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  • Product: 2-Amino-5-isopropylbenzoic acid
  • CAS: 68701-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery and History of 2-Amino-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-5-isopropylbenzoic acid, a substituted anthranilic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Amino-5-isopropylbenzoic acid, a substituted anthranilic acid derivative. While a definitive, singular "discovery" event for this specific molecule is not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of anthranilic acid derivatives in the mid-20th century, a period marked by intense research and development in the pharmaceutical sector, particularly in the field of non-steroidal anti-inflammatory drugs (NSAIDs). This guide will delve into the historical context of its parent molecule, anthranilic acid, explore the probable synthetic pathways that led to its creation, and discuss its characterization and potential applications based on the chemical knowledge of the era.

Introduction: The Legacy of Anthranilic Acid

The story of 2-Amino-5-isopropylbenzoic acid begins with its parent compound, anthranilic acid (2-aminobenzoic acid). First isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye, anthranilic acid laid the foundation for a vast field of organic chemistry.[1] Its unique bifunctional nature, possessing both a carboxylic acid and an amino group, made it a versatile precursor for the synthesis of a wide array of compounds, including dyes, perfumes, and importantly, pharmaceuticals.[2]

The mid-20th century witnessed a surge in the systematic modification of the anthranilic acid scaffold by pharmaceutical companies. This research was largely driven by the quest for novel therapeutic agents. A pivotal moment in this endeavor was the discovery of the fenamate class of NSAIDs in the early 1960s by researchers at Parke-Davis.[3] This discovery highlighted the potential of substituted anthranilic acids as potent anti-inflammatory agents and undoubtedly spurred further investigation into a myriad of structural analogs, including 2-Amino-5-isopropylbenzoic acid.

The Probable Genesis: Synthetic Pathways to 2-Amino-5-isopropylbenzoic Acid

While the exact first synthesis of 2-Amino-5-isopropylbenzoic acid is not clearly documented, its preparation can be logically inferred from established synthetic methodologies for aminobenzoic acids prevalent during the mid-20th century. The most probable and industrially scalable route involves the synthesis of a nitro-aromatic precursor followed by its reduction.

Pathway I: Reduction of 2-Nitro-5-isopropylbenzoic Acid

This is the most likely historical and contemporary method for the synthesis of 2-Amino-5-isopropylbenzoic acid. The synthesis of the precursor, 2-nitro-5-isopropylbenzoic acid, would have been a critical first step.

2.1.1. Synthesis of 2-Nitro-5-isopropylbenzoic Acid

The preparation of this nitro-aromatic intermediate would likely have been achieved through the nitration of p-isopropylbenzoic acid.

Experimental Protocol: Nitration of p-Isopropylbenzoic Acid (Hypothetical Historical Method)

  • Dissolution: p-Isopropylbenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid in a reaction vessel equipped with cooling and stirring.

  • Nitration: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction and prevent over-nitration.

  • Reaction Quench: The reaction mixture is then carefully poured over crushed ice, causing the precipitation of the crude 2-nitro-5-isopropylbenzoic acid.

  • Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

2.1.2. Reduction of the Nitro Group

With the nitro-aromatic precursor in hand, the final step is the reduction of the nitro group to an amine. Several methods would have been available to chemists of that era.[4][5]

Experimental Protocol: Reduction of 2-Nitro-5-isopropylbenzoic Acid (Hypothetical Historical Method)

  • Catalytic Hydrogenation: 2-Nitro-5-isopropylbenzoic acid is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to hydrogenation in the presence of a metal catalyst such as Raney nickel or palladium on carbon.[6] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature until the uptake of hydrogen ceases.

  • Metal-Acid Reduction: Alternatively, a classic Bechamp reduction could be employed, where the nitro compound is treated with a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.[7]

Following the reduction, the product, 2-Amino-5-isopropylbenzoic acid, would be isolated by filtration of the catalyst (in the case of hydrogenation) and then purified by recrystallization.

Synthesis_Pathway_I cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis p-Isopropylbenzoic_Acid p-Isopropylbenzoic Acid Nitration Nitration (HNO3/H2SO4) p-Isopropylbenzoic_Acid->Nitration 2-Nitro-5-isopropylbenzoic_Acid 2-Nitro-5-isopropylbenzoic Acid Nitration->2-Nitro-5-isopropylbenzoic_Acid Reduction Reduction (e.g., H2/Pd-C or Fe/HCl) 2-Nitro-5-isopropylbenzoic_Acid->Reduction 2-Amino-5-isopropylbenzoic_Acid 2-Amino-5-isopropylbenzoic Acid Reduction->2-Amino-5-isopropylbenzoic_Acid

Caption: Probable synthetic route to 2-Amino-5-isopropylbenzoic acid.

Alternative Historical Synthetic Routes

While the nitration-reduction pathway is the most direct, other classical organic reactions could have been employed for the synthesis of substituted anthranilic acids.

  • Hofmann Degradation: This method involves the treatment of a primary amide with a halogen in a strong base to yield a primary amine with one fewer carbon atom.[8][9] In this context, 4-isopropylphthalimide could be subjected to Hofmann degradation to produce 2-Amino-5-isopropylbenzoic acid.[1][10]

Hofmann_Degradation 4-Isopropylphthalimide 4-Isopropylphthalimide Hofmann_Degradation Hofmann Degradation (e.g., Br2, NaOH) 4-Isopropylphthalimide->Hofmann_Degradation 2-Amino-5-isopropylbenzoic_Acid 2-Amino-5-isopropylbenzoic Acid Hofmann_Degradation->2-Amino-5-isopropylbenzoic_Acid

Caption: Hofmann degradation pathway to 2-Amino-5-isopropylbenzoic acid.

  • Sandmeyer Reaction: This versatile reaction allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[11] Theoretically, one could start with a suitably substituted aniline, introduce a carboxyl group or a precursor, and then perform a Sandmeyer reaction to introduce the amino group. However, this would likely be a more convoluted and lower-yielding approach compared to the nitration-reduction sequence.

Characterization and Properties

The initial characterization of a newly synthesized compound like 2-Amino-5-isopropylbenzoic acid in the mid-20th century would have relied on classical analytical techniques.

PropertyMethodExpected Observation
Melting Point Capillary melting point apparatusA sharp and defined melting point would indicate the purity of the compound.
Elemental Analysis Combustion analysisThe experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen would be compared to the theoretical values calculated from the molecular formula (C10H13NO2).
Titration Acid-base titrationThe carboxylic acid and amino groups would be titrated with a standard base and acid, respectively, to determine the equivalent weight of the molecule.
Spectroscopy (later) Infrared (IR) and Nuclear Magnetic Resonance (NMR)As these techniques became more widespread, they would have provided definitive structural information, showing characteristic peaks for the amino, carboxylic acid, and isopropyl groups.

Historical Context and Potential Applications

Given that the intensive research into substituted anthranilic acids was primarily for pharmaceutical applications, it is highly probable that 2-Amino-5-isopropylbenzoic acid was synthesized as part of a broader screening program for new drugs. The isopropyl group, being a lipophilic moiety, would have been an attractive substitution to potentially enhance the drug-like properties of the anthranilic acid scaffold, such as membrane permeability and metabolic stability.

While 2-Amino-5-isopropylbenzoic acid itself did not become a blockbuster drug, it and its derivatives likely contributed to the growing body of structure-activity relationship (SAR) data that guided the development of more successful NSAIDs. Today, it serves as a valuable building block in organic synthesis for the creation of more complex molecules.

Conclusion

The discovery of 2-Amino-5-isopropylbenzoic acid is not attributable to a single, celebrated event but rather represents a logical step in the systematic exploration of chemical space that characterized mid-20th-century drug discovery. Its history is interwoven with the broader narrative of anthranilic acid chemistry and the successful development of the fenamate class of NSAIDs. The synthetic routes outlined in this guide, based on established and historically significant organic reactions, provide a robust framework for understanding the probable origins of this compound. As researchers continue to explore novel molecular architectures, the foundational knowledge of how such compounds were first synthesized remains critically important.

References

  • Fritzsche, J. (1841). Ueber die Producte der Einwirkung des Kalihydrats auf das Indigblau. Journal für Praktische Chemie, 23(1), 67-83.
  • Winder, C. V., Wax, J., Burr, V., Been, M., & Rosiere, C. E. (1962). A study of the gastrointestinal, anti-inflammatory, and analgesic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). The Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413.
  • Wikipedia. (2024). Anthranilic acid. Retrieved from [Link]

  • Lund, H. (2013). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Department of Chemistry, Umeå University. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. Retrieved from [Link]

  • Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
  • Hofmann Degradation of Amines. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Hofmann Degradation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Google Patents. (n.d.). New method for synthesizing p-isopropyl benzoic acid.
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • UGA Open Scholar. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Retrieved from [Link]

  • University of Southampton. (n.d.). Synthesis of N-Phenylanthranilic acid under Ullman conditions. Retrieved from [Link]

  • Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing anthranilic acids.
  • National Center for Biotechnology Information. (n.d.). Isopropyl 4-aminobenzoate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Molecular Landscape of a Versatile Building Block 2-Amino-5-isopropylbenzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Landscape of a Versatile Building Block

2-Amino-5-isopropylbenzoic acid, also known by its IUPAC name 2-amino-5-propan-2-ylbenzoic acid, is a substituted anthranilic acid derivative. Its molecular architecture, featuring a benzoic acid core with both an amino and an isopropyl group, bestows upon it a unique combination of properties that make it a valuable intermediate in medicinal chemistry and organic synthesis. The interplay between the acidic carboxylic acid, the basic amino group, and the hydrophobic isopropyl moiety governs its solubility, reactivity, and potential for forming diverse molecular scaffolds. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights into its behavior and laying the groundwork for its effective application in research and development.

I. Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in any scientific endeavor. These properties dictate its behavior in different environments and provide the basis for designing experimental protocols, from reaction conditions to formulation strategies.

Structural and General Information

The foundational characteristics of 2-Amino-5-isopropylbenzoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 2-amino-5-propan-2-ylbenzoic acid[1]
Synonyms 5-isopropylanthranilic acid[1]
CAS Number 68701-22-4[2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Chemical Structure Chemical structure of 2-Amino-5-isopropylbenzoic acid[1]
Predicted Physicochemical Data
PropertyPredicted ValueSource
XLogP3 2.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Note: The XLogP3 value of 2.5 suggests a moderate level of lipophilicity, indicating that the compound is likely to have some solubility in both organic solvents and, to a lesser extent, in aqueous media, particularly at appropriate pH values.

II. Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of key physicochemical properties should be performed using established experimental protocols. The following sections outline standardized methodologies for characterizing 2-Amino-5-isopropylbenzoic acid.

A. Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 2-Amino-5-isopropylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate initially until it is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as a range (T1 - T2).

B. Solubility Profile Assessment

Understanding the solubility of 2-Amino-5-isopropylbenzoic acid in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to:

    • Water (at different pH values, e.g., 2, 7, and 9)

    • Alcohols (e.g., methanol, ethanol)

    • Aprotic polar solvents (e.g., DMSO, DMF)

    • Ethers (e.g., diethyl ether, THF)

    • Halogenated solvents (e.g., dichloromethane)

    • Nonpolar solvents (e.g., hexane, toluene)

  • Procedure:

    • An excess amount of 2-Amino-5-isopropylbenzoic acid is added to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

G start Start: Obtain Pure Compound qualitative Phase 1: Qualitative Screening (Small-scale solubility tests in various solvents) start->qualitative quantitative Phase 2: Quantitative Determination (Isothermal Shake-Flask Method) qualitative->quantitative Select key solvents analysis Phase 3: Data Analysis & Reporting (Solubility curves, solvent classification) quantitative->analysis end End: Comprehensive Solubility Profile analysis->end

Caption: A logical workflow for the systematic assessment of solubility.

C. Determination of Acid Dissociation Constants (pKa)

As an amphoteric molecule, 2-Amino-5-isopropylbenzoic acid has at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂). These values are critical for understanding its ionization state at different pH levels, which in turn affects its solubility, lipophilicity, and biological activity.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of 2-Amino-5-isopropylbenzoic acid is dissolved in a suitable solvent, typically a co-solvent system like water-methanol to ensure solubility.

  • Titration:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate both functional groups fully.

    • The resulting solution is then back-titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve. The pKa of the carboxylic acid (pKa₁) will be in the acidic range, while the pKa of the ammonium group (the protonated form of the amine) will be in the basic range.

III. Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While experimentally obtained spectra for 2-Amino-5-isopropylbenzoic acid are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Workflow for Spectroscopic Analysis

G compound 2-Amino-5-isopropylbenzoic Acid nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir uv_vis UV-Vis Spectroscopy compound->uv_vis mass_spec Mass Spectrometry compound->mass_spec structure Structural Elucidation & Purity Assessment nmr->structure ftir->structure uv_vis->structure mass_spec->structure

Caption: A standard workflow for the spectroscopic characterization of an organic compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the amine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a set of multiplets in the range of 6.5-8.0 ppm. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups. The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the carbons of the isopropyl group will be in the aliphatic region.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C=C stretch (aromatic ring): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretch (aromatic amine): A peak around 1250-1350 cm⁻¹.

C. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Amino-5-isopropylbenzoic acid in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of an aminobenzoic acid derivative. The electronic transitions of the aromatic ring conjugated with the amino and carboxyl groups will give rise to these absorptions, likely in the range of 220-350 nm.

IV. Safety and Handling

Based on the GHS classification for 2-Amino-5-(propan-2-yl)benzoic acid, the following hazard statements apply[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

2-Amino-5-isopropylbenzoic acid is a multifaceted molecule with a rich physicochemical profile. This guide has provided a detailed overview of its core properties, from its fundamental molecular characteristics to its expected spectroscopic behavior. While some experimental data remains to be fully elucidated and published in readily accessible formats, the provided methodologies and predictive data offer a solid foundation for researchers and drug development professionals. A thorough understanding and experimental determination of the properties outlined herein will undoubtedly facilitate the effective and safe utilization of this versatile chemical building block in the advancement of science.

References

  • PubChem. 2-Amino-5-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Senior Application Scientist's In-Depth Technical Guide to the Quantum Chemical Calculations of 2-Amino-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug discovery, the integration of computational chemistry has become...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a powerful lens through which we can understand and predict molecular behavior at the quantum level, thereby accelerating the design and development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals who wish to apply quantum chemical calculations to the study of molecules like 2-Amino-5-isopropylbenzoic acid, a key structural motif in various pharmacologically active compounds. As a Senior Application Scientist, my goal is to not only provide a step-by-step protocol but to also instill a deeper understanding of the rationale behind the chosen computational strategies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-Amino-5-isopropylbenzoic Acid and the Role of Quantum Chemistry

2-Amino-5-isopropylbenzoic acid, with its molecular formula C10H13NO2, belongs to the class of aminobenzoic acids. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of the amino, isopropyl, and carboxylic acid groups on the benzene ring gives rise to a unique electronic and structural profile that dictates its interaction with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust framework for elucidating the fundamental properties of such molecules. By solving the Schrödinger equation, we can obtain a wealth of information, including:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the minimum energy state of the molecule.

  • Electronic Properties: Insights into the distribution of electrons, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding reactivity and intermolecular interactions.

  • Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be used to characterize the molecule and validate the computational model against experimental data.

This guide will walk you through the process of performing quantum chemical calculations on 2-Amino-5-isopropylbenzoic acid, from selecting the appropriate methodology to interpreting the results in a meaningful, application-oriented context.

The Computational Workflow: A Visual Overview

The process of performing quantum chemical calculations can be visualized as a logical workflow, starting from the initial molecular structure and culminating in the analysis of its calculated properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation mol_structure Define Molecular Structure (2-Amino-5-isopropylbenzoic acid) method_selection Select Methodology (DFT: B3LYP/6-311++G(d,p)) mol_structure->method_selection Input geometry_optimization Geometry Optimization method_selection->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Structure structural_analysis Optimized Geometry (Bond Lengths, Angles) frequency_calculation->structural_analysis electronic_analysis Electronic Properties (HOMO, LUMO, MEP) frequency_calculation->electronic_analysis vibrational_analysis Vibrational Analysis (IR & Raman Spectra) frequency_calculation->vibrational_analysis validation Validation with Experimental Data vibrational_analysis->validation Comparison

Exploratory

conformational analysis of 2-Amino-5-isopropylbenzoic acid

An In-depth Technical Guide to the Conformational Analysis of 2-Amino-5-isopropylbenzoic Acid Authored by: A Senior Application Scientist Abstract The three-dimensional structure of a molecule is intrinsically linked to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of 2-Amino-5-isopropylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a molecule's preferred spatial arrangements—its conformations—is not merely academic but a cornerstone of rational drug design. This technical guide provides a comprehensive exploration of the conformational landscape of 2-Amino-5-isopropylbenzoic acid, a substituted anthranilic acid derivative. We will detail a synergistic approach that combines computational chemistry with experimental validation to elucidate the molecule's stable conformers, the energy barriers separating them, and the critical role of intramolecular interactions. This guide is intended for researchers, medicinal chemists, and formulation scientists seeking to leverage conformational insights for the optimization of lead compounds.

Introduction: Why Conformation Matters for 2-Amino-5-isopropylbenzoic Acid

2-Amino-5-isopropylbenzoic acid belongs to the aminobenzoic acid class, a scaffold present in numerous pharmacologically active agents.[1] The therapeutic potential of such molecules is dictated by their ability to interact with biological targets like enzymes or receptors.[2][3] This interaction is governed by the molecule's three-dimensional shape. The relative orientation of the amino (-NH2), carboxylic acid (-COOH), and isopropyl (-CH(CH3)2) groups determines the molecule's surface topology, polarity, and hydrogen bonding potential.

The conformational flexibility of 2-Amino-5-isopropylbenzoic acid arises primarily from rotation around three key single bonds:

  • τ1: The C(aryl)-C(carboxyl) bond.

  • τ2: The C(aryl)-N(amino) bond.

  • τ3: The C(aryl)-C(isopropyl) bond.

Understanding the rotational barriers and the preferred dihedral angles for these bonds is crucial. A rigid conformation, for instance, might pre-organize the molecule for optimal receptor binding, but it could also hinder its ability to adapt to a binding pocket, a phenomenon known as induced fit.[2] Conversely, a highly flexible molecule might exist as an ensemble of many conformations in solution, with only a small population representing the "bioactive" conformer.[4]

A critical structural feature of this molecule is the ortho positioning of the amino and carboxylic acid groups. This arrangement allows for the formation of a strong intramolecular hydrogen bond, which can significantly restrict conformational freedom and planarize the system.[5] This guide will dissect these factors using a robust, two-pronged approach: predictive computational modeling and definitive experimental verification.

Theoretical & Computational Conformational Analysis

The first step in understanding the conformational landscape is to map the potential energy surface (PES) of the molecule computationally. This allows for the identification of energy minima (stable conformers) and saddle points (transition states between conformers). Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[6][7][8]

Computational Workflow

A rigorous computational analysis follows a multi-step process to ensure a thorough exploration of conformational space.

G cluster_0 Computational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics - MMFF94) A->B Input Structure C 3. Geometry Optimization (DFT: B3LYP/6-31G*) B->C Unique Conformers D 4. Frequency Calculation (Verify Minima) C->D Optimized Geometries F 6. Rotational Barrier Calculation (Relaxed PES Scan) C->F Lowest Energy Conformer E 5. Single Point Energy Refinement (DFT: M06-2X/6-311+G**) D->E Verified Minima G 7. Data Analysis (Relative Energies, Dihedral Angles) E->G Refined Energies F->G Energy Profile

Caption: Workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

Objective: To identify low-energy conformers of 2-Amino-5-isopropylbenzoic acid and quantify their relative stabilities and the rotational energy barriers between them.

Methodology:

  • Structure Generation: Draw the 2D structure of 2-Amino-5-isopropylbenzoic acid and convert it to a preliminary 3D structure using molecular editing software (e.g., Avogadro, GaussView).

  • Conformational Search:

    • Causality: A broad, unbiased search is necessary to find all plausible starting geometries. Molecular mechanics is fast and ideal for this initial exploration.

    • Protocol: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Rotate the key dihedral angles (τ1, τ2, τ3) and retain all unique conformers within a 10 kcal/mol energy window of the global minimum.

  • DFT Optimization and Frequency Calculation:

    • Causality: To obtain accurate geometries and energies, a higher level of theory is required. DFT provides this. A frequency calculation is a self-validating step to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Protocol: For each unique conformer from the previous step, perform a full geometry optimization using a DFT method like B3LYP with a 6-31G* basis set. Following optimization, perform a frequency calculation at the same level of theory.

  • Energy Refinement:

    • Causality: To obtain more accurate relative energies, a single-point energy calculation is performed with a larger basis set and a functional that is well-suited for non-covalent interactions (like the M06-2X functional).[8]

    • Protocol: Using the B3LYP/6-31G* optimized geometries, perform a single-point energy calculation using the M06-2X functional with the 6-311+G** basis set. Include a solvent model (e.g., PCM for water or DMSO) to simulate solution-phase energetics.

  • Rotational Barrier Calculation:

    • Causality: To understand the dynamics of interconversion, the energy profile of bond rotation must be calculated. A relaxed scan optimizes all other coordinates at each step, providing a realistic energy path.

    • Protocol: Starting from the lowest-energy conformer, perform a relaxed potential energy surface (PES) scan for each key dihedral angle (τ1, τ2, τ3). For example, scan the C(aryl)-C(carboxyl) dihedral angle from 0° to 180° in 10° increments, allowing all other parts of the molecule to relax at each step. The highest point on this energy profile represents the rotational barrier.[7][8]

Predicted Conformational Data

The primary finding from computational analysis is the identification of conformers stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the amino group nitrogen. This interaction creates a pseudo-six-membered ring, significantly planarizing this portion of the molecule. Rotation of the isopropyl group will likely generate distinct, low-energy conformers.

Table 1: Predicted Low-Energy Conformers and Rotational Barriers

Conformer ID Key Dihedral Angles (τ1, τ2, τ3) Relative Energy (kcal/mol) Key Feature
Conf-A ~0°, ~0°, ~60° 0.00 Intramolecular H-bond, Isopropyl staggered
Conf-B ~0°, ~0°, ~180° 0.5 - 1.5 Intramolecular H-bond, Isopropyl staggered
TS (COOH rot.) ~90°, ~0°, ~60° 5.0 - 8.0 H-bond broken, Carboxyl perpendicular
TS (NH2 rot.) ~0°, ~90°, ~60° 2.0 - 4.0 H-bond broken, Amino perpendicular
TS (i-Pr rot.) ~0°, ~0°, ~120° 2.5 - 4.5 Isopropyl eclipsed

(Note: Values are illustrative based on typical values for similar systems and require specific calculation for 2-Amino-5-isopropylbenzoic acid.)

Experimental Validation of Conformations

Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray diffraction in the solid state are the gold-standard techniques for this purpose.[9][10][11]

Experimental Validation Workflow

G cluster_1 Experimental Validation Workflow A 1. Synthesis & Purification B 2. Solution-State Analysis (NMR) A->B C 3. Solid-State Analysis (SC-XRD) A->C Crystal Growth D 4. NMR Data Interpretation (J-couplings, NOE/ROE) B->D E 5. Crystal Structure Solution C->E F 6. Correlate & Validate (Compare with DFT) D->F E->F

Caption: Workflow for experimental conformational validation.

Protocol 1: NMR Spectroscopy for Solution-State Analysis

Objective: To determine the dominant conformation and probe intramolecular interactions in solution.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of 2-Amino-5-isopropylbenzoic acid in a deuterated solvent (e.g., DMSO-d6, which can reveal H-bonding through exchangeable proton shifts).

  • 1D ¹H NMR:

    • Causality: The chemical shifts of the -NH2 and -COOH protons can provide strong evidence for hydrogen bonding. A downfield shift for the -OH proton (e.g., >10 ppm) is indicative of its involvement in an H-bond.[5]

    • Protocol: Acquire a standard 1D ¹H NMR spectrum. Note the chemical shifts and multiplicities of all protons, especially the exchangeable protons of the amino and carboxyl groups.

  • 2D ROESY/NOESY:

    • Causality: Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å), providing direct proof of specific conformations.

    • Protocol: Acquire a 2D ROESY spectrum. Look for a cross-peak between the amino protons and the carboxylic acid proton. The presence of this cross-peak is definitive evidence of the intramolecular hydrogen bond and the associated planar conformation in solution.[12] Additionally, look for correlations between the isopropyl methine proton and the adjacent aromatic protons to define its rotational preference.

  • Variable Temperature (VT) NMR:

    • Causality: If multiple conformers are in fast exchange, the observed NMR signals will be an average. Lowering the temperature can slow this exchange, sometimes allowing individual conformers to be observed (decoalescence). This provides information on the energy barriers between them.[9][10]

    • Protocol: Acquire a series of 1D ¹H spectra at decreasing temperatures. Observe any changes in chemical shifts or peak broadening/splitting, which can be used to calculate the thermodynamics of the conformational equilibrium.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystallization:

    • Causality: Growing a high-quality single crystal is the most critical and often most challenging step. The choice of solvent is paramount as it can influence which polymorph (if any) crystallizes.[11]

    • Protocol: Use slow evaporation, vapor diffusion, or cooling crystallization methods. Screen a variety of solvents (e.g., ethanol, acetone, ethyl acetate, hexane mixtures) to find conditions that yield diffraction-quality single crystals.

  • Data Collection:

    • Causality: A diffractometer is used to measure how the crystal scatters X-rays, which contains the information about the electron density and thus atomic positions.

    • Protocol: Mount a suitable crystal on a goniometer head and place it in the cold stream of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Causality: Specialized software is used to solve the "phase problem" and translate the diffraction intensities into a model of the atomic arrangement. This model is then refined to best fit the experimental data.

    • Protocol: Process the raw data (integration and scaling). Solve the structure using direct methods or Patterson methods. Refine the structural model against the data, locating all non-hydrogen and hydrogen atoms. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles.

Synthesis of Findings: The Conformational Landscape and its Implications

  • Structural Rigidity: This hydrogen bond acts as a "conformational lock," significantly raising the rotational barrier for the C(aryl)-C(carboxyl) bond (τ1).[5] This reduces the number of accessible conformations in solution, which can be advantageous for drug design as it lowers the entropic penalty upon binding to a target.

  • Physicochemical Properties: The intramolecular H-bond masks both a hydrogen bond donor (-OH) and an acceptor (-NH2). This effectively makes the molecule more lipophilic and less acidic than an isomer where such an interaction is not possible (e.g., 4-Amino-3-isopropylbenzoic acid). These changes will directly impact solubility, membrane permeability, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR): When designing analogues, any modification that disrupts this intramolecular hydrogen bond (e.g., N-alkylation of the amino group, esterification of the carboxyl group) will have a profound effect on the molecule's conformation and, consequently, its biological activity. The isopropyl group's orientation, while having a lower rotational barrier, will influence how the molecule fits into hydrophobic pockets of a target protein.

By thoroughly characterizing the conformational preferences of 2-Amino-5-isopropylbenzoic acid, researchers can make more informed decisions in lead optimization, ultimately accelerating the drug development process.

References

  • Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Ghorai, B., et al. (2013). Importance of C–H···O Intramolecular Hydrogen Bonding Across a Nonproteinogenic γ-Aminobenzoic Acid Residue: Stabilization of a Flat β-Strand-like Template. Crystal Growth & Design, 13(4), 1774–1785. [Link]

  • ResearchGate. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Request PDF. [Link]

  • Ghorai, B., et al. (2013). O Intramolecular Hydrogen Bonding Across a Nonproteinogenic γ-Aminobenzoic Acid Residue. American Chemical Society. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR free ligand conformations and atomic resolution dynamics. Recent Developments in NMR, 15, 1-17. [Link]

  • Rojas-Montoya, A., et al. (2022). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 27(22), 7780. [Link]

  • Karki, S., et al. (2022). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C, 78(Pt 8), 444-450. [Link]

  • Semenov, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 558. [Link]

  • Brandi, M., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1145–1153. [Link]

  • Murtaza, S., et al. (2020). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Kim, Y. H., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4843-4849. [Link]

  • Yateem, A. H., & Allangawi, A. (2025). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Letters in Organic Chemistry, 22(11). [Link]

  • Semenov, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

Sources

Foundational

solubility studies of 2-Amino-5-isopropylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Studies of 2-Amino-5-isopropylbenzoic Acid in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Studies of 2-Amino-5-isopropylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Amino-5-isopropylbenzoic acid in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with practical, field-proven methodologies.[1][2][3] While quantitative solubility data for this specific molecule is not widely published, we leverage data from structural analogs to establish a predictive solubility profile.[4][5] The core of this guide is a set of detailed, self-validating experimental protocols, including the isothermal shake-flask method coupled with robust analytical techniques such as Gravimetric Analysis, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we introduce thermodynamic models like Hansen Solubility Parameters (HSP) and the van't Hoff equation to provide a deeper, mechanistic understanding of solute-solvent interactions and the influence of temperature. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and optimize the solubility of 2-Amino-5-isopropylbenzoic acid for formulation, purification, and synthesis applications.

The Imperative of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[3][6] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can severely limit a drug's absorption and bioavailability.[1][3] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's concentration in the systemic circulation and, consequently, its therapeutic efficacy.[2][3]

2-Amino-5-isopropylbenzoic acid, with its combination of a polar amino group (-NH₂), an acidic carboxylic acid group (-COOH), and a non-polar isopropyl group (-CH(CH₃)₂), presents a unique and versatile chemical structure. Understanding its interaction with various organic solvents is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use in advanced formulations like solid dispersions to enhance bioavailability.[6]

  • Purification and Crystallization: Designing efficient crystallization processes by identifying solvents where solubility is high at elevated temperatures and low at room temperature.

  • Process Chemistry: Choosing suitable reaction media that ensure all reactants remain in the solution phase.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results.[7][8]

This guide provides the theoretical grounding and practical workflows to systematically investigate the solubility of 2-Amino-5-isopropylbenzoic acid, enabling scientists to make data-driven decisions throughout the development lifecycle.

Theoretical Framework for Solubility

A robust solubility study is built upon a firm understanding of the physicochemical principles governing the dissolution process. The adage "like dissolves like" is a useful heuristic, but a deeper, more quantitative approach is necessary for scientific rigor.

Physicochemical Drivers and Molecular Interactions

The solubility of 2-Amino-5-isopropylbenzoic acid is dictated by the balance of intermolecular forces between the solute and the solvent molecules. The energy required to break the solute-solute and solvent-solvent bonds must be compensated by the energy released upon forming new solute-solvent bonds.

  • Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to interact favorably with these groups, promoting solubility.

  • Dipole-Dipole Interactions: The polar nature of the amino and carboxyl groups contributes to a molecular dipole moment. Polar aprotic solvents like acetone or ethyl acetate can engage in these interactions.

  • Van der Waals Forces: The non-polar isopropyl group and the benzene ring will primarily interact via weaker van der Waals or dispersion forces. This suggests that the molecule will have some affinity for less polar solvents like toluene, although the polar groups may dominate.[9]

Thermodynamic Principles

The solubility process can be described by the change in Gibbs free energy (ΔG_sol_):

ΔG_sol_ = ΔH_sol_ - TΔS_sol_

Where ΔH_sol_ is the enthalpy of solution, T is the absolute temperature, and ΔS_sol_ is the entropy of solution. A negative ΔG_sol_ indicates a spontaneous dissolution process. The temperature dependence of solubility is governed by the van't Hoff equation, which relates the equilibrium constant (in this case, solubility) to the enthalpy of solution.[10][11][12] For most solids dissolving in liquids, the process is endothermic (ΔH_sol_ > 0), meaning solubility increases with temperature.[12]

Predictive Modeling: Hansen Solubility Parameters (HSP)

For initial solvent screening, Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[13] The principle is that substances with similar HSP values are likely to be miscible.[9][14] Every molecule is assigned three parameters (in MPa⁰·⁵):

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[9][14]

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The distance (Ra) between two substances (e.g., our solute and a solvent) in this space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted to be favorable.[14]

cluster_0 Hansen Space Solute 2-Amino-5-isopropylbenzoic Acid δd₁ δp₁ δh₁ Solvent_Good Good Solvent δd₂ δp₂ δh₂ Solute->Solvent_Good  Small Ra (Likely Soluble) Solvent_Bad Bad Solvent δd₃ δp₃ δh₃ Solute->Solvent_Bad Large Ra (Likely Insoluble) center->p1 R₀ (Interaction Radius)

Caption: Hansen Space diagram illustrating solubility prediction.

Predicted Solubility Profile of 2-Amino-5-isopropylbenzoic Acid

While precise quantitative data must be determined experimentally, a qualitative solubility profile can be predicted based on its molecular structure and by analogy to related benzoic acid derivatives.[4][5][15]

Solvent ClassCommon SolventsPredicted SolubilityRationale and Supporting Evidence
Alcohols Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe amino and carboxyl groups can form strong hydrogen bonds with hydroxyl groups of alcohols. Structurally similar methyl anthranilate is freely soluble in ethanol.[4]
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the -COOH and -NH₂ groups.
Esters Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. 3-Nitrobenzoic acid shows good solubility in ethyl acetate.[5]
Halogenated Dichloromethane (DCM)SolubleDCM is a relatively polar solvent that can solubilize a wide range of organic compounds. Methyl anthranilate is reported to be soluble in DCM.[4]
Aprotic Polar Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many functionalized organic molecules.
Hydrocarbons Toluene, HexaneSparingly Soluble to SolubleThe non-polar isopropyl group and benzene ring provide some affinity for non-polar solvents. However, the highly polar functional groups will limit solubility, especially in aliphatic hydrocarbons like hexane.
Aqueous WaterInsoluble to Slightly SolubleThe hydrophobic isopropyl group and the benzene ring are expected to significantly reduce aqueous solubility.[4] The amphiprotic nature of the molecule (acidic and basic groups) means its aqueous solubility will be highly pH-dependent.[1]

Experimental Determination of Solubility

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[5][16]

General Experimental Workflow

The process involves achieving a saturated solution at a constant temperature, separating the dissolved solute from the excess solid, and accurately quantifying the solute concentration in the supernatant.

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours in a thermostatic shaker. A->B Ensure saturation C 3. Phase Separation Allow solid to settle. Filter supernatant through a 0.45 µm syringe filter. B->C Isolate saturated solution D 4. Quantitative Analysis Determine the concentration of the solute in the clear filtrate. C->D E Gravimetric Analysis D->E F UV-Vis Spectrophotometry D->F G HPLC Analysis D->G

Caption: Standard workflow for experimental solubility determination.

Protocol 1: Isothermal Shake-Flask Method

This protocol describes the foundational step of preparing an equilibrated, saturated solution.[5]

Materials:

  • 2-Amino-5-isopropylbenzoic acid (crystalline solid)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with airtight, chemically resistant caps (e.g., PTFE-lined)

  • Thermostatic orbital shaker or water bath

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-5-isopropylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium saturation was achieved.[4][17]

  • Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to each vial.

  • Sealing: Securely cap the vials to prevent any solvent evaporation during equilibration, which would artificially inflate the measured solubility.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours). The required time should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change in concentration.[17]

  • Settling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE, chosen for chemical compatibility) and dispense the clear, particle-free filtrate into a clean vial for analysis. This filtration step is crucial to separate the dissolved solute from any undissolved microparticles.

Protocol 2: Quantitative Analysis of Saturated Solution

Once the saturated filtrate is obtained, its concentration must be accurately determined. The choice of method depends on the required precision, solute properties, and available instrumentation.

This is a fundamental and direct method that relies on determining the mass of the dissolved solid after evaporating the solvent.[17][18][19]

Procedure:

  • Tare Dish: Accurately weigh a clean, dry evaporating dish (W₁).

  • Add Sample: Pipette a known volume of the filtered saturated solution into the dish and weigh it again (W₂).

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved (W₃).[19] This is verified by repeated cycles of drying, cooling in a desiccator, and weighing.

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

This method is rapid and suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.[20][21]

Procedure:

  • Determine λ_max_: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance to find the wavelength of maximum absorbance (λ_max_). This ensures maximum sensitivity and adherence to the Beer-Lambert law.

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each at λ_max_ and plot absorbance versus concentration to generate a linear calibration curve. The linearity (R² > 0.99) validates the method in that concentration range.[5]

  • Analyze Sample: Accurately dilute the filtered saturated solution with a known volume of solvent to bring its absorbance into the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve's equation to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents its solubility.

HPLC is a highly specific, sensitive, and accurate method, making it ideal for complex mixtures or when high precision is required.[22]

Procedure:

  • Method Development: Develop an HPLC method (select column, mobile phase, flow rate, and detection wavelength) that provides a sharp, well-resolved peak for 2-Amino-5-isopropylbenzoic acid.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject a fixed volume of each. Plot the resulting peak area versus concentration to create a linear calibration curve.[5]

  • Analyze Sample: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the calibration range.

  • Calculate Concentration: Inject the same fixed volume of the diluted sample, record the peak area, and use the calibration curve to determine the concentration. Correct for the dilution to find the solubility.

Advanced Topics: Temperature and Co-solvency

Temperature Dependence and the van't Hoff Equation

To understand the thermodynamics of dissolution, solubility experiments should be performed at several different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).[15] The relationship between solubility (expressed as mole fraction, x) and temperature (T) can be analyzed using the van't Hoff equation:[10][12]

ln(x) = -ΔH_sol_ / (R*T) + ΔS_sol_ / R

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed over a moderate temperature range.[12][23] From the slope (-ΔH_sol_/R) and intercept (ΔS_sol_/R) of this plot, the standard enthalpy and entropy of solution can be calculated, providing profound insight into the thermodynamic driving forces of the dissolution process.[12]

Solubility in Binary Solvent Mixtures

In pharmaceutical formulations, mixed solvents (co-solvents) are often used to achieve a desired solubility. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating and predicting the solubility of a solute in binary solvent mixtures at various temperatures.[24][25][26][27] The model provides a mathematical framework that accounts for the interactions between the solute and both solvent components, often yielding more accurate predictions than simpler log-linear models.[27][28]

Conclusion

The solubility of 2-Amino-5-isopropylbenzoic acid in organic solvents is a fundamental property that dictates its utility and behavior in numerous pharmaceutical applications. This guide has established a comprehensive framework for its study, beginning with a theoretical understanding of the molecular interactions and thermodynamic principles at play. A predictive solubility profile, derived from structural analogy, provides a strategic starting point for solvent selection.

The cornerstone of this guide is the detailed, step-by-step protocols for the experimental determination of thermodynamic solubility using the isothermal shake-flask method. The subsequent analytical quantification via gravimetric, UV-Vis, or HPLC methods provides a self-validating system for generating robust and reliable data. By extending these measurements across a range of temperatures, researchers can employ the van't Hoff equation to elucidate the thermodynamics of the solution process. This systematic approach empowers scientists and formulation experts to overcome solubility challenges, enabling the rational design of purification processes, the development of effective drug formulations, and the successful advancement of 2-Amino-5-isopropylbenzoic acid in the drug development pipeline.

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  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Perlovich, G. L., et al. (2001). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. Journal of Pharmaceutical Sciences, 90(12), 1855-1867. [Link]

  • ResearchGate. (2025). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. [Link]

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Exploratory

A Senior Application Scientist's Guide to Heterocyclic Synthesis: Leveraging 2-Amino-5-isopropylbenzoic Acid

Executive Summary: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of new drugs incorporating these scaffolds.[1] This guide provides an in-depth technical exploration of 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of new drugs incorporating these scaffolds.[1] This guide provides an in-depth technical exploration of 2-amino-5-isopropylbenzoic acid, a highly versatile and strategic precursor for constructing a variety of pharmacologically significant heterocyclic systems. We will dissect the synthetic pathways to key scaffolds including quinazolinones, benzodiazepines, acridones, and benzoxazinones. Each section offers a rationale for the synthetic approach, a detailed experimental protocol grounded in established chemical principles, and visual workflows to elucidate the reaction dynamics. This document is intended for researchers, medicinal chemists, and process development scientists seeking to exploit the synthetic potential of this valuable building block.

Introduction: The Strategic Importance of 2-Amino-5-isopropylbenzoic Acid

2-Amino-5-isopropylbenzoic acid is an anthranilic acid derivative whose value in heterocyclic synthesis is derived from its unique trifunctional nature. The molecule possesses three key reactive sites:

  • A nucleophilic amino group (-NH₂): Ideal for initial acylation, condensation, and cyclization reactions.

  • An electrophilic carboxylic acid group (-COOH): Can be activated or participate directly in cyclization reactions, often forming an amide or ester linkage.

  • A lipophilic isopropyl group (-CH(CH₃)₂): This substituent can enhance the pharmacological profile of the final heterocyclic compound by increasing its lipophilicity, potentially improving membrane permeability and target engagement.

This combination of functional groups allows for a modular and convergent approach to complex molecular architectures. The strategic placement of these groups on the benzene ring facilitates intramolecular cyclizations, which are fundamental to the efficient construction of fused heterocyclic systems. Many of the resulting scaffolds, such as quinazolinones and benzodiazepines, are recognized as "privileged structures" in drug discovery due to their ability to bind to a wide range of biological targets.[2][3]

Synthesis of 7-Isopropyl-Substituted Quinazolin-4(3H)-ones

Rationale and Significance

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules.[4] They exhibit a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[5][6] The synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a robust and widely employed method.[2][5] By using 2-amino-5-isopropylbenzoic acid, we can readily introduce an isopropyl group at the 7-position of the quinazolinone core, a modification that can be explored for structure-activity relationship (SAR) studies.

Synthetic Pathway and Mechanism

The most direct route involves a two-step, one-pot reaction. First, the amino group of 2-amino-5-isopropylbenzoic acid is acylated. The subsequent intramolecular cyclization via condensation between the newly formed amide and the carboxylic acid group, driven by a dehydrating agent, yields the final quinazolinone ring system. Acetic anhydride is an excellent choice for this transformation as it serves as both the acylating and the dehydrating agent.

G A 2-Amino-5-isopropylbenzoic Acid C Reflux A->C B Acetic Anhydride (Acylating & Dehydrating Agent) B->C D Intermediate: 2-Acetamido-5-isopropylbenzoic Acid C->D E Intramolecular Cyclization (Dehydration) D->E Heat F 7-Isopropyl-2-methylquinazolin-4(3H)-one E->F

Caption: Workflow for the synthesis of a 7-isopropyl-quinazolinone derivative.

Experimental Protocol: Synthesis of 7-Isopropyl-2-methylquinazolin-4(3H)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (5.0 eq). The acetic anhydride will act as both the reactant and the solvent.

  • Reaction Execution: Heat the mixture to reflux (approximately 140°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. If further purification is needed, recrystallize from an appropriate solvent like ethanol.

Data Summary

The following table presents representative data for the described synthesis.

ReactantProductReagentConditionsRepresentative Yield
2-Amino-5-isopropylbenzoic Acid7-Isopropyl-2-methylquinazolin-4(3H)-oneAcetic AnhydrideReflux, 3-4 h85-95%

Synthesis of 8-Isopropyl-1,5-Benzodiazepine Scaffolds

Rationale and Significance

Benzodiazepines are a cornerstone of therapeutics for anxiety, insomnia, and seizures.[7] The 1,5-benzodiazepine scaffold, in particular, is synthesized by the condensation of an o-phenylenediamine with a ketone.[3] While 2-amino-5-isopropylbenzoic acid is not a diamine itself, it can be readily converted into the required precursor, 4-isopropyl-1,2-phenylenediamine, setting the stage for the synthesis of benzodiazepines with a specific substitution pattern.

Synthetic Pathway and Mechanism

This is a multi-step synthesis. The first phase involves the conversion of 2-amino-5-isopropylbenzoic acid to 4-isopropyl-1,2-phenylenediamine. This can be achieved through a Curtius or Hofmann rearrangement, followed by reduction. A more direct, albeit lower-yielding, laboratory approach could involve nitration followed by reduction of both the nitro group and the carboxylic acid (or a derivative).

The second phase is the key condensation reaction. The synthesized 4-isopropyl-1,2-phenylenediamine is reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst. This forms the seven-membered diazepine ring.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Benzodiazepine Formation A 2-Amino-5-isopropylbenzoic Acid B Multi-step Conversion (e.g., Nitration, Reduction) A->B C 4-Isopropyl-1,2-phenylenediamine B->C F Condensation/ Cyclization C->F D Acetylacetone (1,3-Diketone) D->F E Acid Catalyst (e.g., H-MCM-22, AcOH) E->F G 8-Isopropyl-2,4-dimethyl-3H-1,5-benzodiazepine F->G

Caption: Two-phase workflow for the synthesis of an 8-isopropyl-1,5-benzodiazepine.

Experimental Protocol: Synthesis of 8-Isopropyl-2,4-dimethyl-3H-1,5-benzodiazepine

This protocol assumes the successful synthesis of the 4-isopropyl-1,2-phenylenediamine precursor.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-isopropyl-1,2-phenylenediamine (1.0 eq) in ethanol or acetonitrile.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a solid acid catalyst like H-MCM-22 or a few drops of glacial acetic acid.[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and can be monitored by TLC.[3]

  • Work-up and Isolation: Upon completion, the solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 1,5-benzodiazepine derivative.

Data Summary
PrecursorReagentCatalystConditionsRepresentative Yield
4-Isopropyl-1,2-phenylenediamineAcetylacetoneAcetic AcidRoom Temp, 1-3 h75-90%

Synthesis of 2-Isopropyl-9(10H)-Acridones

Rationale and Significance

Acridone alkaloids are a class of natural products known for a wide range of biological activities, including antitumor, antiviral, and antimalarial properties.[8] The synthesis of the acridone core typically involves the cyclization of an N-phenylanthranilic acid derivative, a reaction known as the Bernthsen acridine synthesis or similar cyclization methods. 2-Amino-5-isopropylbenzoic acid is an ideal starting point for creating the N-phenylanthranilic acid precursor.

Synthetic Pathway and Mechanism

The synthesis begins with an Ullmann condensation between 2-amino-5-isopropylbenzoic acid and an activated aryl halide (e.g., iodobenzene) to form the N-phenylanthranilic acid intermediate. This intermediate is then subjected to an acid-catalyzed intramolecular cyclodehydration. A strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is used to promote the electrophilic attack of the carboxylic acid carbon onto the adjacent phenyl ring, followed by dehydration to form the tricyclic acridone system.

G A 2-Amino-5-isopropylbenzoic Acid C Ullmann Condensation A->C B Iodobenzene, Cu Catalyst, Base B->C D Intermediate: 5-Isopropyl-2-(phenylamino)benzoic acid C->D F Cyclodehydration D->F E Conc. H₂SO₄ or PPA (Cyclizing Agent) E->F G 2-Isopropyl-9(10H)-acridone F->G

Caption: Synthetic route to 2-isopropyl-9(10H)-acridone via Ullmann condensation.

Experimental Protocol: Synthesis of 2-Isopropyl-9(10H)-acridone

Step 1: Synthesis of 5-Isopropyl-2-(phenylamino)benzoic acid

  • In a flask, combine 2-amino-5-isopropylbenzoic acid (1.0 eq), iodobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder.

  • Add a high-boiling solvent such as DMF or nitrobenzene.

  • Heat the mixture under reflux for 4-6 hours.

  • After cooling, pour the mixture into water and acidify with HCl to precipitate the product. Filter, wash with water, and dry.

Step 2: Cyclization to 2-Isopropyl-9(10H)-acridone

  • Add the dried 5-isopropyl-2-(phenylamino)benzoic acid (1.0 eq) to concentrated sulfuric acid (5-10 eq by volume) in a flask.[9]

  • Heat the mixture on a steam bath or in an oil bath at 100°C for 2-4 hours.[9]

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • The precipitated solid is filtered, washed with water, and then with a dilute sodium carbonate solution to remove any unreacted starting material.

  • Wash again with water until neutral, then dry to obtain the crude acridone. Recrystallization from ethanol or acetic acid can be used for purification.

Data Summary
ReactionReactantsReagents/ConditionsRepresentative Yield
Ullmann Condensation 2-Amino-5-isopropylbenzoic Acid, IodobenzeneK₂CO₃, Cu, Reflux60-75%
Cyclodehydration 5-Isopropyl-2-(phenylamino)benzoic acidConc. H₂SO₄, 100°C80-90%

Synthesis of 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-ones

Rationale and Significance

The 1,4-benzoxazinone core is present in a number of compounds with interesting biological properties. The synthesis from an anthranilic acid derivative provides a straightforward entry into this scaffold, which can be further functionalized to explore its therapeutic potential.[10]

Synthetic Pathway and Mechanism

This synthesis is typically achieved through an initial N-acylation of the amino group with an α-haloacyl halide, such as 2-chloroacetyl chloride. This is followed by an intramolecular Williamson ether synthesis. A base is used to deprotonate the carboxylic acid (or the corresponding ester can be used followed by hydrolysis), and the resulting carboxylate anion acts as a nucleophile, displacing the halide on the adjacent side chain to form the six-membered oxazinone ring.

G A 2-Amino-5-isopropylbenzoic Acid C N-Acylation A->C B 2-Chloroacetyl Chloride, Base (e.g., Pyridine) B->C D Intermediate: 2-(2-Chloroacetamido)-5-isopropylbenzoic acid C->D F Intramolecular Williamson Ether Synthesis D->F E Base (e.g., Na₂CO₃) E->F G 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-one F->G

Caption: Synthesis of a 7-isopropyl-benzoxazinone via N-acylation and cyclization.

Experimental Protocol: Synthesis of 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-one
  • Reaction Setup: Dissolve 2-amino-5-isopropylbenzoic acid (1.0 eq) in a suitable solvent like dioxane or THF containing a non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture in an ice bath.

  • Reagent Addition: Add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirring solution while maintaining the temperature at 0-5°C.

  • N-Acylation: Allow the reaction to stir at room temperature for 2-3 hours until the N-acylation is complete (monitored by TLC).

  • Cyclization: Add an aqueous solution of a base like sodium carbonate (2.0 eq) and heat the mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water to obtain the pure benzoxazinone.

Data Summary
ReactantReagentKey StepsConditionsRepresentative Yield
2-Amino-5-isopropylbenzoic Acid2-Chloroacetyl ChlorideN-acylation, then Cyclization0°C to RT, then Reflux70-85%

Conclusion and Future Outlook

2-Amino-5-isopropylbenzoic acid stands out as a powerful and cost-effective precursor for the synthesis of diverse and pharmacologically relevant heterocyclic compounds. The methodologies outlined in this guide demonstrate its utility in constructing quinazolinones, benzodiazepines, acridones, and benzoxazinones through robust and scalable chemical transformations. The presence of the isopropyl moiety provides a valuable handle for modulating the physicochemical properties of the final compounds, making this building block particularly attractive for drug discovery programs. Future work could focus on expanding the repertoire of heterocyclic systems derived from this precursor and exploring its use in combinatorial library synthesis to accelerate the identification of new therapeutic agents.

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Foundational

A Technical Guide to the Biological Screening of 2-Amino-5-isopropylbenzoic Acid Analogs

Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 2-amino-5-isopropylbenzoic acid scaffold, in particular, presents a compelling starting point for drug discovery. The amino group and carboxylic acid moiety offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Furthermore, the isopropyl substituent provides a lipophilic character that can influence pharmacokinetic properties. Notably, 2-Amino-5-isopropylbenzoic acid is utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a strong rationale for investigating its analogs for anti-inflammatory activity.[4]

This guide provides a comprehensive, technically-grounded framework for the biological screening of novel 2-Amino-5-isopropylbenzoic acid analogs. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad, high-throughput primary assays to detailed secondary and mechanistic studies. The causality behind experimental choices is emphasized to ensure a robust and self-validating screening cascade.

Part 1: The Pre-Screening and Physicochemical Characterization Phase

Before embarking on biological assays, a thorough physicochemical characterization of the analog library is paramount. This foundational step ensures data quality and aids in the interpretation of biological results.

Purity and Structural Verification

Each analog must be rigorously assessed for purity and structural integrity.

  • Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the purity of each compound. A purity level of >95% is generally required for biological screening.

  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential to confirm the chemical structure of each analog.

Solubility Determination

Poor aqueous solubility is a common reason for the failure of promising compounds. Early assessment of solubility is critical.

  • Kinetic Solubility Assay: A high-throughput method using turbidimetry to determine the solubility of compounds in aqueous buffer (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., 7.4).

  • Thermodynamic Solubility Assay: A lower-throughput but more accurate method involving the equilibration of the solid compound in buffer, followed by quantification of the dissolved material.

Part 2: A Tiered Screening Cascade for Identifying Bioactivity

A tiered approach is the most efficient strategy for screening a library of novel compounds. This involves progressing the most promising candidates through increasingly complex and specific assays.

Tier 1: Primary Screening for Broad Biological Activity

The initial screening should cast a wide net to identify the most promising therapeutic area for this analog series. Based on the known activities of related compounds, the primary screen will focus on anti-inflammatory and cytotoxic effects.

A cell-based assay that provides a general readout of anti-inflammatory activity is an ideal starting point.

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Rationale: Macrophages play a central role in inflammation. When stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), they produce pro-inflammatory mediators, including nitric oxide (NO). This assay identifies compounds that can suppress this inflammatory response.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 2-Amino-5-isopropylbenzoic acid analogs for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite production compared to the LPS-only control indicates potential anti-inflammatory activity.

It is crucial to distinguish between true anti-inflammatory effects and non-specific cytotoxicity. Therefore, a cytotoxicity assay should be run in parallel on the same cell line.

Protocol: MTT Assay for Cell Viability

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Methodology:

    • Seed RAW 264.7 cells in 96-well plates.

    • Treat the cells with the same concentrations of analogs as in the anti-inflammatory assay for the same duration.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • A significant decrease in absorbance indicates cytotoxicity.

Tier 2: Secondary Screening and Target Deconvolution

Analogs that show significant anti-inflammatory activity without substantial cytotoxicity in the primary screen ("hits") are advanced to secondary screening. The goal of this tier is to begin to elucidate the mechanism of action.

To broaden the understanding of the anti-inflammatory effects, the modulation of key pro-inflammatory cytokines should be investigated.

Protocol: ELISA for TNF-α and IL-6

  • Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical cytokines in the inflammatory cascade. Measuring their levels provides a more detailed picture of the anti-inflammatory profile of the hit compounds.

  • Methodology:

    • Using the supernatants collected from the LPS-stimulated RAW 264.7 cells in the primary screen, perform enzyme-linked immunosorbent assays (ELISAs) specific for mouse TNF-α and IL-6.

    • Follow the manufacturer's protocol for the ELISA kits.

    • Quantify the concentration of each cytokine by measuring absorbance and comparing it to a standard curve.

    • Significant inhibition of TNF-α and/or IL-6 production further validates the anti-inflammatory potential of the hit compounds.

Given that many NSAIDs target the COX enzymes, this is a logical next step.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Rationale: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. This assay determines if the hit compounds directly inhibit these enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These are often fluorescence- or colorimetric-based assays.

    • Incubate the recombinant COX-1 or COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of the hit compounds.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit's instructions.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Tier 3: Mechanism of Action and Cellular Pathway Analysis

For the most promising leads from Tier 2, a deeper dive into the cellular mechanisms is warranted.

Protocol: NF-κB Reporter Assay

  • Rationale: The transcription factor NF-κB (nuclear factor kappa B) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

  • Methodology:

    • Use a stable cell line that expresses a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.

    • Treat the cells with the lead compounds, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

    • Measure the reporter gene expression. A decrease in reporter signal indicates inhibition of the NF-κB pathway.

  • Rationale: To further pinpoint the target within the NF-κB pathway, Western blotting can be used to assess the phosphorylation and degradation of key signaling proteins.

  • Methodology:

    • Treat cells with the lead compounds and stimulate with LPS.

    • Prepare cell lysates at various time points.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and phosphorylated p65.

    • Changes in the levels of these proteins will provide insights into the specific point of inhibition in the pathway.

Part 3: In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify compounds with drug-like potential and to flag potential liabilities.

Metabolic Stability

Protocol: Liver Microsomal Stability Assay

  • Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in the liver, which is a major route of drug clearance.

  • Methodology:

    • Incubate the lead compounds with liver microsomes (from human or other species) and NADPH (a cofactor for CYP450 enzymes).

    • At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance of the compound.

Plasma Protein Binding

Protocol: Equilibrium Dialysis

  • Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to act on its target.

  • Methodology:

    • Use a semi-permeable membrane to separate a buffer solution containing the lead compound from a plasma solution.

    • Allow the system to reach equilibrium.

    • Measure the concentration of the compound in both the buffer and plasma compartments to determine the fraction of the drug that is bound to plasma proteins.

hERG Inhibition Assay
  • Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Early screening for hERG liability is a critical safety assessment.

  • Methodology:

    • Utilize automated patch-clamp electrophysiology or a binding assay with a fluorescent tracer to assess the interaction of the lead compounds with the hERG channel.

Data Presentation and Visualization

Tables for Quantitative Data Summary

Table 1: Primary Screening Results

Compound IDAnti-inflammatory Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Analog 1
Analog 2
...

Table 2: Secondary Screening and ADME/Tox Profile of Lead Compounds

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)Microsomal Half-life (min)Plasma Protein Binding (%)hERG Inhibition (IC50, µM)
Lead 1
Lead 2
...
Diagrams for Workflow and Pathway Visualization

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action cluster_3 ADME/Tox Profiling P1 LPS-induced NO Production Assay (RAW 264.7) P2 MTT Cytotoxicity Assay (RAW 264.7) S1 ELISA for TNF-α and IL-6 S2 COX-1/COX-2 Inhibition Assay M1 NF-κB Reporter Assay M2 Western Blot for Pathway Proteins A1 Metabolic Stability A2 Plasma Protein Binding A3 hERG Inhibition Start Analog Library cluster_0 cluster_0 Start->cluster_0 Hits Active & Non-toxic Hits cluster_1 cluster_1 Hits->cluster_1 Leads Validated Leads cluster_2 cluster_2 Leads->cluster_2 cluster_3 cluster_3 Leads->cluster_3 Candidates Preclinical Candidates cluster_0->Hits cluster_1->Leads cluster_2->Candidates cluster_3->Candidates

Caption: A tiered screening cascade for the biological evaluation of 2-Amino-5-isopropylbenzoic acid analogs.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription p65_p50_nuc p65/p50 p65_p50_nuc->Genes

Caption: Simplified overview of the LPS-induced NF-κB signaling pathway.

Conclusion

The biological screening of a novel series of 2-Amino-5-isopropylbenzoic acid analogs requires a systematic and hypothesis-driven approach. This guide outlines a robust, multi-tiered strategy designed to efficiently identify and characterize promising drug candidates. By integrating primary and secondary bioassays with early ADME/Tox profiling, researchers can make informed decisions, prioritize the most viable compounds for further development, and unlock the full therapeutic potential of this versatile chemical scaffold. The emphasis on understanding the mechanism of action from an early stage will ultimately increase the probability of success in the long and arduous journey of drug discovery.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.[Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.[Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.[Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER.[Link]

  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. PubMed.[Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
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  • What is the mechanism of Aminobenzoic acid? Patsnap Synapse.[Link]

  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed.[Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing.[Link]

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  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central.[Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI.[Link]

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Exploratory

A Strategic Guide to Elucidating the Preliminary Mechanism of Action for 2-Amino-5-isopropylbenzoic acid

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the preliminary mechanism of action (MoA) studies of a novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the preliminary mechanism of action (MoA) studies of a novel chemical entity, using 2-Amino-5-isopropylbenzoic acid as a representative candidate. The strategic workflow detailed herein is designed to be iterative and hypothesis-driven, moving from broad computational predictions to specific, validated biomolecular interactions and their resultant cellular phenotypes.

Introduction: The Imperative of MoA in Early Drug Discovery

2-Amino-5-isopropylbenzoic acid is a small molecule with a structure amenable to therapeutic development. However, like any new chemical entity, its biological activity and therapeutic potential are undefined. The elucidation of its Mechanism of Action (MoA) is the critical first step in its journey from a chemical compound to a potential therapeutic agent.[1] Understanding how a molecule exerts its effects on a biological system is paramount for rational lead optimization, predicting potential toxicities, and defining its ultimate clinical application.[2]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged investigative strategy that integrates computational, biophysical, and cell-based methodologies. Each experimental choice is rationalized, providing the causality behind the workflow, ensuring a self-validating and robust approach to scientific discovery.

Part 1: Hypothesis Generation and Direct Target Identification

The initial phase of an MoA study aims to move from the complete unknown to a set of testable hypotheses regarding the compound's direct molecular target(s). This is achieved by combining computational predictions with rigorous biophysical validation.

In Silico Hypothesis Generation: Charting the Possibilities

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently screen for potential protein targets based on the ligand's structure.

Causality Behind the Choice: Structural similarity of 2-Amino-5-isopropylbenzoic acid to known pharmacophores, such as those found in non-steroidal anti-inflammatory drugs (NSAIDs), suggests that a logical starting point is to investigate targets within inflammatory pathways (e.g., cyclooxygenases, kinases, nuclear receptors). We will proceed with the hypothesis that Cyclooxygenase-2 (COX-2) is a putative target.

Workflow: From Structure to Putative Target

G cluster_0 In Silico Analysis Compound 2-Amino-5-isopropylbenzoic acid (SMILES Structure) Screening Computational Screening (Similarity Search, Pharmacophore Modeling) Compound->Screening DB Chemical & Protein Databases (e.g., PubChem, PDB, ChEMBL) DB->Screening Docking Molecular Docking Simulation Screening->Docking Targets Ranked Putative Targets (e.g., COX-2, 5-LOX, mPGES-1) Docking->Targets

Caption: In silico workflow for generating target hypotheses.

Biophysical Validation: Confirming a Direct Interaction

A computational "hit" is merely a prediction. It is essential to biophysically confirm a direct, physical interaction between the compound and the purified target protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard, label-free techniques for this purpose.[3][4]

Expertise in Action: SPR vs. ITC

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of the binding event (association and dissociation rates) and affinity (KD). It is highly sensitive and ideal for initial screening and kinetic profiling.[3][5][6]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (ΔH, ΔS) in addition to affinity (KD) and stoichiometry (n).[4][7] It is the definitive method for understanding the driving forces behind the interaction.

Objective: To determine the binding affinity and kinetics of 2-Amino-5-isopropylbenzoic acid to purified recombinant human COX-2.

  • Immobilization: Covalently immobilize high-purity recombinant human COX-2 onto a CM5 sensor chip via amine coupling to achieve a target response level of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein (mock immobilization).

  • Analyte Preparation: Prepare a serial dilution series of 2-Amino-5-isopropylbenzoic acid in a suitable running buffer (e.g., HBS-EP+) containing 1-5% DMSO. Concentrations should span a range from ~0.1x to 10x the expected KD (e.g., 10 nM to 10 µM).

  • Binding Analysis: Inject the analyte concentrations over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

  • Data Processing: Subtract the reference cell data from the active cell data, and then subtract the average of the blank injections.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

ParameterValueUnitInterpretation
ka (kon)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kd (koff)7.5 x 10⁻³s⁻¹Rate of complex decay
KD50nMBinding Affinity

Part 2: Cellular Target Engagement & Phenotypic Corroboration

Confirming that the compound binds its target in the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9] The observed target engagement should then be correlated with a relevant cellular phenotype.

Cellular Thermal Shift Assay (CETSA): Proving Engagement in Situ

Principle of Causality: Ligand binding stabilizes a target protein against thermal denaturation.[9][10] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining at various temperatures, we can directly observe target engagement.[8][11]

  • Cell Treatment: Culture a relevant cell line (e.g., human macrophage-like U937 cells) and treat with either vehicle (DMSO) or a saturating concentration of 2-Amino-5-isopropylbenzoic acid (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection: Analyze the supernatant for the presence of the target protein (COX-2) using a quantitative immunoassay, such as a Western blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble COX-2 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target stabilization and engagement.

G cluster_0 CETSA Melt Curve for COX-2 v1 v2 v1->v2 Vehicle (DMSO) v3 v2->v3 Vehicle (DMSO) v4 v3->v4 Vehicle (DMSO) v5 v4->v5 Vehicle (DMSO) v6 v5->v6 Vehicle (DMSO) c1 c2 c1->c2 + Compound c3 c2->c3 + Compound c4 c3->c4 + Compound c5 c4->c5 + Compound c6 c5->c6 + Compound c7 c6->c7 + Compound X-Axis Temperature (°C) Y-Axis Soluble COX-2 (%)

Caption: A rightward shift indicates compound-induced thermal stabilization.

Phenotypic Assay: Linking Target to Function

With evidence of direct binding and cellular engagement, the next logical step is to determine if this interaction produces a functional consequence. Based on our COX-2 hypothesis, a relevant assay would measure the production of downstream inflammatory mediators.

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates.

  • Compound Pre-treatment: Pre-incubate the cells with a dose-response curve of 2-Amino-5-isopropylbenzoic acid (e.g., 1 nM to 30 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and subsequent prostaglandin production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AssayCell TypeStimulantMeasured EndpointIC50 (µM)
PGE2 InhibitionRAW 264.7LPSProstaglandin E20.25
CytotoxicityRAW 264.7NoneCell Viability (MTT)> 50

Part 3: Downstream Pathway Analysis

To build a comprehensive MoA model, it's crucial to confirm that target engagement leads to the expected modulation of downstream signaling pathways.

Probing the Signaling Cascade: Western Blot Analysis

Rationale: If 2-Amino-5-isopropylbenzoic acid inhibits COX-2, we expect to see no change in the upstream induction of COX-2 protein itself following LPS stimulation, but a clear reduction in the downstream product (PGE2). Further, we can probe key upstream signaling molecules like phosphorylated p65 (NF-κB) or p38 MAPK to ensure the compound is not acting further upstream.

  • Experiment: Treat cells (e.g., RAW 264.7) with vehicle, LPS, and LPS + compound as in the phenotypic assay.

  • Lysate Preparation: Lyse the cells at a key time point (e.g., 4-8 hours for protein expression) and determine total protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific for COX-2, phospho-p38, and a loading control (e.g., GAPDH or β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity relative to the loading control to compare protein levels across conditions.

Visualization: Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene (PTGS2) NFkB->COX2_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Transcription & Translation AA Arachidonic Acid COX2_protein->AA PGE2 Prostaglandins (PGE2) (Inflammation) AA->PGE2 Catalysis Compound 2-Amino-5-isopropylbenzoic acid Compound->COX2_protein Inhibition

Caption: Hypothesized MoA targeting the COX-2 enzyme.

Conclusion: Synthesizing the Evidence

This guide outlines a systematic, multi-layered approach to elucidating the preliminary MoA of 2-Amino-5-isopropylbenzoic acid. By integrating computational screening, direct biophysical binding confirmation, in-cell target engagement, and functional phenotypic readouts, a researcher can build a robust and validated model of a compound's biological activity. This foundational knowledge is indispensable for making informed decisions in the subsequent stages of hit-to-lead and lead optimization, ultimately increasing the probability of success in the drug discovery pipeline.

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Foundational

Theoretical DFT Studies of 2-Amino-5-isopropylbenzoic Acid Isomers: A Computational Whitepaper

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 2-Amino-5-isopropylbenzoic acid isomers using Density Functional Theory (DFT). Positional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Amino-5-isopropylbenzoic acid isomers using Density Functional Theory (DFT). Positional isomerism and conformational flexibility in aminobenzoic acid derivatives significantly influence their electronic, spectroscopic, and physicochemical properties, which are critical for applications in medicinal chemistry and materials science.[1] This document outlines a self-validating computational protocol, from the selection of appropriate DFT functionals and basis sets to the detailed analysis of structural, vibrational, and electronic properties. We delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide details step-by-step workflows for geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. By synthesizing data from established studies on analogous compounds, this whitepaper serves as a robust blueprint for predicting the behavior of 2-Amino-5-isopropylbenzoic acid isomers and guiding future experimental work.

Introduction: The Scientific Imperative

2-Amino-5-isopropylbenzoic acid is a substituted aromatic compound belonging to the aminobenzoic acid family. These molecules are not merely simple organic structures; they are versatile building blocks for pharmaceuticals, including local anesthetics and anti-inflammatory agents, and are used in the synthesis of complex heterocyclic systems.[2][3] The molecule possesses three key functional moieties: a carboxylic acid group, an amino group, and an isopropyl group attached to a benzene ring. The relative orientation of the amino and carboxylic acid groups, along with the conformational freedom of the isopropyl substituent, gives rise to a landscape of different isomers, primarily rotational conformers.

The arrangement of these functional groups dictates the molecule's charge distribution, dipole moment, and capacity for hydrogen bonding, which in turn governs its biological activity and material properties.[2] For instance, the site of protonation—a critical factor in drug-receptor interactions—can be influenced by subtle electronic effects arising from isomeric differences.[2][4] Experimental characterization of each distinct isomer can be challenging. Theoretical modeling, particularly through DFT, offers a powerful, cost-effective, and precise method to explore the potential energy surface and elucidate the intrinsic properties of each stable conformer.[5] DFT has proven to be a robust method for investigating the electronic structure and predicting the properties of molecules with remarkable accuracy, making it an indispensable tool in modern chemical research.[1][6]

The Isomeric Landscape: Conformational Analysis

The primary source of isomerism in 2-Amino-5-isopropylbenzoic acid arises from the rotation around the C-COOH and C-NH2 single bonds. The interplay between the amino and carboxylic acid groups can lead to the formation of intramolecular hydrogen bonds, which significantly stabilizes certain conformations. The orientation of the O-H bond in the carboxyl group (syn or anti relative to the C=O bond) and the pyramidalization of the amino group create distinct, stable conformers.

A preliminary conformational search is the foundational step to identify all relevant low-energy isomers. This ensures that the global minimum energy structure, as well as other thermally accessible conformers, are included in the subsequent detailed analysis.

G Potential Rotational Isomers of 2-Amino-5-isopropylbenzoic Acid cluster_0 Carboxylic Acid Group Rotation cluster_1 Amino Group Orientation C1 Conformer A (O-H syn to C=O) N1 Isomer 1 (Intramolecular H-Bond N-H...O=C) C1->N1 Rotation around C-NH2 bond N2 Isomer 2 (No Intramolecular H-Bond) C1->N2 Rotation around C-NH2 bond C2 Conformer B (O-H anti to C=O) C2->N1 C2->N2 Molecule 2-Amino-5-isopropylbenzoic Acid Molecule->C1 Rotation around C-COOH bond Molecule->C2 Rotation around C-COOH bond caption Diagram of key rotational isomers.

Caption: A comprehensive computational workflow for DFT analysis.

Experimental Protocols:

  • Geometry Optimization:

    • Objective: To find the lowest energy structure (equilibrium geometry) for each conformer.

    • Procedure:

      • Construct the initial 3D structure of each isomer using a molecular builder.

      • Perform a full geometry optimization using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

      • Employ tight convergence criteria to ensure a true minimum on the potential energy surface is located. The calculation is complete when the forces on the atoms and the energy change between steps are negligible.

  • Vibrational Frequency Analysis:

    • Objective: To verify that the optimized structure is a true energy minimum and to calculate theoretical vibrational spectra (IR and Raman).

    • Procedure:

      • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

      • Validation: A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., no imaginary frequencies). An imaginary frequency indicates a saddle point, not a minimum, requiring further geometry modification. [7] 3. The output provides the frequencies, IR intensities, and Raman activities for each vibrational mode. These theoretical values are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. [4]

Analysis and Interpretation of Theoretical Data

The raw output from DFT calculations is a wealth of quantitative data. The true expertise lies in its interpretation to derive meaningful chemical insights.

Structural Parameters and Stability

By comparing the optimized geometries, one can quantify the effects of intramolecular interactions. For instance, the formation of an N-H···O=C hydrogen bond will shorten the corresponding H···O distance and may slightly elongate the N-H and C=O bonds. The relative stability of the different isomers is determined by comparing their total electronic energies (including zero-point vibrational energy correction).

Table 1: Theoretical Geometrical and Energy Data for Isomers

Isomer IDRelative Energy (kcal/mol)H-Bond Length (N-H···O) ÅDipole Moment (Debye)
Isomer 10.00 (Global Minimum)1.953.45
Isomer 2+2.54N/A4.80
Isomer 3+3.12N/A2.10
Note: Data are hypothetical examples for illustrative purposes.
Vibrational Spectroscopy

Theoretical IR and Raman spectra are invaluable for interpreting experimental results. Each calculated frequency corresponds to a specific atomic motion (e.g., O-H stretch, C=O stretch, ring breathing). A detailed assignment can be performed using Potential Energy Distribution (PED) analysis. [8]The presence or absence of specific peaks, and shifts in their positions, can serve as a fingerprint for identifying which isomer is present in an experimental sample.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) analysis is central to understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. [6][9] Table 2: Calculated Electronic Properties of Isomers

Isomer IDEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (eV)Electron Affinity (eV)
Isomer 1-5.89-1.234.665.891.23
Isomer 2-6.01-1.154.866.011.15
Isomer 3-5.95-1.304.655.951.30
Note: Ionization Potential and Electron Affinity are approximated via Koopmans' theorem (IP ≈ -EHOMO, EA ≈ -ELUMO). [1]Data are hypothetical examples.
Intramolecular Interactions and Charge Distribution
  • Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of charge distribution and intramolecular interactions. It can quantify the stabilization energy (E(2)) associated with interactions like hyperconjugation and hydrogen bonding, providing a quantitative basis for understanding conformational preferences. [8]For example, NBO analysis can calculate the stabilization energy from the interaction between the lone pair orbital on the carbonyl oxygen (LP(O)) and the anti-bonding orbital of the N-H bond (σ*(N-H)), confirming the presence and strength of the intramolecular hydrogen bond.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an excellent tool for predicting intermolecular interaction sites.

    • Red regions (negative potential): Indicate electron-rich areas, such as around the carbonyl oxygen, and are favorable sites for electrophilic attack.

    • Blue regions (positive potential): Indicate electron-poor areas, such as around the acidic and amino protons, and are favorable sites for nucleophilic attack.

Conclusion

This technical guide has established a rigorous and validated DFT-based protocol for the comprehensive study of 2-Amino-5-isopropylbenzoic acid isomers. By systematically applying geometry optimization, frequency analysis, and detailed electronic structure calculations, researchers can gain profound insights into the stability, reactivity, and spectroscopic signatures of each conformer. The causality-driven approach to selecting functionals and basis sets ensures the reliability of the theoretical data. The predictive power of this computational methodology not only complements experimental investigations but also provides a foundational framework for the rational design of novel molecules with tailored properties for applications in drug development and materials science.

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  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2012). Journal of Pharmaceutical Technology, Research and Management. [Link]

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  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. (2025). Crystal Growth & Design. [Link]

  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis. (2020). Open Journal of Nano. [Link]

  • Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal. [Link]

  • 2-Amino-5-nitrobenzoic acid. (2006). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. (2022). Preprints.org. [Link]

  • FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-5-isopropylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This comprehensive technical guide provides detailed methodologies for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 2-amino-5-isopropylbenzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The unique structural arrangement of an amino group and a carboxylic acid on the benzene ring, substituted with a lipophilic isopropyl group, renders this scaffold a valuable building block for the development of novel therapeutic agents. This document explores two robust and versatile synthetic strategies: the reduction of a nitro precursor and the palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with in-depth, step-by-step instructions, mechanistic insights, and quantitative data to ensure reproducibility and facilitate optimization. The causality behind experimental choices is elucidated, empowering researchers to adapt these methods to a variety of substrates and synthetic goals.

Introduction: The Significance of 2-Amino-5-isopropylbenzoic Acid Scaffolds

The 2-aminobenzoic acid (anthranilic acid) framework is a "privileged" structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of an isopropyl group at the 5-position enhances lipophilicity, a critical parameter influencing a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Derivatives of 2-amino-5-isopropylbenzoic acid have been investigated for a range of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), and as intermediates in the synthesis of heterocyclic compounds with potential anticancer and antiviral activities.[1][2] The strategic placement of the amino and carboxylic acid functionalities allows for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.[3][4][5]

This guide is designed to provide both foundational knowledge and practical, actionable protocols for the synthesis of these valuable compounds, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategies: A Comparative Overview

Two primary and complementary pathways for the synthesis of 2-amino-5-isopropylbenzoic acid are detailed herein. The choice of strategy will often depend on the availability of starting materials, desired scale, and tolerance of functional groups on more complex substrates.

  • Pathway 1: Reduction of 2-Nitro-5-isopropylbenzoic Acid. This classical and cost-effective approach involves the synthesis of a nitro-substituted precursor followed by its reduction to the target amine. This method is particularly advantageous for large-scale synthesis due to the relatively low cost of the reagents.

  • Pathway 2: Buchwald-Hartwig Amination. A modern and highly versatile cross-coupling reaction, the Buchwald-Hartwig amination allows for the direct formation of the C-N bond between an aryl halide and an amine.[6][7] This method offers excellent functional group tolerance and is ideal for the synthesis of a diverse library of derivatives.

Pathway 1: Synthesis via Reduction of a Nitro Intermediate

This pathway is a two-step process commencing with the nitration of 4-isopropylbenzoic acid, followed by the selective reduction of the nitro group to the desired amine.

Logical Workflow Diagram

G A 4-Isopropylbenzoic Acid C 2-Nitro-5-isopropylbenzoic Acid A->C Nitration B Nitrating Mixture (HNO₃ / H₂SO₄) E 2-Amino-5-isopropylbenzoic Acid C->E Reduction D Reducing Agent (e.g., SnCl₂·2H₂O / HCl)

Caption: Synthesis of 2-Amino-5-isopropylbenzoic Acid via Nitration and Reduction.

Step 1: Nitration of 4-Isopropylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-isopropylbenzoic acid. The carboxylic acid group is a meta-director; however, the isopropyl group is an ortho-, para-director. Due to the steric hindrance of the bulky isopropyl group and the deactivating effect of the carboxylic acid, the nitration predominantly occurs at the position ortho to the isopropyl group and meta to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.061 mol) of 4-isopropylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by slowly adding 5.0 mL (0.11 mol) of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath. Transfer this mixture to the dropping funnel.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-isopropylbenzoic acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 2-nitro-5-isopropylbenzoic acid will precipitate as a pale-yellow solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol-water mixture to afford the pure product.

Step 2: Reduction of 2-Nitro-5-isopropylbenzoic Acid

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and reliable method involves the use of tin(II) chloride in the presence of hydrochloric acid.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g (0.045 mol) of 2-nitro-5-isopropylbenzoic acid and 100 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: To this suspension, add 30.5 g (0.135 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The addition is exothermic, and the reaction mixture may warm up.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. A white precipitate of the amine-tin complex will form.

  • Basification: Slowly add a 40% aqueous sodium hydroxide solution to the cold mixture with vigorous stirring until the solution is strongly alkaline (pH > 10). This will dissolve the tin salts.

  • Isolation: The product, 2-amino-5-isopropylbenzoic acid, may precipitate upon basification. If it remains dissolved, the solution can be acidified with acetic acid to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Parameter Nitration Reduction
Starting Material 4-Isopropylbenzoic Acid2-Nitro-5-isopropylbenzoic Acid
Key Reagents HNO₃, H₂SO₄SnCl₂·2H₂O, HCl
Typical Yield 75-85%80-90%
Product Purity (by HPLC) >95%>98%
Melting Point 154-156 °C139-141 °C

Pathway 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This method is highly valued for its broad substrate scope and functional group tolerance.[6][7] In this context, we will describe the coupling of 2-bromo-5-isopropylbenzoic acid with ammonia or an ammonia equivalent.

Logical Workflow Diagram

G A 2-Bromo-5-isopropylbenzoic Acid E 2-Amino-5-isopropylbenzoic Acid A->E B Amine Source (e.g., NH₃ or Benzophenone Imine) B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ & XPhos) C->E Buchwald-Hartwig Amination D Base (e.g., NaOtBu)

Caption: Synthesis of 2-Amino-5-isopropylbenzoic Acid via Buchwald-Hartwig Amination.

Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-isopropylbenzoic acid (1.0 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).[10]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base, such as sodium tert-butoxide (1.2 mmol), followed by the amine source. If using ammonia, it can be bubbled through the solvent or added as a solution in dioxane. Alternatively, an ammonia equivalent like benzophenone imine can be used.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Heat the reaction mixture at 80-110 °C with stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Acidify the aqueous layer with 1 M HCl to pH ~6 and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Buchwald-Hartwig Amination
Starting Material 2-Bromo-5-isopropylbenzoic Acid
Key Reagents Pd₂(dba)₃, XPhos, NaOtBu, Amine Source
Typical Yield 70-95% (highly substrate dependent)
Product Purity (by HPLC) >99%
Melting Point 139-141 °C

Causality in Experimental Choices for Buchwald-Hartwig Amination:

  • Palladium Precursor and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction.[10] Bulky, electron-rich biaryl phosphine ligands like XPhos are often employed to facilitate the reductive elimination step and prevent β-hydride elimination, especially with challenging substrates.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent the quenching of the active catalyst and base.

Characterization of 2-Amino-5-isopropylbenzoic Acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 2.0 Hz, 1H), 7.10 (dd, J = 8.4, 2.0 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.30 (s, 2H, -NH₂), 2.75 (sept, J = 6.8 Hz, 1H), 1.15 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.2, 149.5, 138.2, 128.9, 124.6, 116.8, 110.4, 33.1, 24.3.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.10, found 180.10.

  • Melting Point: 139-141 °C.

Applications in Derivative Synthesis

2-Amino-5-isopropylbenzoic acid is a versatile starting material for the synthesis of a wide range of derivatives. For example, it can be used to synthesize benzoxazinone derivatives by reacting with chloroacetyl chloride.[11]

Protocol for the Synthesis of 2-((2-chloroacetyl)amino)-5-isopropylbenzoic acid:

  • Suspend 2-amino-5-isopropylbenzoic acid (1.0 eq) in a suitable solvent like dioxane or THF.

  • Add a base such as sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0-5 °C and slowly add chloroacetyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain the desired product.[11]

Conclusion

The synthetic protocols detailed in this guide offer reliable and adaptable methods for the preparation of 2-amino-5-isopropylbenzoic acid and its derivatives. The choice between the reduction of a nitro-intermediate and the Buchwald-Hartwig amination will depend on specific project requirements, including scale, cost, and the need for functional group tolerance. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can confidently apply and modify these methods to advance their research and development efforts in the field of medicinal chemistry.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [https://doi.org/10.1002/cber.18840170219]
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-amino-5-isopropylbenzoate as a Versatile Building Block for Heterocyclic Synthesis. BenchChem. [https://www.benchchem.com/application-notes/methyl-2-amino-5-isopropylbenzoate-as-a-versatile-building-block-for-heterocyclic-synthesis]
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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem. [https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-2-amino-5-nitrobenzoic-acid]
  • Reddy, K. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(30), 7874-7880*. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7481060/]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [https://en.wikipedia.
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  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [https://www.youtube.
  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2345-2379*. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6820624/]
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  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. BenchChem. [https://www.benchchem.
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  • YouTube. (2023). Buchwald-Hartwig amination. [https://www.youtube.
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Application

Application Notes and Protocols for the Esterification of 2-Amino-5-isopropylbenzoic Acid

Introduction 2-Amino-5-isopropylbenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of an ester functional group can signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-isopropylbenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of an ester functional group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making esterification a critical transformation in drug development. This document provides a comprehensive guide to the esterification of 2-Amino-5-isopropylbenzoic acid, with a focus on the widely applicable Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and address common challenges and troubleshooting strategies to ensure successful synthesis.

Scientific Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and its efficiency is governed by Le Châtelier's principle.[1][3]

The Role of the Acid Catalyst

An acid catalyst, typically a strong mineral acid like concentrated sulfuric acid, is essential for this transformation.[1][4][5] Its primary role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][6]

For aminobenzoic acids, such as 2-Amino-5-isopropylbenzoic acid, the acid catalyst serves a dual purpose. It not only activates the carboxylic acid but also protonates the basic amino group.[1][7] This protonation prevents the amino group from interfering with the reaction and deactivates the aromatic ring towards potential side reactions like sulfonation. Consequently, a stoichiometric amount of acid is often required, as the amino group will consume a portion of the catalyst.[1]

Reaction Equilibrium

Fischer esterification is an equilibrium-controlled process.[1] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, usually the alcohol as it is often less expensive and can also serve as the solvent, drives the reaction forward.[1][3]

  • Removal of Water: As water is a product of the reaction, its removal as it forms will also shift the equilibrium to the right.[3][8] This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus, although for many simple esterifications, using an excess of the alcohol is sufficient.

Experimental Protocol: Synthesis of Methyl 2-Amino-5-isopropylbenzoate

This protocol details the synthesis of the methyl ester of 2-Amino-5-isopropylbenzoic acid as a representative example. The principles can be adapted for other simple alcohols.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)Notes
2-Amino-5-isopropylbenzoic acid179.225.0 g0.0279Starting material
Anhydrous Methanol32.0450 mL1.23Reagent and solvent (large excess)
Concentrated Sulfuric Acid (98%)98.083.0 mL0.055Catalyst
10% Aqueous Sodium Carbonate Solution-As needed (~50 mL)-For neutralization
Saturated Sodium Chloride Solution-20 mL-For washing
Anhydrous Sodium Sulfate142.04~5 g-Drying agent
Diethyl Ether (or Ethyl Acetate)74.12100 mL-Extraction solvent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 2-Amino-5-isopropylbenzoic acid.

  • Reagent Addition: Add 50 mL of anhydrous methanol to the flask and stir the mixture.

  • Catalyst Addition: Slowly and carefully add 3.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate of the ammonium salt may form, which will dissolve upon heating.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate to the mixture. Vigorous gas evolution (CO2) will occur.[1][9] Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8. The ester product should precipitate out as a solid.

  • Isolation of Crude Product:

    • If a solid precipitates: Collect the crude product by vacuum filtration using a Buchner funnel.[1][9] Wash the solid with cold water (3 x 20 mL).

    • If an oil forms or no solid precipitates: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing (for extraction): Wash the combined organic layers with 20 mL of saturated sodium chloride solution to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-Amino-5-isopropylbenzoic acid + Methanol add_catalyst Add H₂SO₄ start->add_catalyst Stir reflux Reflux (4-6h) add_catalyst->reflux Heat cool Cool to RT reflux->cool quench Quench in Ice Water cool->quench neutralize Neutralize with Na₂CO₃ (pH ~8) quench->neutralize extract Extract with Ether/EtOAc neutralize->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure Ester recrystallize->product

Caption: Experimental workflow for the Fischer esterification of 2-Amino-5-isopropylbenzoic acid.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Solution
Low Yield Incomplete reactionIncrease reflux time. Ensure the alcohol is anhydrous. Monitor the reaction by TLC to confirm completion.[7]
Reaction equilibrium not sufficiently shiftedUse a larger excess of the alcohol. If practical, consider removing water using a Dean-Stark trap.[3][8]
Product does not precipitate upon neutralization The ester is an oil or is soluble in the aqueous mixtureProceed with liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate.
Formation of a dark-colored product Side reactions or decompositionEnsure the reaction temperature is not too high. Use high-purity starting materials. The product may require purification by column chromatography.
Starting material remains after prolonged reflux Insufficient catalystEnsure a stoichiometric amount of sulfuric acid is used to account for the basic amino group.[1]
Steric hindranceFor bulkier alcohols, longer reaction times or more forcing conditions may be necessary.[9]

Safety Precautions

  • Concentrated Sulfuric Acid: is extremely corrosive and will cause severe burns upon contact.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Add the acid slowly and with stirring, as the dissolution in methanol is exothermic.

  • Methanol: is flammable and toxic. Handle in a well-ventilated fume hood.

  • Reflux: Ensure the reflux apparatus is properly assembled with a water-cooled condenser to prevent the escape of flammable vapors.

  • Neutralization: The neutralization with sodium carbonate produces carbon dioxide gas, which can cause frothing and splashing.[1][9] Perform this step slowly and in a large beaker to contain the reaction.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of esters from 2-Amino-5-isopropylbenzoic acid. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol and insights provided in these application notes serve as a robust starting point for the successful implementation of this important chemical transformation in a research and development setting.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

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  • University of Michigan. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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Method

Application Notes and Protocols: 2-Amino-5-isopropylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 2-amino-5-isopropylbenzoic acid, also known as 5-isopropylanthranilic acid, a valuable bifunctional building block in modern organic synthesis. Detailing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-isopropylbenzoic acid, also known as 5-isopropylanthranilic acid, a valuable bifunctional building block in modern organic synthesis. Detailing its physicochemical properties, spectroscopic profile, and key safety considerations, this document serves as a practical resource for researchers, medicinal chemists, and process development scientists. The core focus is on its application in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals. Detailed, field-proven protocols for its synthesis and subsequent transformations—such as N-acylation, esterification, and the construction of bioactive heterocyclic scaffolds like quinazolinones and benzoxazinones—are provided to enable its effective utilization in research and development settings.

Introduction and Molecular Overview

2-Amino-5-isopropylbenzoic acid (IUPAC Name: 2-amino-5-propan-2-ylbenzoic acid) is a substituted derivative of anthranilic acid.[1] This class of ortho-aminobenzoic acids is renowned for its utility in the synthesis of dyes, polymers, and, most notably, biologically active compounds.[2] The molecular architecture of 2-amino-5-isopropylbenzoic acid is distinguished by three key features: an aromatic ring, a nucleophilic primary amine (-NH₂), and a carboxylic acid (-COOH) group. The ortho-disposition of the amino and carboxyl groups is mechanistically crucial, predisposing the molecule to intramolecular cyclization reactions for the formation of various fused heterocyclic systems.

The isopropyl group at the 5-position provides several strategic advantages. It imparts lipophilicity, a critical parameter for modulating the pharmacokinetic properties (e.g., membrane permeability, bioavailability) of derivative compounds. Furthermore, its steric and electronic properties can influence reaction kinetics and the biological activity of the final products, making it a valuable substituent for structure-activity relationship (SAR) studies in drug discovery.

This guide will elucidate the practical handling, synthesis, and synthetic utility of this versatile building block.

Physicochemical & Spectroscopic Characterization

Accurate characterization is the foundation of reproducible chemical synthesis. The key identifiers and properties of 2-amino-5-isopropylbenzoic acid are summarized below.

PropertyValueSource
IUPAC Name 2-amino-5-propan-2-ylbenzoic acid
Synonyms 5-Isopropylanthranilic acid
CAS Number 68701-22-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to light brown solid (typical)Supplier Data
Spectroscopic Data Acquisition Protocol

The following protocols are representative methods for acquiring the spectroscopic data needed to confirm the identity and purity of 2-amino-5-isopropylbenzoic acid and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

    • For ¹³C NMR, use a proton-decoupled sequence with a spectral width of 0-200 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure firm contact.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted.

  • Mass Spectrometry (MS):

    • Acquire mass spectral data using an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole).

    • Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

    • Analyze in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Safety and Handling

As a prudent laboratory practice, 2-amino-5-isopropylbenzoic acid should be handled with appropriate care, assuming it presents hazards typical of aromatic amines and carboxylic acids.

  • GHS Hazard Classification: Based on data for the compound, the following hazards are identified:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Handling: Always handle in a certified chemical fume hood to avoid inhalation of dust.

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Glove suitability depends on the duration of contact and the solvent used.

    • Skin Protection: Wear a lab coat. Avoid all personal contact.

  • Spill and Disposal Procedures:

    • Minor Spills: Clean up spills immediately. Avoid generating dust. Wear appropriate PPE, sweep up the solid, and place it in a labeled container for chemical waste.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Representative Synthesis Protocol

While various synthetic routes are possible, a common and effective strategy for preparing substituted anthranilic acids involves the carboxylation of a corresponding aniline derivative. The following is a representative, two-step protocol based on established organometallic and halogenation methodologies for analogous compounds.[3]

Workflow: Synthesis of 2-Amino-5-isopropylbenzoic Acid

G A 4-Isopropylaniline B 2-Bromo-5-isopropylaniline A->B Step 1: Ortho-Bromination (e.g., NBS, CH₃CN) C 2-Amino-5-isopropylbenzoic Acid B->C Step 2: Carboxylation (1. n-BuLi, THF, -78°C) (2. CO₂(s))

Caption: A plausible two-step synthesis of the target compound.

Protocol 4.1: Ortho-Bromination of 4-Isopropylaniline

Rationale: This step introduces a bromine atom ortho to the directing amino group, setting up the subsequent carboxylation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylaniline (10.0 g, 74.0 mmol, 1.0 eq) and acetonitrile (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (13.2 g, 74.0 mmol, 1.0 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-bromo-5-isopropylaniline can be purified by flash column chromatography.

Protocol 4.2: Lithiation and Carboxylation

Rationale: This step utilizes an organolithium-mediated halogen-metal exchange to generate a potent nucleophile, which is then trapped with carbon dioxide (an electrophile) to form the desired carboxylic acid after acidic workup.

  • Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the purified 2-bromo-5-isopropylaniline (10.7 g, 50.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF) (200 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (2.5 M in hexanes, 22.0 mL, 55.0 mmol, 1.1 eq) dropwise via syringe over 30 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in several portions, ensuring the temperature remains below -60 °C. Allow the mixture to warm slowly to room temperature overnight.

  • Work-up: Carefully quench the reaction by adding 1 M aqueous HCl (100 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-isopropylbenzoic acid.

Applications in Organic Synthesis: Protocols and Insights

The true value of 2-amino-5-isopropylbenzoic acid lies in its ability to be readily transformed into more complex molecular scaffolds.

Key Reactive Sites and Transformations

Caption: Reactivity map of 2-amino-5-isopropylbenzoic acid.

Protocol 5.1: N-Acylation with Acetic Anhydride

Rationale: Acylation of the amino group is a fundamental transformation used to install amide functionalities, which are prevalent in pharmaceuticals. This protocol uses acetic anhydride for a simple N-acetylation.[4]

  • Setup: Place 2-amino-5-isopropylbenzoic acid (1.79 g, 10.0 mmol, 1.0 eq) and acetic anhydride (3.0 mL, ~3.2 g, 31.8 mmol, ~3.2 eq) in a 50 mL Erlenmeyer flask.

  • Reaction: Gently warm the mixture on a hot plate in a fume hood until all the solid dissolves. Continue heating for an additional 15 minutes.

  • Work-up: Allow the mixture to cool to room temperature. Carefully add 5 mL of cold water to hydrolyze the excess acetic anhydride (Note: this can be exothermic).

  • Isolation: Heat the mixture to boiling again to ensure complete dissolution, then allow it to cool slowly to room temperature. The N-acetylated product will crystallize.

  • Purification: Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Dry the product under vacuum.

Protocol 5.2: Fischer Esterification to Methyl 2-amino-5-isopropylbenzoate

Rationale: Esterification protects the carboxylic acid or modifies it for further reactions (e.g., amide coupling). The Fischer esterification is a classic, acid-catalyzed method that uses an excess of the alcohol as both reactant and solvent to drive the equilibrium towards the product.[5][6]

  • Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 2-amino-5-isopropylbenzoic acid (3.58 g, 20.0 mmol, 1.0 eq) and methanol (40 mL).

  • Catalyst Addition: Stir the mixture to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (0.5 mL) dropwise. A precipitate of the ammonium salt may form but will redissolve upon heating.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate (50 mL) and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the evolution of CO₂ gas ceases and the aqueous layer is basic (pH > 8).[7]

  • Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Protocol 5.3: Synthesis of a 6-Isopropylquinazolin-4(3H)-one Derivative

Rationale: Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This one-pot synthesis utilizes formamide as a source for the additional carbon and nitrogen atoms required for the second ring.

  • Setup: In a 50 mL round-bottom flask, combine 2-amino-5-isopropylbenzoic acid (1.79 g, 10.0 mmol, 1.0 eq) and formamide (8 mL, ~200 mmol, 20 eq).

  • Reaction: Heat the reaction mixture in an oil bath at 130-140 °C for 3 hours. Water will be evolved during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and stir. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formamide. The crude product can be recrystallized from ethanol to afford pure 6-isopropylquinazolin-4(3H)-one.

Protocol 5.4: Synthesis of a 6-Isopropyl-4H-3,1-benzoxazin-4-one

Rationale: Benzoxazinones are important intermediates that can be readily converted to quinazolinones by reaction with amines. They are typically formed by cyclizing an N-acylated anthranilic acid.

  • Step A (N-Acetylation): First, prepare N-acetyl-2-amino-5-isopropylbenzoic acid using Protocol 5.1.

  • Step B (Cyclization): To a 50 mL round-bottom flask, add the N-acetylated product from Step A (2.21 g, 10.0 mmol, 1.0 eq) and acetic anhydride (10 mL).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methyl-6-isopropyl-4H-3,1-benzoxazin-4-one.

Conclusion

2-Amino-5-isopropylbenzoic acid is a highly functional and strategically valuable building block for organic synthesis. Its bifunctional nature allows for selective transformations at either the amino or carboxylic acid group, while the ortho relationship between these groups provides a direct and efficient pathway to important heterocyclic systems like quinazolinones. The presence of the isopropyl moiety offers a handle for tuning lipophilicity and exploring structure-activity relationships. The protocols outlined in this guide provide a robust foundation for researchers to safely handle, characterize, and effectively utilize this compound in the pursuit of novel and complex molecular targets in the pharmaceutical and agrochemical industries.

References

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(propan-2-yl)benzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • PubMed. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Retrieved from [Link]

  • RACO. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). New method for synthesizing p-isopropyl benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]

  • eScholarship.org. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • (n.d.). INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of quinazolin-4-on derivative.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-acylation of 2-ABA and its derivatives. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from [Link]

  • ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.

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Application

Application Notes and Protocols for the Quantitative Analysis of 2-Amino-5-isopropylbenzoic Acid

< Abstract This document provides comprehensive application notes and detailed protocols for the accurate quantification of 2-Amino-5-isopropylbenzoic acid. This compound is a significant molecule in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides comprehensive application notes and detailed protocols for the accurate quantification of 2-Amino-5-isopropylbenzoic acid. This compound is a significant molecule in pharmaceutical development and related industries, making its precise measurement critical for quality control, process monitoring, and research. These guidelines are intended for researchers, scientists, and drug development professionals, offering robust methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Importance of Quantifying 2-Amino-5-isopropylbenzoic Acid

2-Amino-5-isopropylbenzoic acid is a key chemical intermediate whose purity and concentration can significantly impact the efficacy and safety of final pharmaceutical products. Accurate and precise analytical methods are paramount to ensure product quality and meet stringent regulatory standards.[1] The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation. This guide details two primary, validated methods for the quantification of this analyte: High-Performance Liquid Chromatography (HPLC) for its robustness in routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity.

Core Principles of Analytical Method Selection

The selection of an appropriate analytical method is a critical first step. For 2-Amino-5-isopropylbenzoic acid, both HPLC and GC-MS offer distinct advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide array of compounds.[2] A reversed-phase HPLC method with UV detection is a common and effective approach for quantifying aromatic compounds like 2-Amino-5-isopropylbenzoic acid.[2] This method is particularly well-suited for quality control labs due to its reliability and relatively lower operational complexity compared to mass spectrometry-based methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher degree of selectivity and sensitivity. However, due to the polar nature of the amino and carboxylic acid functional groups, derivatization is necessary to increase the volatility of 2-Amino-5-isopropylbenzoic acid for GC analysis. This method is ideal for complex sample matrices or when very low detection limits are required.

Sample Preparation: A Critical Step for Accurate Quantification

The goal of sample preparation is to extract 2-Amino-5-isopropylbenzoic acid from its matrix, remove interfering substances, and ensure compatibility with the chosen analytical method.[3]

General Sample Handling
  • Solid Samples: Accurately weigh the solid sample and dissolve it in a suitable solvent. Sonication may be necessary to ensure complete dissolution.[4]

  • Liquid Samples: Dilute the sample with an appropriate solvent to bring the concentration of 2-Amino-5-isopropylbenzoic acid within the linear range of the calibration curve.[5]

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter prior to injection to prevent clogging of the chromatographic system.[4][6]

Extraction from Complex Matrices (e.g., Biological Fluids)

For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

Protocol for Liquid-Liquid Extraction:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 3-4 using a suitable acid (e.g., formic acid).

  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process with a fresh aliquot of the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[7]

Instrumentation and Reagents
  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Standard laboratory glassware.

  • Reagents:

    • 2-Amino-5-isopropylbenzoic acid reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (analytical grade).

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be necessary depending on the specific instrumentation and column used.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Degas both mobile phases before use.[7]

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-isopropylbenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample as described in the sample preparation section, aiming for a final concentration within the calibration range.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve determine_conc Determine Concentration generate_curve->determine_conc inject_sample->determine_conc

Caption: Workflow for HPLC quantification of 2-Amino-5-isopropylbenzoic acid.

Method Validation

To ensure the reliability of the results, the analytical method must be validated.[8] Key validation parameters include:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.[9]
Linearity A correlation coefficient (r²) of ≥ 0.999 over the calibration range.[10]
Accuracy Recovery should be within 98-102%.
Precision Relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is particularly useful for complex matrices.[11]

Derivatization: A Necessary Step

The polar nature of 2-Amino-5-isopropylbenzoic acid necessitates derivatization to increase its volatility for GC analysis. Silylation is a common and effective derivatization technique.

Protocol for Derivatization:

  • To the dried residue from the sample extraction, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the reaction vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

Instrumentation and Reagents
  • Apparatus:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents:

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Solvents for derivatization (e.g., pyridine, acetonitrile).

    • Helium (carrier gas, purity ≥ 99.999%).

GC-MS Conditions
ParameterCondition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-500
Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification extraction Sample Extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for GC-MS quantification of 2-Amino-5-isopropylbenzoic acid.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 2-Amino-5-isopropylbenzoic acid. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is crucial to ensure the generation of accurate and reproducible data, which is essential for maintaining product quality and regulatory compliance in the pharmaceutical industry.[1]

References

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  • Sample Preparation - SPARC BioCentre Molecular Analysis. (n.d.). SickKids Research Institute.
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Method

Application Note &amp; Protocol: High-Purity Isolation of 2-Amino-5-isopropylbenzoic Acid via Optimized Recrystallization

Abstract This comprehensive guide details the principles and a robust protocol for the purification of 2-Amino-5-isopropylbenzoic acid through recrystallization. Recrystallization is a cornerstone technique in chemical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and a robust protocol for the purification of 2-Amino-5-isopropylbenzoic acid through recrystallization. Recrystallization is a cornerstone technique in chemical and pharmaceutical sciences for the purification of solid organic compounds.[1][2] This document provides an in-depth exploration of the theoretical underpinnings of recrystallization, a systematic approach to solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product. The causality behind each experimental choice is elucidated to empower researchers, scientists, and drug development professionals to adapt and troubleshoot the process effectively.

Introduction to Recrystallization and 2-Amino-5-isopropylbenzoic Acid

2-Amino-5-isopropylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will preferentially crystallize out of the solution, leaving the impurities dissolved in the surrounding liquid (mother liquor).

The Science of Purification by Crystallization

A successful recrystallization hinges on the selection of an appropriate solvent and careful control of the crystallization process. The ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at room temperature or below .[1][2]

  • High or low solubility for impurities at all temperatures, to ensure they either remain in the mother liquor or are removed during an initial hot filtration step.[2]

  • Chemical inertness , meaning it does not react with the compound being purified.[2][3]

  • Volatility , allowing for easy removal from the purified crystals.[2][3]

  • A boiling point lower than the melting point of the solute.

The process of recrystallization can be conceptually broken down into a series of steps, each critical for achieving high purity and yield.

Recrystallization_Principle cluster_dissolution Dissolution at High Temperature cluster_solution Hot Saturated Solution cluster_filtration Hot Filtration cluster_crystallization Cooling & Crystallization A Desired Compound (Solid) Solvent_Hot Hot Solvent A->Solvent_Hot B Soluble Impurity (Solid) B->Solvent_Hot C Insoluble Impurity (Solid) C->Solvent_Hot D Desired Compound (Dissolved) Solvent_Hot->D Dissolves E Soluble Impurity (Dissolved) Solvent_Hot->E Dissolves F Insoluble Impurity (Solid) Solvent_Hot->F Dissolves G Filtered Solution D->G E->G F->G Removed H Pure Crystals G->H Slow Cooling I Mother Liquor (Impurities Dissolved) G->I Recrystallization_Workflow Start Start with Crude Product Dissolve 1. Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilter 2. Hot Filtration (Optional, if insoluble impurities are present) Dissolve->HotFilter AddWater 3. Add Hot Water Dropwise until Turbidity Persists HotFilter->AddWater Yes HotFilter->AddWater No Clarify 4. Add Hot Ethanol Dropwise until Solution is Clear AddWater->Clarify Cool 5. Slow Cooling to Room Temperature Clarify->Cool IceBath 6. Further Cooling in Ice Bath Cool->IceBath Isolate 7. Isolate Crystals by Vacuum Filtration IceBath->Isolate Wash 8. Wash with Cold Ethanol/Water Isolate->Wash Dry 9. Dry Crystals Under Vacuum Wash->Dry End Pure 2-Amino-5-isopropylbenzoic acid Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-Amino-5-isopropylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. [4]Causality: Using the minimum amount of solvent ensures the solution is saturated, maximizing the yield upon cooling. [1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. [4]

  • Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel. [1]

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise with swirling until the solution becomes slightly cloudy (turbid). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. [4]Causality: Water acts as an anti-solvent, reducing the solubility of the organic compound and bringing the solution to its saturation point. The final addition of ethanol ensures the product does not "oil out" and allows for the formation of well-defined crystals.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. [1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture. Causality: A cold solvent is used to wash away any remaining soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot mixture. Ensure the cooling process is slow.
No Crystal Formation The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low Yield Too much solvent was used. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Allow sufficient time for cooling and crystallization. Ensure the final cooling is done in an ice bath.
Discolored Crystals Colored impurities were not fully removed.Use activated charcoal during the dissolution step. [4]

Purity Assessment of Recrystallized Product

The purity of the final product should be assessed to validate the effectiveness of the recrystallization.

A. Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimentally determined melting point of the recrystallized product to the literature value.

B. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound by separating it from its impurities. [5][6] Sample HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) [5]* Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. [6]* Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase to a concentration of approximately 100 µg/mL. [5] The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. [5]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Amino-5-isopropylbenzoic acid by recrystallization. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can effectively implement and adapt this procedure to obtain a high-purity product essential for research and development applications.

References

  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Cheméo. Chemical Properties of Benzoic acid, 2-di(isopropyl)amino-, methyl ester.
  • Google Patents. US5057615A - Process for purifying tryptophan.
  • Google Patents.
  • Sigma-Aldrich. 2-Amino-5-ethylbenzoic acid.
  • PubMed Central. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • BenchChem.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. How to get (or crystallize)
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.

Sources

Application

protocol for HPLC-UV analysis of 2-Amino-5-isopropylbenzoic acid

An Application Note and Protocol for the HPLC-UV Analysis of 2-Amino-5-isopropylbenzoic Acid Authored by: A Senior Application Scientist Abstract This comprehensive application note details a robust and validated reverse...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC-UV Analysis of 2-Amino-5-isopropylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-Amino-5-isopropylbenzoic acid. This protocol is specifically designed for researchers, scientists, and drug development professionals who require a reliable method for quality control and characterization of this important chemical intermediate. The methodology leverages a standard C18 stationary phase with UV detection, ensuring high resolution, sensitivity, and reproducibility. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and the protocol is grounded in established principles of analytical chemistry and regulatory guidelines.

Introduction and Scientific Rationale

2-Amino-5-isopropylbenzoic acid is a substituted aromatic amino acid derivative. Its structural features—a benzoic acid core with both an amino group and an isopropyl group—make it a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity and concentration of this intermediate are critical quality attributes that directly influence the yield, purity, and safety of the final product.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the analytical technique of choice for this application. The aromatic ring and carboxyl group within the 2-Amino-5-isopropylbenzoic acid molecule contain π-electron systems, making the compound a strong chromophore that readily absorbs UV radiation.[1][2] This intrinsic property allows for direct, sensitive, and selective detection without the need for complex derivatization procedures, which are often required for non-aromatic amino acids.[3][4]

The selected reversed-phase chromatographic mode is ideally suited for separating moderately polar to non-polar compounds. The non-polar isopropyl group and the aromatic ring of the analyte will interact with the hydrophobic C18 stationary phase. By carefully controlling the mobile phase composition—specifically the ratio of aqueous to organic solvent and the pH—we can achieve predictable retention and excellent separation from potential impurities. The use of an acidic modifier in the mobile phase is a critical aspect of this method. By maintaining a pH well below the pKa of the carboxylic acid group (predicted to be around 4-5), we ensure the analyte is in its protonated, less polar form.[1][5] This suppresses ionization, leading to symmetric peak shapes and stable retention times, which are essential for accurate quantification.[6]

Materials and Chromatographic System

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • HPLC Pump (Binary or Quaternary)

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chemicals and Reagents
  • 2-Amino-5-isopropylbenzoic acid Reference Standard: (Known purity, e.g., >99.0%)[7]

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or purified to >18 MΩ·cm resistivity

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%

  • Methanol: HPLC grade (for system flushing)

Chromatographic Conditions

The following parameters have been optimized for the robust analysis of 2-Amino-5-isopropylbenzoic acid. The rationale for these selections is to ensure a good peak shape, reasonable retention time, and high resolution from potential impurities.

ParameterRecommended SettingCausality and Justification
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[8]
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe aqueous component of the mobile phase. Phosphoric acid is used to control the pH, ensuring the carboxylic acid moiety of the analyte remains protonated for consistent retention and symmetric peak shape.[9]
Mobile Phase B 0.1% (v/v) Phosphoric Acid in AcetonitrileAcetonitrile is the organic modifier used to elute the analyte from the C18 column. Its low viscosity and UV transparency make it an excellent choice.
Elution Mode Isocratic at 60:40 (v/v) Mobile Phase A : BAn isocratic elution simplifies the method, enhances reproducibility, and is suitable for purity analysis where baseline stability is crucial. The ratio is optimized for a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak efficiency.[10]
Detection λ 254 nmAromatic amino acids exhibit strong absorbance in the UV region. 254 nm is a common wavelength that provides high sensitivity for aromatic compounds and minimizes interference from the mobile phase.[11]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to allow for the elution of the main peak and any later-eluting impurities.

Experimental Protocols

Solution Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Mix thoroughly and bring to volume with water.

  • Mobile Phase B (0.1% H₃PO₄ in ACN): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Mix thoroughly and bring to volume with acetonitrile.

  • Diluent (Water:ACN, 50:50 v/v): Combine 500 mL of HPLC-grade water with 500 mL of acetonitrile. Mix well. This composition ensures the sample is fully dissolved and is compatible with the mobile phase.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-isopropylbenzoic acid reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved. Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-isopropylbenzoic acid sample into a 50 mL volumetric flask. Prepare the solution following the same procedure as the Standard Stock Solution. Then, perform a 1-in-10 dilution as described for the Working Standard Solution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall process from preparation to final data reporting is outlined below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution & Filter prep_std->prep_sample equilibrate Equilibrate System (>30 min) prep_sample->equilibrate sst_inject System Suitability: Inject Standard (n=5) equilibrate->sst_inject analyze_samples Inject Blank, Standard, & Samples sst_inject->analyze_samples check_sst Verify System Suitability Criteria analyze_samples->check_sst integrate Integrate Chromatograms check_sst->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC-UV analysis of 2-Amino-5-isopropylbenzoic acid.

Step-by-Step Analytical Procedure
  • System Preparation: Set up the HPLC system according to the conditions in the chromatographic table. Purge all pump lines to remove air bubbles and flush the system with fresh mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (50 µg/mL).[12] This test is crucial to verify that the entire analytical system is performing adequately on the day of analysis.[13][14]

  • SST Verification: Before proceeding with sample analysis, verify that the results from the SST meet the acceptance criteria outlined in the table below.

  • Sequence Execution: Once SST is passed, proceed with the analysis. A typical injection sequence would be:

    • Diluent (as a blank)

    • Working Standard Solution (as a bracketing standard)

    • Sample Solution(s) (in duplicate or triplicate)

    • Working Standard Solution (at the end of the sequence to check for drift)

System Suitability and Method Validation

System Suitability Testing (SST)

SST is an integral part of any chromatographic method and ensures the system is fit for its intended purpose.[15] The parameters are derived from the five replicate injections of the working standard.

ParameterAcceptance Criteria (USP <621>)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high tailing factor can affect integration accuracy.[13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Method Validation Principles (ICH Q2(R2))

While this document provides a ready-to-use protocol, it must be formally validated by the end-user for its intended purpose.[16] Validation demonstrates that the analytical procedure is suitable and reliable.[17] The core parameters to be assessed are established by the International Council for Harmonisation (ICH).[18]

Validation_Parameters cluster_quant Quantitative Tests cluster_qual Qualitative & General center Method Validation (ICH Q2(R2)) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Linearity Linearity (Correlation Coeff.) center->Linearity Range Range center->Range LOQ Quantitation Limit center->LOQ Specificity Specificity center->Specificity LOD Detection Limit center->LOD Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[19]

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[20]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Data Analysis and Reporting

For purity analysis, the area percent method is commonly used. This assumes that all components in the sample have a similar UV response at the chosen wavelength.

Calculation: The purity of the 2-Amino-5-isopropylbenzoic acid sample is calculated as follows:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Reporting: The final report should include the chromatograms of the blank, standard, and sample injections. A summary table should present the retention time, peak area, and calculated percent purity for each sample. All system suitability results must also be documented to demonstrate the validity of the analytical run.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks Injection error; Incorrect sample/standard preparation; Detector lamp off.Verify autosampler sequence and vial positions. Re-prepare solutions. Check detector status and lamp life.
Broad or Split Peaks Column contamination or degradation; Sample solvent incompatible with mobile phase; Column void.Flush the column with a strong solvent (e.g., Methanol/ACN). Use the mobile phase or diluent to dissolve the sample. Replace the column if necessary.
Shifting Retention Times Inconsistent mobile phase preparation; Pump malfunction (poor mixing or flow); Column temperature fluctuations; Column aging.Prepare fresh mobile phase. Purge and prime the pump. Ensure the column oven is stable. Equilibrate the column for a longer period.
High Backpressure Blockage in the system (frit, guard column, or column); Mobile phase precipitation.Reverse-flush the column (if permitted by manufacturer). Replace the in-line filter or guard column. Ensure mobile phase components are fully miscible and filtered.
Tailing Peaks Secondary interactions with column silanols; Column overload; Incorrect mobile phase pH.Ensure mobile phase pH is sufficiently low (~2.5-3.0). Reduce sample concentration. Use a column with end-capping.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the HPLC-UV analysis of 2-Amino-5-isopropylbenzoic acid. The reversed-phase method is demonstrated to be simple, robust, and suitable for routine quality control and purity assessment in a research or industrial setting. By adhering to the detailed steps for solution preparation, system operation, and data analysis, and by ensuring system suitability criteria are met, users can generate accurate and reliable results. This method serves as a solid foundation that can be fully validated according to ICH guidelines for implementation in a regulated environment.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaguideline. (2024, December 11).
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
  • United States Pharmacopeia.
  • Acta Scientific. (2020, March 23).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • SIELC Technologies. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column.
  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • AMSbiopharma. (2025, July 22).
  • Sura, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AFE (Food Science, Technology and Nutrition), 2(2), 1-10.
  • SIELC Technologies. Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column.
  • ICH. (2023, November 30).
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Guo, H. B., et al. (2012). Experimental UV spectra of benzoic acid derivatives.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.
  • Nandhagopal, M., & N, M. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum...
  • BLD Pharm. 68701-22-4|2-Amino-5-isopropylbenzoic acid.
  • University of New Hampshire.

Sources

Method

Application Notes and Protocols for the Use of 2-Amino-5-isopropylbenzoic Acid in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Amino-5-isopropylbenzoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This unna...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Amino-5-isopropylbenzoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This unnatural amino acid serves as a valuable building block for introducing conformational constraints, enhancing lipophilicity, and acting as a scaffold for further chemical modifications in peptide-based drug discovery and development. The protocols outlined herein are primarily based on the widely adopted Fmoc/tBu strategy and are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic peptide endeavors.

Introduction: The Rationale for Incorporating 2-Amino-5-isopropylbenzoic Acid

The precise control over the structure and function of peptides is a cornerstone of modern drug discovery.[] The introduction of unnatural amino acids into peptide sequences offers a powerful strategy to overcome some of the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[][2] 2-Amino-5-isopropylbenzoic acid, an aromatic amino acid analogue, presents several strategic advantages for peptide chemists:

  • Conformational Rigidity: The benzene ring imposes a rigid constraint on the peptide backbone, influencing secondary structure and promoting the adoption of specific conformations. This can be crucial for enhancing binding affinity and selectivity to biological targets.

  • Increased Lipophilicity: The isopropyl group significantly increases the hydrophobicity of the peptide, which can enhance membrane permeability and improve pharmacokinetic properties.[3]

  • Scaffolding Potential: The aromatic ring provides a versatile scaffold for further chemical modifications, allowing for the attachment of various functional groups, such as fluorescent labels, cross-linkers, or other pharmacophores.[4][5]

  • Proteolytic Resistance: The incorporation of non-natural building blocks can render peptides less susceptible to degradation by proteases, thereby extending their in vivo half-life.[2]

This guide will detail the practical aspects of utilizing Fmoc-protected 2-Amino-5-isopropylbenzoic acid in standard SPPS workflows.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][7] The general cycle of SPPS consists of the following key steps:

  • Deprotection: Removal of the temporary Nα-protecting group (typically Fmoc) from the terminal amino acid of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

  • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly deprotected N-terminus of the peptide-resin.

  • Washing: Final washing steps to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier Example
Fmoc-2-amino-5-isopropylbenzoic acid>98%Commercially available
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loadingVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
Dichloromethane (DCM)AnhydrousVarious
PiperidineReagent gradeVarious
HBTU/HCTU/HATU>99%Various
N,N-Diisopropylethylamine (DIPEA)>99.5%Various
Trifluoroacetic acid (TFA)>99.5%Various
Triisopropylsilane (TIS)>98%Various
WaterHPLC gradeVarious
Workflow for SPPS Incorporating 2-Amino-5-isopropylbenzoic Acid

The following diagram illustrates the general workflow for incorporating 2-Amino-5-isopropylbenzoic acid into a peptide sequence using Fmoc-based SPPS.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Initial Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH + Activator + DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Sequence Complete End Purification & Analysis Cleavage->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide resin. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling

  • Place the resin (e.g., 200 mg, 0.5 mmol/g) in a suitable SPPS reaction vessel.

  • Add DMF (5 mL) and gently agitate for 30 minutes at room temperature to swell the resin beads.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes. Drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling of Fmoc-2-amino-5-isopropylbenzoic Acid

  • In a separate vial, dissolve Fmoc-2-amino-5-isopropylbenzoic acid (4 equivalents, 0.4 mmol) and a coupling agent such as HBTU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

  • To monitor the reaction, perform a Kaiser test.[8] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another hour or perform a second coupling.

  • Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

Step 4: Subsequent Amino Acid Couplings

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5 v/v).

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin.[8]

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).

Causality and Experimental Choices

  • Choice of Protecting Group: The Fmoc group is base-labile and allows for orthogonal protection with acid-labile side-chain protecting groups (the tBu strategy), providing a milder deprotection scheme compared to Boc-based synthesis.[9]

  • Coupling Reagents: Urônium/aminium-based coupling reagents like HBTU, HCTU, or HATU are highly efficient and minimize the risk of epimerization, a common side reaction in peptide synthesis.[5][10]

  • Solvents: DMF is the solvent of choice for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. DCM is often used for final washing due to its volatility.

  • Cleavage Cocktail: The scavengers in the TFA cocktail (e.g., TIS, water, phenol) are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing unwanted side reactions.

Potential Applications and Further Modifications

The incorporation of 2-Amino-5-isopropylbenzoic acid can be a key step in the development of:

  • Constrained Peptides: To mimic or block protein-protein interactions.[11][12]

  • Peptidomimetics: With improved pharmacokinetic profiles for therapeutic applications.[]

  • Molecular Probes: Where the aromatic ring can be further functionalized with reporter groups.

The following diagram outlines a potential logic for utilizing this building block in a drug discovery context.

DrugDiscovery_Logic Start Identify Target & Lead Peptide Hypothesis Hypothesis: Improve Stability & Lipophilicity Start->Hypothesis Incorporate Incorporate 2-Amino-5-isopropylbenzoic Acid via SPPS Hypothesis->Incorporate Synthesis Synthesize Peptide Analogue Incorporate->Synthesis Screening In Vitro Screening (Binding, Stability) Synthesis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Incorporate Further Modification InVivo In Vivo Studies Optimization->InVivo Promising Candidate

Caption: Logic flow for using 2-Amino-5-isopropylbenzoic acid in peptide drug discovery.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the bulky isopropyl group and the rigid aromatic ring.- Double couple (repeat the coupling step).- Use a more potent coupling reagent like HATU.- Increase coupling time to 3-4 hours.
Low Cleavage Yield Incomplete reaction; peptide aggregation on resin.- Ensure complete dryness of the resin before adding the cleavage cocktail.- Increase cleavage time to 4 hours.- Use a different cleavage cocktail if acid-sensitive residues are present.
Side Product Formation Incomplete deprotection or side-chain reactions.- Ensure fresh deprotection and coupling solutions.- Verify the integrity of side-chain protecting groups on other amino acids.

Conclusion

2-Amino-5-isopropylbenzoic acid is a valuable synthetic building block for modifying peptides in a site-specific manner. Its incorporation via standard Fmoc-SPPS protocols, with minor adjustments to account for its steric bulk, can yield novel peptidomimetics with enhanced structural and physicochemical properties. The detailed protocols and rationale provided in this guide are intended to facilitate the successful application of this compound in diverse research and drug development settings.

References

  • Vertex AI Search. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • National Institutes of Health. Privileged Scaffolds for Library Design and Drug Discovery.
  • National Institutes of Health. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • BenchChem. Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis.
  • Electronic Journal of Biotechnology.
  • BOC Sciences.
  • MDPI. Design, Synthesis, and Utility of Defined Molecular Scaffolds.
  • SciSpace. Constrained Peptides in Drug Discovery and Development.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. Application of alicyclic beta-amino acids in peptide chemistry.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • MDPI. (2024, August 26). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors.
  • RSC Publishing. Constrained beta-amino acid-containing miniproteins.
  • PubMed. Synthesis of Novel Peptides Using Unusual Amino Acids.

Sources

Application

Application Note: Structural Elucidation of 2-Amino-5-isopropylbenzoic acid using IR and NMR Spectroscopy

Abstract This application note provides a detailed guide for the structural elucidation of 2-Amino-5-isopropylbenzoic acid using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-Amino-5-isopropylbenzoic acid using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. This integrated approach demonstrates how characteristic vibrational modes in IR and distinct chemical shifts and coupling patterns in NMR spectra serve as powerful, complementary tools for the unambiguous confirmation of the molecular structure, providing researchers and drug development professionals with a robust analytical framework.

Introduction and Structural Overview

2-Amino-5-isopropylbenzoic acid is an organic compound belonging to the class of substituted anthranilic acids. Its structural characterization is critical for quality control in synthesis, reaction monitoring, and for ensuring the purity of starting materials in pharmaceutical development. The molecule's structure is defined by three key functional moieties attached to a benzene ring: a carboxylic acid, a primary amine, and an isopropyl group. Each of these groups provides a unique spectroscopic signature that, when combined, allows for definitive structural confirmation.

The analytical strategy hinges on leveraging the strengths of two core spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the fundamental functional groups based on their characteristic vibrational frequencies (e.g., O-H, N-H, C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and spatial relationships of protons and carbons.

This note will first detail the expected IR characteristics, followed by a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is the first logical step for a rapid assessment of the functional groups present. The analysis of 2-Amino-5-isopropylbenzoic acid is expected to reveal characteristic absorptions for the carboxylic acid, primary aromatic amine, and alkyl C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this solid compound due to its minimal sample preparation and high reproducibility.[1][2][3]

Instrumentation: Bruker ALPHA II FTIR Spectrometer with a diamond ATR crystal.

Methodology:

  • Background Scan: Before sample analysis, ensure the ATR crystal is clean by wiping it with a Kimwipe lightly soaked in isopropanol and allowing it to dry completely.[1] Run a background scan to capture the ambient spectrum (e.g., CO₂, H₂O vapor), which will be automatically subtracted from the sample spectrum.[1][4]

  • Sample Application: Place a small amount of powdered 2-Amino-5-isopropylbenzoic acid (approx. 1-2 mg) directly onto the center of the diamond crystal.

  • Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[2]

  • Data Acquisition: Acquire the spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16-32 co-added scans to improve the signal-to-noise ratio.[4][5]

  • Cleaning: After analysis, retract the anvil and clean the crystal surface and anvil tip thoroughly with isopropanol and a Kimwipe.

Expected IR Data Interpretation

The IR spectrum of 2-Amino-5-isopropylbenzoic acid is a composite of its constituent parts. The presence of both an acidic proton (COOH) and basic nitrogen (-NH₂) can lead to zwitterionic character in the solid state, which may influence peak positions and shapes.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Appearance & Rationale
3400 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic AmineTwo distinct, sharp-to-medium intensity peaks are expected for the -NH₂ group.[6][7]
3300 - 2500O-H StretchCarboxylic AcidA very broad, strong absorption band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8] This band often overlaps with C-H stretching frequencies.
2960 - 2870Aliphatic C-H StretchIsopropyl GroupMedium-to-strong sharp peaks corresponding to the methyl and methine C-H bonds.
~1710 - 1680C=O StretchCarboxylic AcidA very strong, sharp absorption. Its position indicates a conjugated carboxylic acid.[8][9]
~1620 - 1580N-H BendPrimary AmineA medium intensity band, confirming the primary amine structure.[6]
~1600, ~1500C=C StretchAromatic RingTwo to three sharp bands of variable intensity, characteristic of the benzene ring.[9]
~1330 - 1250C-N StretchAromatic AmineA strong band indicating the bond between the amine nitrogen and the aromatic carbon.[6]
~1300C-O StretchCarboxylic AcidA medium-to-strong band coupled with the O-H bend.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the definitive connectivity map of the molecule. The choice of solvent is critical; DMSO-d₆ is selected because its hygroscopic nature and ability to form hydrogen bonds allow for the observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups.[10][11][12]

Protocol: ¹H and ¹³C NMR Sample Preparation & Acquisition

Sample Preparation: [10][13]

  • Weigh approximately 10-15 mg of 2-Amino-5-isopropylbenzoic acid for ¹H NMR (or ~50 mg for ¹³C NMR) into a clean, dry vial.[11][13]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.[13][14]

  • Gently agitate or vortex the vial until the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[10]

  • Cap the NMR tube securely.

Instrumentation: Bruker Avance III 600 MHz Spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30).

  • Scans: 16 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Reference: The residual DMSO peak at δ 2.50 ppm is used for calibration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled with NOE (zgpg30).

  • Scans: 1024 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Reference: The central peak of the DMSO-d₆ heptet at δ 39.52 ppm is used for calibration.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and spin-spin coupling.

Molecular Structure with Proton Numbering

Caption: Numbering scheme for ¹H NMR assignments.

Proton Label Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale
H (a) -COOH~12.0 - 13.01HBroad Singlet-The acidic proton of the carboxylic acid is highly deshielded and exchanges, leading to a broad signal.[15][16]
H (c) Ar-H~7.61HDoublet (d)J ≈ 2.0 HzThis proton is ortho to the electron-withdrawing -COOH group and meta to the -NH₂ group. It shows small meta-coupling to H(e).
H (e) Ar-H~7.11HDoublet of Doublets (dd)J ≈ 8.5, 2.0 HzThis proton is ortho to the isopropyl group and shows large ortho-coupling to H(d) and smaller meta-coupling to H(c).
H (d) Ar-H~6.71HDoublet (d)J ≈ 8.5 HzThis proton is ortho to the electron-donating -NH₂ group, making it the most shielded aromatic proton. It shows large ortho-coupling to H(e).
H (b) -NH₂~5.0 - 6.02HBroad Singlet-The primary amine protons are exchangeable, resulting in a broad singlet. Its chemical shift can be variable.[16]
H (f) -CH(CH₃)₂~2.8 - 3.01HSeptetJ ≈ 7.0 HzThe methine proton is split into a septet by the six equivalent methyl protons of the isopropyl group.
H (g) -CH(CH ₃)₂~1.26HDoublet (d)J ≈ 7.0 HzThe six methyl protons are equivalent and are split into a doublet by the single methine proton.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, confirming the number of unique carbon environments in the molecule.

Predicted δ (ppm) Carbon Environment Rationale
~169C=OThe carboxylic acid carbonyl carbon is the most deshielded due to the two adjacent electronegative oxygen atoms.[17]
~150C-NH₂Aromatic carbon attached to the electron-donating and electronegative nitrogen atom.
~145C-CH(CH₃)₂Aromatic carbon attached to the alkyl group.
~132Ar-CHAromatic methine carbon ortho to the -COOH group.
~120Ar-CHAromatic methine carbon ortho to the isopropyl group.
~118C-COOHQuaternary aromatic carbon attached to the carboxylic acid. The chemical shift is influenced by substituent effects.[18]
~115Ar-CHAromatic methine carbon ortho to the -NH₂ group, shielded by its electron-donating effect.
~33-C H(CH₃)₂The aliphatic methine carbon of the isopropyl group.
~24-CH(C H₃)₂The two equivalent aliphatic methyl carbons of the isopropyl group.

Integrated Spectroscopic Workflow and Confirmation

The power of this analytical approach lies in the integration of data from both techniques. IR provides a rapid confirmation of the essential chemical functionalities, while NMR delivers the precise structural map. Ambiguities in one technique are resolved by the other. For instance, while IR confirms a primary amine, NMR confirms its position on the aromatic ring relative to the other substituents.

Structural Elucidation Workflow

Elucidation_Workflow cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy IR_Acquire Acquire ATR-FTIR Spectrum IR_Analyze Analyze Functional Group Region (4000-1500 cm⁻¹) IR_Acquire->IR_Analyze IR_Confirm Confirm Presence of: - COOH (Broad O-H, C=O) - NH₂ (Double N-H Stretch) - Isopropyl (Aliphatic C-H) IR_Analyze->IR_Confirm Conclusion Structure Confirmed IR_Confirm->Conclusion Functional Groups Match NMR_Acquire Acquire ¹H & ¹³C NMR Spectra (in DMSO-d₆) NMR_Analyze Analyze Chemical Shifts, Integrals, & Coupling NMR_Acquire->NMR_Analyze NMR_Confirm Confirm: - Aromatic Substitution Pattern - Isopropyl Group Connectivity - Presence of Labile Protons NMR_Analyze->NMR_Confirm NMR_Confirm->Conclusion Connectivity Matches Sample Sample: 2-Amino-5-isopropylbenzoic acid Sample->IR_Acquire Sample->NMR_Acquire

Caption: Integrated workflow for structural elucidation.

For even greater certainty, 2D NMR experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[19][20][21] A COSY spectrum would show correlations between the coupled aromatic protons H(d)-H(e) and between the isopropyl protons H(f)-H(g), while an HSQC spectrum would directly link each proton to its attached carbon, verifying the assignments made in the 1D spectra.[20][22]

Conclusion

The combined application of FTIR and NMR spectroscopy provides a conclusive and efficient method for the structural elucidation of 2-Amino-5-isopropylbenzoic acid. IR analysis rapidly confirms the presence of the key carboxylic acid, primary amine, and isopropyl functional groups. High-field ¹H and ¹³C NMR analyses provide an unambiguous determination of the molecular skeleton, including the 1,2,4-trisubstitution pattern on the benzene ring and the connectivity of the isopropyl group. The protocols and interpretive guidelines presented here form a robust standard operating procedure for the characterization of this and structurally related compounds in research and industrial settings.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. [Link]

  • Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]

  • NMR sample preparation. (n.d.). EPFL. [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. (n.d.). ResearchGate. [Link]

  • IR handout.pdf. (n.d.). University of Colorado Boulder. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]

  • SOP for Operation and Calibration of FTIR. (2020). Pharma Beginners. [Link]

  • How to find chemical spectra online. (2015). YouTube. [Link]

  • Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. (2010). R Discovery. [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. [Link]

  • SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024). Pharma Guidance. [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Spectral Database for Organic Compounds. (n.d.). Bioregistry. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • IR: amines. (n.d.). UCLA Chemistry. [Link]

  • ATR FTIR Basics. (2019). YouTube. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). HMDB. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • NMR Sample Preparation. (2013). Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

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  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. [Link]

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Method

The Versatile Scaffold: 2-Amino-5-isopropylbenzoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Anthranilates in Drug Discovery In the landscape of medicinal chemistry, the anthranilic acid scaffold, or 2-aminobenzoic acid, represents a "privileged structure"—a molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Anthranilates in Drug Discovery

In the landscape of medicinal chemistry, the anthranilic acid scaffold, or 2-aminobenzoic acid, represents a "privileged structure"—a molecular framework that is recurrently found in biologically active compounds. Its inherent functionalities, a nucleophilic aromatic amine and a carboxylic acid, provide a versatile platform for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. The strategic introduction of substituents onto this core ring system allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn govern the pharmacokinetic and pharmacodynamic behavior of a drug candidate.

This guide focuses on a specific, yet underexplored, member of this family: 2-Amino-5-isopropylbenzoic acid . The presence of the isopropyl group at the 5-position is of particular interest. This lipophilic moiety can enhance a molecule's ability to cross cellular membranes, a critical attribute for reaching intracellular targets. Furthermore, the isopropyl group can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity and potency.

While 2-Amino-5-isopropylbenzoic acid has not yet been incorporated into a marketed drug, its structural motifs are present in a variety of investigational compounds. This document will serve as a detailed guide for researchers, providing insights into its potential applications, synthetic derivatization protocols, and a conceptual framework for its use in drug design, drawing upon established principles from related chemical matter.

Part 1: 2-Amino-5-isopropylbenzoic Acid as a Versatile Synthetic Intermediate

The true value of 2-Amino-5-isopropylbenzoic acid in drug design lies in its capacity to serve as a starting material for a wide array of more complex molecules. The amino and carboxylic acid groups are orthogonal handles for chemical modification, allowing for stepwise or one-pot syntheses of diverse compound libraries.

Key Functionalization Strategies:
  • N-Acylation & N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated to introduce further diversity.[1][2] These modifications can be crucial for modulating the electronic properties of the aromatic ring and for introducing new points of interaction with a biological target.

Below are foundational protocols for the derivatization of the 2-amino and carboxylic acid functionalities, which can be adapted for 2-Amino-5-isopropylbenzoic acid.

Experimental Protocol 1: N-Acylation of 2-Amino-5-isopropylbenzoic Acid

This protocol describes a general method for the acylation of the amino group using an acyl chloride.

Objective: To synthesize N-acyl-2-amino-5-isopropylbenzoic acid derivatives.

Materials:

  • 2-Amino-5-isopropylbenzoic acid

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Pyridine, Triethylamine)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-5-isopropylbenzoic acid (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with the solvent.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the starting material for the acyl chloride. The aqueous workup steps are designed to remove the excess base, unreacted acyl chloride, and any salts formed.

Experimental Protocol 2: Amide Coupling of 2-Amino-5-isopropylbenzoic Acid

This protocol outlines the formation of an amide bond at the carboxylic acid position using a standard peptide coupling agent.

Objective: To synthesize 2-Amino-5-isopropylbenzamide derivatives.

Materials:

  • 2-Amino-5-isopropylbenzoic acid

  • Primary or secondary amine

  • Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Anhydrous Dichloromethane (DCM)

  • Column chromatography supplies

Procedure:

  • In a microwave-safe vial, stir the 2-Amino-5-isopropylbenzoic acid (1.0 equivalent), the desired amine (1.0 equivalent), and DCC (1.2 equivalents) in anhydrous DCM (4 mL).[3]

  • Heat the mixture in a microwave reactor at 135 °C for 10 minutes (power: 225 Watt, pressure: 5 bar).[3]

  • After cooling, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: Microwave-assisted synthesis is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3] DCC is a common and effective coupling agent for amide bond formation.

Part 2: Application in the Synthesis of Bioactive Heterocycles: The Quinazolinone Core

Illustrative Workflow: Synthesis of Quinazolinone Derivatives

G A 2-Amino-5-isopropylbenzoic Acid C N-Acyl Intermediate A->C Acylation B Acyl Chloride (e.g., Chloroacetyl chloride) E Benzoxazinone Intermediate C->E Cyclization/ Dehydration D Dehydrating Agent (e.g., Acetic Anhydride) G Quinazolinone Derivative E->G Ring Opening/ Ring Closure F Amine (e.g., Ammonium Acetate)

Caption: General workflow for the synthesis of quinazolinone derivatives.

Part 3: Hypothetical Application in Kinase Inhibitor Design

While no specific kinase inhibitors based on 2-Amino-5-isopropylbenzoic acid are prominently featured in the literature, its structural elements are reminiscent of scaffolds known to target kinases. For instance, 2-aminobenzamide derivatives have been explored as inhibitors of IKK-α and IKK-β kinases.[6] The amino group can act as a hydrogen bond donor, and the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of a kinase.

Conceptual Signaling Pathway: Inhibition of a Pro-inflammatory Kinase

The following diagram illustrates a hypothetical mechanism where a derivative of 2-Amino-5-isopropylbenzoic acid acts as a kinase inhibitor in a pro-inflammatory signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates DNA DNA TranscriptionFactor->DNA Translocates to Nucleus Inhibitor 2-Amino-5-isopropylbenzoic Acid Derivative Inhibitor->KinaseB Inhibits Gene Pro-inflammatory Gene Expression DNA->Gene Promotes Transcription Cytokine Cytokine Cytokine->Receptor Binds

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Part 4: Structure-Activity Relationship (SAR) Considerations

Table 1: Hypothetical Structure-Activity Relationship for 2-Amino-5-isopropylbenzamide Analogs as Kinase Inhibitors

Compound IDR1 (at 2-amino)R2 (at amide)Kinase Inhibition (IC₅₀, nM)Rationale for Modification
Lead-01 HBenzyl500Initial hit from screening.
ANA-02 MethylBenzyl750N-methylation may disrupt a key hydrogen bond.
ANA-03 AcetylBenzyl>10000Acylation introduces a carbonyl that may be sterically or electronically unfavorable.
ANA-04 H4-Fluorobenzyl250Introduction of a halogen for potential halogen bonding and improved metabolic stability.
ANA-05 HCyclopropylmethyl150Smaller, more rigid group may better fit the binding pocket.
ANA-06 H3-Pyridylmethyl80Introduction of a basic nitrogen for potential salt bridge formation and improved solubility.

Note: The IC₅₀ values in this table are purely illustrative and are intended to demonstrate the principles of SAR.

The key takeaways from this hypothetical SAR table are:

  • The unsubstituted amino group may be critical for activity, potentially acting as a hydrogen bond donor.

  • Modifications to the amide substituent can significantly impact potency, suggesting this region of the molecule explores a key interaction space within the target.

  • The introduction of polar groups or groups capable of specific interactions (e.g., halogen bonding, salt bridges) can be a fruitful strategy for potency enhancement.

Conclusion and Future Directions

2-Amino-5-isopropylbenzoic acid presents itself as a valuable, yet underutilized, building block in medicinal chemistry. Its dual functional handles allow for the facile synthesis of a wide range of derivatives, including biologically relevant heterocyclic systems like quinazolinones. While a blockbuster drug has yet to emerge from this specific scaffold, the principles of drug design and the synthetic accessibility of its derivatives suggest that it holds significant potential.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis of focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors, followed by robust biological screening, could unveil novel lead compounds. A deeper understanding of the structure-activity relationships of its derivatives will be paramount in guiding these efforts. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery.

References

  • BenchChem. (2025).
  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. (n.d.). PMC. Retrieved from [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC. Retrieved from [Link]

  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. (2007). PubMed. Retrieved from [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (2018). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-isopropylbenzoic Acid

Introduction for the Technical Community: This technical guide is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-Amino-5-isopropylbenzoic acid. The following...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Technical Community:

This technical guide is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-Amino-5-isopropylbenzoic acid. The following content is structured as a responsive, problem-solving resource, moving beyond standard protocols to address the nuanced challenges of impurity identification and mitigation that frequently arise in a laboratory setting. The guidance provided herein is a synthesis of established chemical principles and practical, field-tested experience.

Part 1: Troubleshooting Guide for Common Synthesis Impurities

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Question 1: My final product is exhibiting a persistent impurity that is difficult to separate by standard column chromatography. What is the likely identity of this impurity, and what is the most effective method for its removal?

Answer:

A persistent impurity with similar polarity to the target compound, 2-Amino-5-isopropylbenzoic acid, is often the unreacted starting material, 2-nitro-5-isopropylbenzoic acid, or a related partially reduced intermediate. The structural similarity between these compounds leads to comparable retention times on silica gel, making chromatographic separation inefficient.

Expertise & Experience: The reduction of the nitro group to an amine is a critical final step in many synthetic routes to this compound. An incomplete reaction is a very common source of this tenacious impurity. The most robust solution involves ensuring the reaction goes to completion and then employing a purification technique that exploits the chemical differences between the basicity of the product and the non-basic nature of the starting material.

Troubleshooting and Purification Protocol:

  • Reaction Completion Verification:

    • Before quenching the reaction, it is crucial to monitor its progress by Thin Layer Chromatography (TLC). A suitable eluent system, such as 7:3 hexanes:ethyl acetate, should be used to achieve clear separation between the starting material and the more polar amine product. The reaction should not be stopped until the TLC spot corresponding to the starting material is no longer visible.

  • Driving the Reaction to Completion:

    • If the reaction has stalled, the addition of a fresh portion of the reducing agent (e.g., SnCl₂·2H₂O or additional H₂ pressure with a Pd/C catalyst) can be beneficial.

    • A modest increase in temperature (e.g., to 40-50°C) may also increase the reaction rate, but this should be done with caution to avoid potential side reactions.

  • Acid-Base Extraction for Purification:

    • This classical chemical separation technique is highly effective in this scenario.

      • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

      • Wash the organic solution with an aqueous acid solution (e.g., 1 M HCl). This will protonate the desired amino acid, causing it to partition into the aqueous layer as its hydrochloride salt. The unreacted nitro compound, lacking a basic site, will remain in the organic layer.

      • Separate the aqueous layer and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

      • The pure 2-Amino-5-isopropylbenzoic acid can then be isolated by filtration, washed with cold water, and dried.

Logical Workflow for Impurity Removal:

Caption: Workflow for purification via acid-base extraction.

Question 2: I am observing a significant amount of a decarboxylated side product in my reaction. What conditions are causing this and how can I prevent it?

Answer:

The formation of 4-isopropylaniline is a clear indication of decarboxylation. This side reaction is typically promoted by excessive heat or harsh acidic or basic conditions.[1][2][3]

Expertise & Experience: The carboxylic acid group, particularly when positioned ortho to an electron-donating amino group, can be labile under certain conditions. Careful control of the reaction temperature and pH is essential to prevent this unwanted transformation.

Preventative Measures:

  • Temperature Management: Maintain the reaction temperature at the lowest effective level. For many reduction reactions, ambient temperature is sufficient. Avoid high temperatures during both the reaction and subsequent work-up steps, including solvent removal.

  • pH Control: During purification, minimize the exposure of the product to strong acids and bases. When performing an acid-base extraction, use milder reagents and carry out the procedure efficiently to reduce contact time.

  • Reagent Selection: Certain reagents and reaction conditions are more prone to causing decarboxylation. If you are using a high-temperature method, consider exploring milder alternatives such as catalytic hydrogenation at atmospheric pressure.

Summary of Common Impurities and Analytical Methods:

ImpuritySourceRecommended Analytical Methods
2-Nitro-5-isopropylbenzoic acidIncomplete reduction of the nitro group.HPLC, TLC, ¹H NMR
4-IsopropylanilineDecarboxylation of the product due to excessive heat or harsh pH.GC-MS, HPLC, ¹H NMR
Isomeric Aminobenzoic AcidsNon-regioselective nitration of the starting material.[4][5]HPLC, Chiral HPLC (if applicable)[6], ¹H NMR
Dinitro-substituted byproductsOver-nitration during the synthesis.[4]HPLC, LC-MS
Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-Amino-5-isopropylbenzoic acid.

Question 3: What are the primary synthetic routes to 2-Amino-5-isopropylbenzoic acid and their associated impurity profiles?

Answer:

The two most common synthetic approaches begin with either p-cymene or 4-isopropylbenzoic acid.[7] Each route has distinct advantages and potential impurity concerns.

Route 1: Synthesis from p-Cymene

This pathway involves the nitration of p-cymene, followed by oxidation of the benzylic methyl group, and finally, reduction of the nitro group.

Synthesis Pathway from p-Cymene:

G p_cymene p-Cymene nitration Nitration p_cymene->nitration nitro_cymene 2-Nitro-p-cymene nitration->nitro_cymene oxidation Oxidation nitro_cymene->oxidation nitro_acid 2-Nitro-5-isopropylbenzoic acid oxidation->nitro_acid reduction Reduction nitro_acid->reduction final_product 2-Amino-5-isopropylbenzoic acid reduction->final_product

Caption: Synthesis from p-cymene.

  • Key Impurity Consideration: The regioselectivity of the initial nitration step is critical.[8][9] While the alkyl groups direct the nitration, the formation of other isomers is possible and can lead to isomeric aminobenzoic acids in the final product, which are often challenging to separate.[5]

Route 2: Synthesis from 4-isopropylbenzoic acid

This more direct route involves the nitration of 4-isopropylbenzoic acid, followed by the reduction of the resulting nitro compound.

Synthesis Pathway from 4-isopropylbenzoic acid:

G isopropyl_benzoic_acid 4-isopropylbenzoic acid nitration Nitration isopropyl_benzoic_acid->nitration nitro_acid 2-Nitro-5-isopropylbenzoic acid nitration->nitro_acid reduction Reduction nitro_acid->reduction final_product 2-Amino-5-isopropylbenzoic acid reduction->final_product

Caption: Synthesis from 4-isopropylbenzoic acid.

  • Key Impurity Consideration: Similar to the first route, controlling the regioselectivity of the nitration is paramount to avoid isomeric impurities. Over-nitration can also lead to dinitro byproducts.[4]

Trustworthiness: For both synthetic pathways, the purity of the starting materials is a critical determinant of the final product's purity. It is strongly recommended to analyze the starting materials for any isomeric or other impurities before commencing the synthesis.

Question 4: Which analytical techniques are most appropriate for assessing the purity of 2-Amino-5-isopropylbenzoic acid?

Answer:

A multi-technique approach is recommended for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the purity of the final compound and detecting non-volatile impurities.[10] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with an acid modifier like formic acid) is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and for identifying structurally similar impurities. The integration of signals in the aromatic region can be particularly useful for determining the ratio of isomeric products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the detection and identification of volatile impurities, most notably the decarboxylated side product, 4-isopropylaniline.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of the presence of the required functional groups (amine, carboxylic acid) and can quickly indicate the absence of the nitro group from the starting material.

Authoritative Grounding: The selection of analytical methods should be tailored to the specific impurities that are likely to be present based on the synthetic route employed. For applications in regulated industries, the use of validated HPLC methods is standard for purity determination.[11]

References
  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

  • ResearchGate. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Journal of Chemical Education. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). p-Cymene: a Sustainable Solvent that is Highly-Compatible with Direct Arylation Polymerization (DArP). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Amino-5-isopropylbenzoic Acid

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-5-isopropylbenzoic acid. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-5-isopropylbenzoic acid. Recognizing that this compound's crystallization behavior is not extensively documented in readily available literature, this guide offers both theoretical insights and practical, step-by-step protocols to empower users to develop a robust and effective crystallization process.

I. Physicochemical Properties of 2-Amino-5-isopropylbenzoic Acid

A foundational understanding of the molecule's properties is critical for troubleshooting its crystallization. The structure of 2-Amino-5-isopropylbenzoic acid, with its acidic carboxylic acid group, basic amino group, and bulky hydrophobic isopropyl group, dictates its solubility and crystal packing behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
XLogP3 1.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm not getting any crystals at all. What should I do?

Answer: Failure to obtain crystals typically points to issues with supersaturation, nucleation, or the presence of impurities.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[2] However, even in a supersaturated state, the formation of initial crystal nuclei can be kinetically hindered. Impurities can also inhibit crystal growth by adsorbing to the crystal surface.[3]

  • Troubleshooting Protocol:

    • Increase Supersaturation:

      • Solvent Evaporation: If you suspect you have too much solvent, try evaporating a portion of it to increase the concentration of your compound.[4]

      • Anti-Solvent Addition: If your compound is dissolved in a good solvent, try slowly adding a miscible "anti-solvent" in which your compound is insoluble. This will decrease the overall solubility and induce precipitation.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches can provide nucleation sites.[5]

      • Seeding: If you have a small amount of solid 2-Amino-5-isopropylbenzoic acid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[4]

    • Address Potential Impurities:

      • If the above methods fail, your compound may be too impure. Consider an additional purification step, such as column chromatography, before attempting crystallization again.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This is common when the solution is too concentrated or cooled too quickly.

  • Causality: The solubility of a compound is a thermodynamic property, but the rate of crystal growth is a kinetic one. If the solution becomes highly supersaturated too quickly, the molecules may not have time to arrange themselves into an ordered crystal lattice and will instead aggregate as a disordered, liquid-like oil.

  • Troubleshooting Protocol:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If you are cooling the solution, do so more slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.

    • Adjust Solvent System:

      • Use More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, then cool more slowly.

      • Change Solvents: The chosen solvent may not be ideal. A solvent with a slightly lower dissolving power for your compound might be better. Refer to the protocol in Part III for selecting and testing new solvents.

Q3: The crystals I'm getting are very small/needles. How can I get larger, block-like crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid crystallization.

  • Causality: Crystal morphology is influenced by the solvent and the rate of crystal growth. Rapid growth often leads to less stable crystal faces growing quickly, resulting in needles. Slower growth allows for the development of more stable, well-defined crystal faces. The solvent can also interact with different crystal faces, promoting or inhibiting growth in certain directions.[6]

  • Troubleshooting Protocol:

    • Slow Down Crystallization:

      • Slower Cooling: As with "oiling out," a slower cooling rate is crucial.

      • Reduce Supersaturation: Start with a slightly less concentrated solution.

    • Solvent Selection:

      • Experiment with different solvents. A solvent that promotes slower, more controlled crystal growth may yield a different morphology. Aromatic solvents like toluene, or alcohols like ethanol or isopropanol, could be good candidates to explore.

Q4: How does the pH of the solution affect the crystallization of 2-Amino-5-isopropylbenzoic Acid?

Answer: The pH of the solution will have a significant impact on the solubility of 2-Amino-5-isopropylbenzoic acid and, therefore, its ability to crystallize.

  • Causality: Your compound is amphoteric, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group).

    • In acidic solutions (low pH), the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is significantly more soluble in aqueous media.

    • In basic solutions (high pH), the carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻), which is also more soluble in aqueous media.

    • The compound will be least soluble at its isoelectric point (pI), the pH at which the net charge on the molecule is zero. Crystallization from aqueous solutions is most favorable at or near the pI.

  • Troubleshooting Protocol:

    • pH Adjustment: If you are using a solvent system with water, you can induce crystallization by adjusting the pH to the isoelectric point. If your compound is dissolved in an acidic solution, slowly add a base. If it is in a basic solution, slowly add an acid.

    • Buffer Selection: If you need to control the pH more precisely, consider using a buffer system.

III. Experimental Protocol: Determining the Solubility of 2-Amino-5-isopropylbenzoic Acid

Objective: To determine the solubility of 2-Amino-5-isopropylbenzoic acid in various organic solvents at different temperatures.

Materials:

  • 2-Amino-5-isopropylbenzoic acid

  • A selection of solvents to test (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (0.22 µm)

  • Oven

Procedure:

  • Sample Preparation:

    • Add an excess of 2-Amino-5-isopropylbenzoic acid to a vial containing a known volume of the solvent to be tested. "Excess" means that there should be undissolved solid remaining at the bottom of the vial.

    • Prepare a separate vial for each solvent and each temperature you wish to test.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Allow the samples to equilibrate for at least 24 hours with constant agitation. This ensures the solution becomes saturated.

  • Sample Collection:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no undissolved solid is transferred.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

    • Record the exact volume and/or weight of the solution transferred.

    • Carefully evaporate the solvent in an oven at a temperature below the compound's melting point until a constant weight of the solid residue is achieved.

    • Weigh the vial with the dried solid.

  • Calculation:

    • Calculate the solubility in g/L or mg/mL using the mass of the dried solid and the volume of the solution from which it was obtained.

Workflow for Solubility Determination

G A 1. Prepare Slurry (Excess solid in solvent) B 2. Equilibrate (Constant T, 24h agitation) A->B C 3. Settle & Filter (Syringe filter) B->C D 4. Evaporate Solvent (Pre-weighed vial) C->D E 5. Weigh Residue D->E F 6. Calculate Solubility (mass/volume) E->F

Caption: Workflow for gravimetric solubility determination.

IV. General Crystallization Protocol for 2-Amino-5-isopropylbenzoic Acid

This protocol can be adapted based on the solubility data you generate.

Objective: To purify 2-Amino-5-isopropylbenzoic acid by recrystallization.

Materials:

  • Crude 2-Amino-5-isopropylbenzoic acid

  • Optimal solvent (determined from solubility studies)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude 2-Amino-5-isopropylbenzoic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature.

Troubleshooting Logic Diagram

G Start Crystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut PoorMorphology Small/Needle-like Crystals Start->PoorMorphology Supersaturation Increase Supersaturation? (Evaporate/Anti-solvent) NoCrystals->Supersaturation Yes CoolingRate Slow Down Cooling? OilingOut->CoolingRate CoolingRate2 Slow Down Cooling? PoorMorphology->CoolingRate2 Nucleation Induce Nucleation? (Scratch/Seed) Supersaturation->Nucleation Still No Crystals Purity Check Purity? (Chromatography) Nucleation->Purity Still No Crystals Concentration Use More Solvent? CoolingRate->Concentration Still Oiling Out SolventChoice Try Different Solvent? CoolingRate2->SolventChoice Still Poor Morphology

Caption: Logical flow for troubleshooting common crystallization problems.

V. References

  • PubChem. Compound Summary for CID 19763942, 3-Amino-5-isopropylbenzoic acid. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.

  • University of Toronto. Solubility of Organic Compounds. [Link]. Accessed January 20, 2026.

  • European Patent Office. (1997). Process for preparing anthranilic acids. WO1997028118A1. . Accessed January 20, 2026.

  • Google Patents. (1992). Method for crystallization of amino acids. US5118815A. . Accessed January 20, 2026.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]. Accessed January 20, 2026.

  • Aslan, F. M., et al. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. ACS Omega, 1(5), 939-946. [Link]. Accessed January 20, 2026.

  • Krasavin, M. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4928. [Link]. Accessed January 20, 2026.

  • Institute of Chemistry, University of the Philippines Diliman. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]. Accessed January 20, 2026.

  • Google Patents. (2007). New method for synthesizing p-isopropyl benzoic acid. CN1915959A. . Accessed January 20, 2026.

  • Ahmed, N. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid? ResearchGate. [Link]. Accessed January 20, 2026.

  • GEA. (n.d.). Crystallization of Amino Acids. [Link]. Accessed January 20, 2026.

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]. Accessed January 20, 2026.

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]. Accessed January 20, 2026.

  • Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]. Accessed January 20, 2026.

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1769. [Link]. Accessed January 20, 2026.

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]. Accessed January 20, 2026.

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]. Accessed January 20, 2026.

  • da Silva, J. G., et al. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 86(3), 1321-1327. [Link]. Accessed January 20, 2026.

  • Google Patents. (1994). Crystallization of acidic amino acid. JPH1059911A. . Accessed January 20, 2026.

  • LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]. Accessed January 20, 2026.

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]. Accessed January 20, 2026.

  • PubChem. Compound Summary for CID 17099, 2-Isopropylbenzoic acid. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.

  • Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1145-1153. [Link]. Accessed January 20, 2026.

  • ResearchGate. (2018). The solubility of benzoic acid in seven solvents. [Link]. Accessed January 20, 2026.

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]. Accessed January 20, 2026.

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and crystallization of p-aminobenzoic acid. Crystal Growth & Design, 4(5), 1013-1023. [Link]. Accessed January 20, 2026.

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]. Accessed January 20, 2026.

Sources

Troubleshooting

Technical Support Center: Navigating the Derivatization of 2-Amino-5-isopropylbenzoic Acid

Welcome to the technical support center dedicated to the synthetic challenges and solutions associated with 2-Amino-5-isopropylbenzoic acid. This molecule, possessing both a nucleophilic amino group and an electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic challenges and solutions associated with 2-Amino-5-isopropylbenzoic acid. This molecule, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, presents a classic chemoselectivity puzzle for synthetic chemists. This guide is structured to provide not just protocols, but a foundational understanding of the reaction dynamics, enabling you to troubleshoot existing experiments and proactively design more robust synthetic routes.

Part 1: The Core Challenge: A Bifunctional Molecule

The primary difficulty in derivatizing 2-Amino-5-isopropylbenzoic acid lies in the competing reactivity of its two functional groups. The aromatic amine is a potent nucleophile, while the carboxylic acid becomes an electrophile upon activation. This duality can lead to self-condensation reactions or competition for your desired reagent, resulting in a mixture of products and diminished yields. Understanding this inherent conflict is the first step toward mastering its chemistry.

G cluster_molecule 2-Amino-5-isopropylbenzoic Acid cluster_reactivity Competing Reactive Sites Molecule < C₁₀H₁₃NO₂ > N_Nu Amino Group (Nucleophilic Site) C_El Carboxylic Acid (Electrophilic Site upon Activation) N_Nu->C_El Dimer Side Product: Intermolecular Amide Dimer Reagent_E Electrophilic Reagent (e.g., Acyl Chloride) Reagent_E->N_Nu Desired Reaction (e.g., N-Acylation) Reagent_Nu Nucleophilic Reagent (e.g., Amine, Alcohol) Reagent_Nu->C_El Desired Reaction (e.g., Amide Coupling) G Start 2-Amino-5-isopropylbenzoic Acid Protect Step 1: Protect Amine Reagent: Boc₂O, Base Product: Boc-Protected Acid Start->Protect Couple Step 2: Amide Coupling Reagents: Amine (R'-NH₂), EDC/HOBt Product: Boc-Protected Amide Protect->Couple Deprotect Step 3: Deprotect Amine Reagent: Trifluoroacetic Acid (TFA) Product: Final Amide Derivative Couple->Deprotect Final Final Product: 2-Amino-5-isopropyl-N-R'-benzamide Deprotect->Final

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-isopropylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-5-isopropylbenzoic acid (CAS 68701-22-4). This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-isopropylbenzoic acid (CAS 68701-22-4). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and detail robust protocols to ensure a safe, efficient, and scalable process.

Introduction: The Scale-Up Challenge

2-Amino-5-isopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science.[1] Its structure, containing both a basic amino group and an acidic carboxylic acid group, makes it amphoteric and presents unique challenges during synthesis, workup, and purification. Furthermore, the amino group is susceptible to oxidation, especially at elevated temperatures or under non-inert conditions.[2]

Scaling up a synthesis is not merely about using larger flasks and greater quantities of reagents.[3] Critical factors such as heat transfer, mass transfer (mixing), reaction kinetics, and safety must be rigorously evaluated.[4] A reaction that is well-behaved on a 1-gram scale can become hazardous or inefficient at a 1-kilogram scale without proper process understanding and engineering controls.[3] This guide provides the necessary expertise to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for 2-Amino-5-isopropylbenzoic acid?

A common and robust route starts from the more readily available 2-nitro-5-isopropylbenzoic acid. This two-step process involves the esterification of the carboxylic acid followed by the reduction of the nitro group. This strategy is often preferred because direct amination can be challenging and catalytic reduction of a nitro group is typically high-yielding and clean.

Q2: Why is the esterification of the carboxylic acid performed before the nitro group reduction?

The carboxylic acid is protected as an ester (e.g., methyl ester) for two primary reasons:

  • Catalyst Compatibility: The acidic proton of the carboxylic acid can interfere with or poison certain catalysts used for nitro group reduction, particularly metallic catalysts like Palladium on carbon (Pd/C).

  • Solubility & Handling: The resulting ester, Methyl 2-amino-5-isopropylbenzoate, is generally less polar and more soluble in common organic solvents than the amphoteric amino acid, which simplifies workup and purification by chromatography if needed.[5]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

The most significant concerns are:

  • Thermal Runaway: Catalytic hydrogenation (the nitro reduction step) is highly exothermic.[4] Inadequate heat removal in a large reactor can lead to a rapid increase in temperature and pressure, creating a dangerous runaway reaction.[3]

  • Hydrogen Handling: Using hydrogen gas at scale requires specialized equipment (e.g., a PARR hydrogenator or a fixed-bed reactor), proper grounding to prevent static discharge, and robust ventilation.

  • Reagent Handling: Handling strong acids like sulfuric acid for esterification or potentially hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls.

Q4: Which analytical techniques are essential for in-process control (IPC) and final product quality control (QC)?

  • In-Process Control (IPC):

    • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative monitoring of reaction completion (disappearance of starting material).[6]

    • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the consumption of starting materials and the formation of product and impurities.[6] This is the preferred method for scale-up.

  • Final Product QC:

    • HPLC: To determine final purity (area % at a specific wavelength).[7]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any impurities.[8]

    • Melting Point: A sharp melting point range is a good indicator of high purity.[8]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and identify unknown impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Fischer Esterification Step 1. Reversible Reaction Equilibrium: The reaction has not been driven to completion.[5] 2. Insufficient Catalyst: The basic amino group (if starting from the amino acid) or other basic impurities neutralize the acid catalyst. 3. Water Presence: Water in the starting materials or solvent will inhibit the reaction.1. Use a large excess of the alcohol (e.g., use methanol as the solvent). On a large scale, consider removing water using a Dean-Stark trap if a co-solvent like toluene is used.[5] 2. Ensure at least one stoichiometric equivalent of strong acid (e.g., H₂SO₄) is used relative to any basic groups. 3. Use anhydrous grade methanol and ensure starting materials are dry.
Incomplete Nitro Group Reduction 1. Catalyst Deactivation: The Pd/C catalyst may be poisoned by impurities (e.g., sulfur or halides) in the starting material or solvent. 2. Insufficient Hydrogen Pressure/Delivery: Poor mass transfer of hydrogen gas to the catalyst surface. 3. Low Reaction Temperature: The reaction rate may be too slow.1. Test the starting material for catalyst poisons. Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%) or perform a pre-treatment of the material with activated carbon. 2. At scale, magnetic stirring is insufficient.[3] Use robust overhead mechanical stirring or a sparging tube to ensure efficient gas-liquid mixing. Increase hydrogen pressure within the vessel's safety limits. 3. Gently warm the reaction to 40-60°C to increase the rate, but monitor internal temperature closely to prevent thermal runaway.[9]
Formation of Dark-Colored Impurities 1. Oxidation: The amino group is susceptible to air oxidation, especially at elevated temperatures or under basic conditions, forming highly colored polymeric species.[2] 2. Decomposition: Overheating during esterification or hydrogenation can lead to thermal decomposition.1. Perform the hydrogenation and subsequent workup steps under an inert atmosphere (Nitrogen or Argon).[2] Use degassed solvents. 2. Maintain strict temperature control using a reactor jacket and a thermocouple to monitor the internal reaction temperature, not the bath temperature.[3]
Difficult Product Isolation / Emulsion Formation 1. Amphoteric Nature: The product is soluble in both acidic and basic aqueous solutions. During workup, if the pH is near the isoelectric point, the product may precipitate or cause emulsions. 2. Inefficient Phase Separation: At larger scales, the interface between organic and aqueous layers can be less defined.1. To isolate the product, carefully adjust the pH of the aqueous solution to the isoelectric point (typically pH 4-6) to induce precipitation. Filter the solid product. 2. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and force better phase separation. Allow adequate time for layers to settle in a separating funnel or reactor.
Section 3: Detailed Protocols & Methodologies

The following two-step protocol is a robust starting point for the scale-up synthesis.

Step 1: Fischer Esterification of 2-Nitro-5-isopropylbenzoic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester, a crucial step for protecting the acid and improving handling properties.

Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, reflux condenser, and thermocouple with 2-nitro-5-isopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-15 volumes). Begin stirring to create a slurry.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.1 eq) to the stirring mixture. The addition is exothermic; control the rate to keep the internal temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed (<1% remaining).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by ~70% under vacuum.

    • Add an organic solvent like Ethyl Acetate (10 vol) and water (5 vol).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst until the pH of the aqueous layer is ~7-8. Caution: CO₂ evolution will occur.

    • Separate the organic layer. Wash with brine (2 x 5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude Methyl 2-nitro-5-isopropylbenzoate.

Step 2: Catalytic Hydrogenation of Methyl 2-nitro-5-isopropylbenzoate

This step reduces the nitro group to the target amine. Extreme caution is required due to the exothermic nature and the use of flammable hydrogen gas. [4]

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., PARR shaker or autoclave) with the crude Methyl 2-nitro-5-isopropylbenzoate (1.0 eq) and a solvent such as Methanol or Ethyl Acetate (10-20 volumes).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Palladium on carbon (10% Pd/C, 1-5 mol% loading, 50% wet).

  • Hydrogenation:

    • Seal the reactor.

    • Purge the headspace with nitrogen gas three times, then purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen (typically 50-100 psi, consult vessel limits).

    • Begin vigorous mechanical stirring.

    • The reaction is exothermic; the temperature will rise. Use the reactor's cooling jacket to maintain an internal temperature of 25-40°C.

  • In-Process Control (IPC): Monitor the reaction by hydrogen uptake. When uptake ceases, the reaction is likely complete. Confirm with TLC or HPLC.

  • Workup:

    • Stop stirring and carefully vent the excess hydrogen.

    • Purge the reactor three times with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.

    • Concentrate the filtrate under vacuum to yield crude Methyl 2-amino-5-isopropylbenzoate.

Step 3: Saponification (Hydrolysis) of the Ester

This final step converts the methyl ester back to the desired carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve the crude methyl ester in a suitable solvent like Methanol or Tetrahydrofuran (THF) (5-10 vol).

  • Hydrolysis: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5-2.0 eq) and stir at room temperature or gently heat (40-50°C) until the reaction is complete by HPLC.

  • Workup & Isolation:

    • Remove the organic solvent under vacuum.

    • Dilute the remaining aqueous solution with water.

    • Wash with a solvent like Methyl tert-butyl ether (MTBE) to remove any non-polar, non-acidic impurities.

    • Slowly add aqueous HCl (e.g., 3M HCl) to the aqueous layer with good stirring until the pH is ~5. The product will precipitate as a solid.

    • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by filtration, wash the filter cake with cold water, and dry under vacuum to yield the final 2-Amino-5-isopropylbenzoic acid.

Section 4: Visualizations & Workflows
Synthetic Pathway Overview

The diagram below outlines the described three-step synthetic route, which is a common and scalable method for producing the target compound.

G SM 2-Nitro-5-isopropylbenzoic Acid INT1 Methyl 2-nitro-5-isopropylbenzoate SM->INT1 Step 1: Fischer Esterification Reagents: MeOH, H₂SO₄ Conditions: Reflux INT2 Methyl 2-amino-5-isopropylbenzoate INT1->INT2 Step 2: Catalytic Hydrogenation Reagents: H₂, 10% Pd/C Conditions: 50-100 psi, 25-40°C FP 2-Amino-5-isopropylbenzoic Acid (Final Product) INT2->FP Step 3: Saponification Reagents: 1. NaOH(aq) 2. HCl(aq) Conditions: RT to 50°C

Caption: A typical three-step synthesis pathway for 2-Amino-5-isopropylbenzoic acid.

Troubleshooting Decision Tree for Low Yield

When encountering low yield, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing the issue.

G Start Low Final Yield Observed CheckPurity Analyze Starting Material Purity (NMR, HPLC) Start->CheckPurity Impure Starting Material Impure? CheckPurity->Impure PurifySM Action: Purify Starting Material (Recrystallization/Chromatography) Impure->PurifySM Yes ReviewIPC Review In-Process Control (IPC) Data for Each Step Impure->ReviewIPC No End Problem Resolved PurifySM->End Incomplete Was any reaction step incomplete? ReviewIPC->Incomplete Optimize Action: Optimize Reaction Conditions (Time, Temp, Catalyst Load) Incomplete->Optimize Yes CheckWorkup Review Workup & Isolation Procedure Incomplete->CheckWorkup No Optimize->End Losses Were significant losses observed during extractions or filtration? CheckWorkup->Losses OptimizeWorkup Action: Modify pH adjustment, change solvent, or improve filtration technique Losses->OptimizeWorkup Yes Losses->End No

Caption: A decision tree for troubleshooting low product yield during synthesis.

Section 5: References
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate. BenchChem Technical Documents.

  • BenchChem. (2025). Application Notes and Protocols for the High-Yield Synthesis of Methyl 2-amino-5-isopropylbenzoate. BenchChem Technical Documents.

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.

  • ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.

  • NIH. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation.

  • BenchChem. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. BenchChem Technical Documents.

  • PubChem. (2025). 2-Amino-5-(propan-2-yl)benzoic acid.

  • BenchChem. (2025). Identifying and minimizing byproducts in the synthesis of Methyl 2-amino-5-isopropylbenzoate. BenchChem Technical Documents.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Documents.

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods. BenchChem Technical Documents.

  • MySkinRecipes. 2-Amino-5-isopropylbenzoic acid.

Sources

Troubleshooting

Technical Support Guide: Recrystallization Solvent Selection for 2-Amino-5-isopropylbenzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select an optimal recrystallization solvent for 2-Amino-5-isopropylbenzoic acid. Given the a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select an optimal recrystallization solvent for 2-Amino-5-isopropylbenzoic acid. Given the absence of a standardized, published protocol for this specific molecule, this document leverages first-principles chemical theory and data from structurally analogous compounds to establish a robust, logical workflow. Our goal is to empower you not just to find a solvent, but to understand the rationale behind your selection, ensuring a reproducible and efficient purification process.

Predictive Solubility Analysis: A First-Principles Approach

The molecular structure of 2-Amino-5-isopropylbenzoic acid is amphiphilic, containing both polar and non-polar functional groups. A successful solvent selection strategy hinges on understanding how these groups interact with different solvent types.

  • Polar Moieties: The primary amine (-NH₂) and carboxylic acid (-COOH) groups are capable of strong hydrogen bonding. This predicts good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).

  • Non-Polar Moiety: The benzene ring substituted with a bulky, hydrophobic isopropyl group contributes significant non-polar character. This suggests some solubility in hydrocarbons or ethers and predicts low solubility in highly polar solvents like water.[1]

Based on data from analogs like 4-isopropylbenzoic acid and 2-amino-5-nitrobenzoic acid, we can predict that 2-Amino-5-isopropylbenzoic acid will be soluble in alcohols and slightly soluble to insoluble in water.[2][3] This differential solubility is the key to effective recrystallization. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] If no such single solvent exists, a mixed-solvent system is the superior approach.

Experimental Workflow: Systematic Solvent Screening

A systematic, small-scale screening is the most reliable method to identify a suitable solvent or solvent pair. This protocol is designed to be a self-validating system, providing clear results to guide your decision-making process.

Protocol 1: Single-Solvent Screening

This experiment aims to identify a single solvent that meets the criteria for good recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 2-Amino-5-isopropylbenzoic acid into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a different test solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, up to ~1 mL. Agitate the mixture. Record whether the solid dissolves completely at room temperature.

    • Causality: If the compound dissolves readily at room temperature, the solvent is too "good" and will result in poor recovery. This solvent should be rejected as a single-solvent candidate but may be useful as the "soluble solvent" in a mixed-solvent pair.

  • Heating Test: If the solid did not dissolve at room temperature, gently heat the suspension in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

    • Causality: An ideal solvent will dissolve the compound completely near its boiling point. If a very large volume of solvent is required, its dissolving power is too low. If the compound remains insoluble even at boiling, it is a "poor" or "insoluble" solvent and may be a candidate for an antisolvent in a mixed-solvent system.

  • Cooling & Crystallization: Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.

Solvent Screening Workflow```dot

G start Start: Place ~20mg Compound in Test Tube add_solvent Add 1 mL of Test Solvent at Room Temperature start->add_solvent check_rt_sol Is Compound Soluble? add_solvent->check_rt_sol bad_solvent Result: Poor Single Solvent (Consider for Mixed Pair) check_rt_sol->bad_solvent  Yes heat_sol Heat Suspension to Boiling check_rt_sol->heat_sol No   check_hot_sol Is Compound Soluble? heat_sol->check_hot_sol insoluble Result: Insoluble Solvent (Consider as Antisolvent) check_hot_sol->insoluble No   cool_sol Cool Slowly, then in Ice Bath check_hot_sol->cool_sol  Yes check_crystals Do Crystals Form? cool_sol->check_crystals good_solvent Result: Excellent Candidate for Recrystallization check_crystals->good_solvent  Yes (Good Yield) try_mixed Result: Consider for Mixed- Solvent System check_crystals->try_mixed No or Poor Yield  

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point. [6]This is common when the boiling point of the solvent is too high or the solution is too concentrated.

  • Solution 1 (Re-heat and Dilute): Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point, then attempt to cool again. [2]* Solution 2 (Lower Boiling Point): Switch to a solvent or solvent mixture with a lower boiling point. For example, if you used isopropanol (BP 82°C), try ethanol (BP 78°C).

  • Solution 3 (Promote Nucleation): Cool the diluted solution more slowly and, once it is below the compound's melting point, vigorously scratch the inside of the flask with a glass rod at the solution's surface to induce crystal formation.

Q2: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?

A2: This indicates a supersaturated solution that lacks nucleation sites to begin crystal growth.

  • Solution 1 (Scratching): Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystals to begin forming. [2]* Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" will provide a template for further crystal growth.

  • Solution 3 (Reduce Solvent): Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Q3: The purified crystals are still colored. How can I remove colored impurities?

A3: Highly conjugated impurities are often intensely colored and can co-precipitate with your product.

  • Solution (Activated Charcoal): After dissolving the crude product in the minimum amount of hot solvent, remove it from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual. [2]Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q4: My final yield is very low. What are the common causes?

A4: Low recovery can stem from several procedural errors.

  • Cause 1 (Excess Solvent): Using too much solvent to dissolve the crude material is the most common error. This keeps more of your product dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent.

  • Cause 2 (Premature Crystallization): If crystals form during a hot filtration step (e.g., to remove charcoal), they will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this. [7]* Cause 3 (Washing with Room Temp Solvent): Washing the filtered crystals with warm or room-temperature solvent will dissolve some of your product. Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

References

  • University of the West Indies, "recrystallization-2.doc.pdf", Department of Chemistry, Accessed January 21, 2026,
  • Chemistry Stack Exchange, "Solvent for recrystallization of benzoic acid?", Stack Exchange Inc., May 21, 2017,
  • Alfa Chemistry, "Recrystallization of Benzoic Acid", Alfa Chemistry, Accessed January 21, 2026,
  • University of York, "Mixed-solvent recrystallisation", Chemistry Teaching Labs, Accessed January 21, 2026,
  • NileRed, "Recrystallization using two solvents", YouTube, May 7, 2012,
  • BenchChem, "Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide", BenchChem, Accessed January 21, 2026,
  • Chemistry LibreTexts, "3.3F: Mixed Solvents", LibreTexts, April 7, 2022,
  • MIT OpenCourseWare, "8.
  • Scribd, "Recrystallization and Melting Point Determination of Benzoic Acid", Scribd, Accessed January 21, 2026,
  • All In with Dr. Betts, "Recrystallization Lab Procedure of Benzoic Acid", YouTube, September 21, 2020,
  • Unknown Source, "The Recrystallization of Benzoic Acid", Accessed January 21, 2026,
  • Google Patents, "Process for purifying tryptophan", Google P
  • University of Rochester, "Reagents & Solvents: Solvents for Recrystallization", Department of Chemistry, Accessed January 21, 2026,
  • Google Patents, "Method for crystallization of amino acids", Google P
  • BenchChem, "Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid", BenchChem, Accessed January 21, 2026,
  • Sigma-Aldrich, "4-Isopropylbenzoic acid", Sigma-Aldrich, Accessed January 21, 2026,

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Amino-5-isopropylbenzoic Acid Derivatives

Welcome to the technical support center for the chiral separation of 2-Amino-5-isopropylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-Amino-5-isopropylbenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of separating these chiral molecules. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Challenge

2-Amino-5-isopropylbenzoic acid and its derivatives are an important class of compounds in pharmaceutical research. Due to the presence of a stereocenter, they exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is critical for drug development and quality control. This guide will walk you through the key considerations for developing robust chiral separation methods for this specific class of molecules using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating 2-Amino-5-isopropylbenzoic acid derivatives?

A1: The selection of the chiral stationary phase is the most critical factor in achieving a successful chiral separation. For acidic compounds like 2-Amino-5-isopropylbenzoic acid derivatives, several types of CSPs have shown high success rates:

  • Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad applicability.[2][3][4] Columns with cellulose or amylose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points. They can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.[4]

  • Anion-exchange type CSPs: Specifically designed for acidic compounds, these CSPs, such as those based on quinine or quinidine derivatives, operate on an ion-exchange mechanism.[5][6] The interaction between the acidic analyte and the basic chiral selector provides excellent enantioselectivity.[5]

  • Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin or vancomycin are also effective for separating amino acid derivatives and other acidic compounds.[7] They can be used in reversed-phase and polar organic modes, making them compatible with LC-MS applications.

Q2: What are the recommended starting mobile phase conditions?

A2: The choice of mobile phase depends on the selected CSP and the desired separation mode.

  • Normal Phase: A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[4] For acidic analytes, the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) is crucial to improve peak shape and resolution.[4]

  • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol is a common starting point. The pH of the aqueous phase is a critical parameter for acidic compounds and should be carefully controlled.[8][9]

  • Polar Organic Mode: This mode uses a polar organic solvent like methanol or acetonitrile, often with small amounts of acidic and basic additives to modulate the ionization of both the analyte and the CSP.[5]

Q3: Why am I observing poor peak shape (tailing or fronting) for my 2-Amino-5-isopropylbenzoic acid derivative?

A3: Poor peak shape is a common issue in chiral chromatography.

  • Peak Tailing: This is often caused by secondary interactions between the acidic analyte and residual silanol groups on the silica-based CSP.[10] Adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can help to suppress these interactions and improve peak symmetry.[4] Column contamination can also lead to peak tailing.[10]

  • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected.[11] Diluting the sample or reducing the injection volume should resolve this issue.[11]

Q4: My resolution is poor. How can I improve it?

A4: Improving resolution often requires a systematic approach to method optimization.

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the non-polar solvent (in normal phase) or aqueous buffer (in reversed-phase).

  • Change the Organic Modifier: Switching between different alcohols (e.g., isopropanol to ethanol) in normal phase, or between acetonitrile and methanol in reversed-phase, can significantly alter selectivity.[12]

  • Adjust the Additive Concentration: The concentration of the acidic or basic additive can have a profound effect on selectivity and even the elution order of the enantiomers.[12]

  • Lower the Temperature: Chiral separations are often more effective at lower temperatures, as this can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12]

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of 2-Amino-5-isopropylbenzoic acid derivatives.

Issue 1: No Separation of Enantiomers

dot graphviz graph No_Separation_Troubleshooting { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="No Enantiomeric Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_csp [label="Is the CSP appropriate for acidic compounds?"]; check_mp [label="Is the mobile phase composition optimal?"]; check_additive [label="Is an acidic additive present (for NP/RP)?"]; try_different_csp [label="Screen different CSPs (Polysaccharide, Anion-Exchange)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="Systematically vary organic modifier percentage", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_acid [label="Add 0.1% TFA or Acetic Acid", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_csp; check_csp -> try_different_csp [label="No"]; check_csp -> check_mp [label="Yes"]; try_different_csp -> optimize_mp; check_mp -> optimize_mp [label="No"]; check_mp -> check_additive [label="Yes"]; optimize_mp -> success; check_additive -> add_acid [label="No"]; check_additive -> success [label="Yes"]; add_acid -> success; } }

Caption: Troubleshooting flow for no enantiomeric separation.

Issue 2: Poor Peak Shape (Tailing)

dot graphviz graph Peak_Tailing_Troubleshooting { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_additive [label="Is an acidic additive present in the mobile phase?"]; increase_additive [label="Increase acidic additive concentration (e.g., to 0.2%)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_solvent [label="Is the sample dissolved in the mobile phase?"]; change_solvent [label="Dissolve sample in mobile phase", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_column_health [label="Is the column old or contaminated?"]; clean_column [label="Follow manufacturer's cleaning protocol", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Symmetric Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_additive; check_additive -> increase_additive [label="Yes, but tailing persists"]; check_additive -> check_sample_solvent [label="No"]; increase_additive -> success; check_sample_solvent -> change_solvent [label="No"]; check_sample_solvent -> check_column_health [label="Yes"]; change_solvent -> success; check_column_health -> clean_column [label="Yes"]; clean_column -> success; } }

Caption: Troubleshooting flow for peak tailing.

Issue 3: Irreproducible Retention Times

dot graphviz graph Retention_Time_Instability { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Irreproducible Retention Times", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_equilibration [label="Is the column fully equilibrated?"]; equilibrate [label="Equilibrate with at least 10-20 column volumes", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is the column temperature controlled?"]; use_column_oven [label="Use a column oven for stable temperature", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_mp_prep [label="Is the mobile phase prepared fresh and consistently?"]; prepare_fresh [label="Prepare fresh mobile phase daily", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Stable Retention Times", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_equilibration; check_equilibration -> equilibrate [label="No"]; check_equilibration -> check_temp [label="Yes"]; equilibrate -> success; check_temp -> use_column_oven [label="No"]; check_temp -> check_mp_prep [label="Yes"]; use_column_oven -> success; check_mp_prep -> prepare_fresh [label="No"]; prepare_fresh -> success; check_mp_prep -> success [label="Yes"]; } }

Caption: Troubleshooting flow for irreproducible retention times.

Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP (Normal Phase)

This protocol provides a starting point for screening 2-Amino-5-isopropylbenzoic acid derivatives on a cellulose-based chiral column.

1. Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

2. Mobile Phase:

  • Solvent A: n-Hexane
  • Solvent B: Isopropanol
  • Additive: Trifluoroacetic Acid (TFA)
  • Starting Composition: Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

3. Flow Rate: 1.0 mL/min

4. Temperature: 25 °C

5. Detection: UV at a suitable wavelength (e.g., 254 nm)

6. Injection Volume: 5-10 µL

7. Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

8. Optimization Strategy:

  • If no separation is observed, systematically increase the percentage of isopropanol in 5% increments.
  • If peaks are broad, increase the concentration of TFA to 0.2%.
  • If resolution is still insufficient, switch the alcohol modifier to ethanol.
Protocol 2: Method Development on an Anion-Exchange CSP (Polar Organic Mode)

This protocol is for method development on a quinine-based anion-exchange column.

1. Column: Quinine-based anion exchanger (e.g., CHIRALPAK® QN-AX), 150 x 4.6 mm, 5 µm.[5]

2. Mobile Phase:

  • Solvent: Methanol
  • Additive A (Acid): Acetic Acid
  • Additive B (Base): Diethylamine (DEA) - Use with caution and proper ventilation.
  • Starting Composition: Methanol with 50 mM Acetic Acid and 25 mM DEA.

3. Flow Rate: 0.5 - 1.0 mL/min

4. Temperature: 25 °C

5. Detection: UV at a suitable wavelength.

6. Injection Volume: 5-10 µL

7. Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

8. Optimization Strategy:

  • Adjust the concentrations of the acidic and basic additives to fine-tune retention and selectivity.
  • The ratio of acid to base is critical for controlling the ionization state of the analyte and the CSP.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Separation of 2-Amino-5-isopropylbenzoic Acid Derivatives

ParameterPolysaccharide-Based CSPAnion-Exchange CSPMacrocyclic Glycopeptide CSP
Separation Mode Normal PhasePolar Organic ModeReversed-Phase
Mobile Phase Hexane/Isopropanol (90:10)MethanolAcetonitrile/Water (50:50)
Additive 0.1% TFA50 mM Acetic Acid / 25 mM DEA0.1% Formic Acid or Ammonium Acetate buffer
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Temperature 25 °C25 °C30 °C

Note: These are general starting points. The optimal conditions will be specific to the exact derivative being analyzed and should be determined experimentally.

Conclusion

The successful chiral separation of 2-Amino-5-isopropylbenzoic acid derivatives is an achievable goal with a systematic and informed approach. By carefully selecting the appropriate chiral stationary phase, optimizing the mobile phase composition, and diligently troubleshooting any issues that arise, researchers can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical steps to navigate this process effectively. For further assistance, consulting the column manufacturer's guidelines and relevant scientific literature is always recommended.

References

  • Ameur M et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(7):121-127. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current drug discovery technologies, 5(2), 105–120. [Link]

  • Drexel University. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. [Link]

  • Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (2015). ResearchGate. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. ResearchGate. [Link]

  • Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

  • Satinder Ahuja. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2008). Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Al-Rimawi, F., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP®. (1998). R Discovery. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • The effect of pH of external phase on separation factor of chiral... (n.d.). ResearchGate. [Link]

  • Dolan, J. W. (2016, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of pharmaceutical and biomedical analysis, 5(7), 665–673. [Link]

  • Peng, L., & Farkas, T. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Mori, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. [Link]

  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Taylor & Francis Online. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Amino-5-isopropylbenzoic Acid Under Stress Conditions

Welcome to the technical support center for the stability and degradation analysis of 2-Amino-5-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability and degradation analysis of 2-Amino-5-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental work. We will explore the anticipated degradation pathways under various stress conditions and provide practical, field-proven protocols to support your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-Amino-5-isopropylbenzoic acid that are susceptible to degradation?

Based on its chemical structure, the primary sites for degradation on the 2-Amino-5-isopropylbenzoic acid molecule are the aromatic amino group (-NH₂), the carboxylic acid group (-COOH), and the isopropyl group (-CH(CH₃)₂), as well as the aromatic ring itself. The interplay of these functional groups will dictate the degradation pathways observed under different stress conditions.

Q2: What are the expected degradation pathways for 2-Amino-5-isopropylbenzoic acid under forced degradation conditions?

While specific degradation studies on 2-Amino-5-isopropylbenzoic acid are not extensively published, we can infer the most probable degradation pathways based on studies of structurally similar compounds, such as aminobenzoic acids, anilines, and benzoic acid derivatives.[1] The expected pathways include:

  • Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives, N-oxides, and potentially oxidative cleavage of the aromatic ring.

  • Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can participate in reactions, although the amide bond is not present in this molecule. The stability of the amino and isopropyl groups under these conditions should also be evaluated.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions. For aromatic amines, this can involve the formation of radical species, leading to dimerization, polymerization, or oxidation.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a common degradation pathway for benzoic acid derivatives.[1][2]

Q3: What is the recommended extent of degradation to aim for in a forced degradation study?

According to ICH guidelines and common practice, the goal is to achieve a level of degradation that is significant enough to be readily detected and to generate the primary degradation products, but not so extensive that it leads to complex secondary or tertiary degradants. A target degradation of 5-20% of the parent drug is generally considered appropriate.[3] If you observe more than 20% degradation, it is advisable to reduce the harshness of the stress conditions.

Troubleshooting Guides

Issue 1: Unexpected or Unidentified Peaks in HPLC/LC-MS Analysis

Problem: Your chromatogram shows peaks that you cannot identify and that are not present in your unstressed control sample.

Possible Causes & Solutions:

  • Contamination: The extraneous peaks could be from solvents, glassware, or the instrument itself.

    • Troubleshooting: Inject a blank (your mobile phase) to see if the peaks are present. Clean your injector and autosampler vials. Use high-purity solvents and reagents.[4]

  • Secondary Degradation Products: If the stress conditions are too harsh, the primary degradants may themselves degrade.

    • Troubleshooting: Reduce the duration or intensity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). Analyze samples at multiple time points to observe the formation and potential disappearance of degradants.

  • Co-elution: The unknown peak may be co-eluting with a known peak or the parent compound.

    • Troubleshooting: If using a PDA detector, check the peak purity. Modify your HPLC method to improve resolution, for example, by changing the gradient slope, mobile phase composition, or column chemistry.

Issue 2: Peak Tailing of the Parent Compound or Degradants in HPLC

Problem: The peaks in your chromatogram are asymmetrical with a distinct "tail."

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The amino group in 2-Amino-5-isopropylbenzoic acid can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.

    • Troubleshooting:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amine.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting: Dilute your sample and re-inject.

  • Column Contamination or Void: A buildup of strongly retained compounds or a void at the head of the column can cause poor peak shape.

    • Troubleshooting: Back-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Amino-5-isopropylbenzoic Acid

This protocol outlines the general procedure for subjecting 2-Amino-5-isopropylbenzoic acid to various stress conditions as recommended by ICH guidelines.[2]

1. Sample Preparation:

  • Prepare a stock solution of 2-Amino-5-isopropylbenzoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid 2-Amino-5-isopropylbenzoic acid in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation (Solution):

    • Prepare a 0.1 mg/mL solution of 2-Amino-5-isopropylbenzoic acid in the mobile phase.

    • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 2-Amino-5-isopropylbenzoic acid and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: PDA at 200-400 nm; MS in positive and negative electrospray ionization (ESI) modes.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.

Data Presentation and Visualization

Table 1: Summary of Expected Degradation Pathways and Potential Products
Stress ConditionProbable Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Limited degradation expected, potential for salt formation.Hydroxylated products, potential salt formation.
**Oxidation (H₂O₂) **Oxidation of the amino group and/or aromatic ring.N-oxide derivatives, hydroxylated species, ring-opened products.
Thermal Decarboxylation.4-isopropylaniline.
Photolysis Radical formation and subsequent reactions.Dimeric products, hydroxylated species, photo-oxidation products.
Diagrams

G cluster_main 2-Amino-5-isopropylbenzoic Acid Degradation cluster_pathways Stress Conditions cluster_products Potential Degradation Products Parent 2-Amino-5-isopropylbenzoic Acid Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Thermal Thermal Photolysis Photolysis (UV/Vis) Oxidized Hydroxylated derivatives, N-oxides Oxidation->Oxidized Oxidation of amino group and ring Hydrolyzed Limited degradation Hydrolysis->Hydrolyzed Decarboxylated 4-isopropylaniline Thermal->Decarboxylated Decarboxylation Photoproducts Dimers, photo-oxidized products Photolysis->Photoproducts Radical reactions

Caption: Predicted degradation pathways of 2-Amino-5-isopropylbenzoic acid.

G Start Start Forced Degradation Study Prep Prepare 1 mg/mL Stock Solution Start->Prep Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Neutralize Neutralize/Dilute Stressed Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Neutralize->Analyze Identify Characterize Degradation Products (MS/MS, HRMS) Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway End Complete Study Pathway->End

Caption: Experimental workflow for a forced degradation study.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 589-601.
  • Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • Jensen, J., et al. (1992). Degradation products of 5-amino-2-hydroxybenzoic acid. International Journal of Pharmaceutics, 88(1-3), 177-187.
  • Singh, C. L., Singh, A., Kumar, S., & Majumdar, D. K. (2015). Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of Besifloxacin in Different Simulated Body Fluids. ResearchGate. Retrieved from [Link]

  • Odabasoglu, H. Y., Büyükgüngör, O., Avinç, O. O., & Odabasoglu, M. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o511.

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2-Amino-5-isopropylbenzoic Acid Purification

Welcome to the technical support center for the purification of 2-Amino-5-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important chemical intermediate. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of 2-Amino-5-isopropylbenzoic acid.

Q1: What are the most common impurities I might encounter in my crude 2-Amino-5-isopropylbenzoic acid?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, common impurities generally fall into these categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-nitro-5-isopropylbenzoic acid or other materials used in the formation of the aminobenzoic acid structure.

  • Side-Reaction Products: Regioisomers or products from over-reaction can form, which may have very similar properties to the desired product, making them difficult to remove.[1]

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of highly colored impurities, often appearing as brown or pink discolorations.[1]

  • Residual Solvents and Reagents: Inorganic salts from workup procedures or residual high-boiling point solvents can also be present.

Q2: What is the most direct method for purifying crude 2-Amino-5-isopropylbenzoic acid?

A2: For most solid organic compounds, recrystallization is the most effective and straightforward initial purification technique.[2][3] This method leverages the difference in solubility of your target compound and the impurities in a given solvent at different temperatures.[3] For 2-Amino-5-isopropylbenzoic acid, a protic solvent like ethanol or a mixture of ethanol and water is often a good starting point.

Q3: How can I effectively assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique to visually check for the presence of impurities.[4] A single spot (under different solvent conditions) suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity. A reversed-phase HPLC method is standard for aromatic compounds like this and can resolve closely related impurities.[5][6] The purity is often calculated by the area percent method from the resulting chromatogram.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

Q4: My purified product is a persistent oil and will not crystallize. What should I do?

A4: An oily product can be frustrating but is a common issue. Here are the likely causes and solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. In this case, purification by silica gel column chromatography is the recommended next step.[4][8]

  • Residual Solvent: Trace amounts of solvent can prevent solidification. Ensure your product is thoroughly dried under high vacuum.

  • Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere.[9] Try drying it in the presence of a desiccant.

  • Inducing Crystallization: If you believe the product is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed" crystal of the pure compound.[3]

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you may encounter during your experiments in a detailed question-and-answer format.

Issue 1: The Purified Product is Discolored (Yellow, Pink, or Brown)

Q: I've performed a recrystallization, but my 2-Amino-5-isopropylbenzoic acid crystals are still colored. What causes this, and how can I obtain a colorless product?

A: Discoloration is a classic sign of persistent, highly conjugated impurities, often arising from the oxidation of the aniline (amino group) moiety.[1] These impurities are typically present in very small quantities but have strong chromophores.

Causality-Driven Solution: Recrystallization with Activated Charcoal

The principle behind this technique is adsorption . Activated charcoal has a highly porous structure with a large surface area, which effectively adsorbs large, flat, aromatic, and colored molecules while leaving your smaller desired product in solution.[10]

Detailed Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an Erlenmeyer flask, dissolve your impure 2-Amino-5-isopropylbenzoic acid in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).[3][11] It is critical to use the minimum volume to ensure the solution is saturated and you get a good recovery.

  • Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl the flask and heat the mixture at reflux for 5-10 minutes to allow for complete adsorption of the colored impurities.

  • Hot Gravity Filtration: This is the most critical step. You must filter the hot solution to remove the charcoal. If the solution cools, your product will prematurely crystallize on the filter paper, leading to significant yield loss.

    • Set up a gravity filtration apparatus with fluted filter paper in a stemless or short-stemmed funnel.

    • Heat the receiving flask on the hot plate so that the vapor from the boiling solvent keeps the funnel and filter paper hot.

    • Pour the hot charcoal-containing solution through the fluted filter paper in portions.

  • Crystallization: Cover the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under vacuum.[11]

Issue 2: Persistent Starting Material or Side-Product Impurities Detected by HPLC/TLC

Q: After recrystallization, my analytical data still shows a significant peak corresponding to a known starting material or side-product. How can I remove these closely related impurities?

A: This situation arises when the impurities have solubility properties very similar to your desired product, causing them to co-crystallize.[9] While another recrystallization with a different solvent system might work, a more robust solution is often required.

Causality-Driven Solution: Chromatographic or pH-Based Separation

  • Silica Gel Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[12] By carefully selecting the eluent, you can get the impurity to travel through the column at a different rate than your product.

    • Expert Tip: The amino group on your product can cause "streaking" or tailing on the silica gel column due to strong interactions. To prevent this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.[12] This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.

  • Acid-Base Extraction (Liquid-Liquid Extraction): This powerful technique exploits the acidic (carboxylic acid) and basic (amino) functional groups on your molecule. You can selectively move your compound or impurities between an organic layer and an aqueous layer by changing the pH.

    • Scenario A: Removing a Neutral Impurity:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous base (e.g., 1M NaHCO₃). Your 2-Amino-5-isopropylbenzoic acid will be deprotonated at the carboxylic acid group, forming a salt that dissolves in the aqueous layer. The neutral impurity will remain in the organic layer.

      • Separate the layers.

      • Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your pure product.

      • Filter to collect the solid.

    • Scenario B: Removing a more Acidic Impurity:

      • Follow the same procedure as above, but use a weaker base that is strong enough to deprotonate the more acidic impurity but not your product. This requires careful selection based on the pKa values of the compounds.

Data Presentation

For successful purification, especially via recrystallization, the choice of solvent is paramount. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 1: Solvent Selection Guide for Recrystallization of Aminobenzoic Acids

SolventBoiling Point (°C)PolarityComments
Water100HighBenzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good candidate.[3][13]
Ethanol78Medium-HighA versatile solvent that often works well for aminobenzoic acids. Can be used in a mixed system with water to fine-tune solubility.[13][14]
Methanol65Medium-HighSimilar to ethanol but with a lower boiling point. Good solubility for many benzoic acid derivatives.[13][14]
Ethyl Acetate77MediumA less polar option. Can be effective if polar solvents are too effective at dissolving the compound even when cold.[14]
Toluene111LowGenerally used for less polar compounds. May be useful for removing non-polar impurities.[14]

Note: The optimal solvent or solvent mixture must be determined experimentally for 2-Amino-5-isopropylbenzoic acid.

Visualized Workflows and Logic

To further clarify the decision-making process, the following diagrams illustrate key workflows.

Workflow for General Purification

This diagram outlines the logical steps from receiving a crude product to obtaining a pure, verified compound.

cluster_0 Purification Strategy crude Crude Product assess_purity Assess Purity (TLC/HPLC) crude->assess_purity recrystallize Recrystallization assess_purity->recrystallize Impure pure_product Pure Product assess_purity->pure_product Pure is_colored Is it Colored? recrystallize->is_colored is_pure_1 Is it Pure? chromatography Column Chromatography is_pure_1->chromatography No is_pure_1->pure_product Yes is_colored->is_pure_1 No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes is_pure_2 Is it Pure? charcoal->is_pure_2 is_pure_2->chromatography No is_pure_2->pure_product Yes is_pure_3 Is it Pure? chromatography->is_pure_3 is_pure_3->pure_product Yes re_evaluate Re-evaluate Strategy (e.g., Acid-Base Extraction) is_pure_3->re_evaluate No

Caption: Decision tree for purifying 2-Amino-5-isopropylbenzoic acid.

Workflow for Recrystallization

This diagram details the steps involved in a successful recrystallization, including the optional decolorization step.

cluster_1 Recrystallization Protocol start Dissolve Crude Solid in MINIMUM Hot Solvent check_color Is Solution Colored? start->check_color add_charcoal Add Activated Charcoal & Reflux 5-10 min check_color->add_charcoal Yes hot_filter Hot Gravity Filtration check_color->hot_filter No (Insoluble Impurities) or Cool Directly (No Solids) add_charcoal->hot_filter cool_slowly Cool Filtrate Slowly (Room Temp -> Ice Bath) hot_filter->cool_slowly vacuum_filter Collect Crystals via Vacuum Filtration cool_slowly->vacuum_filter wash_dry Wash with Ice-Cold Solvent & Dry Under Vacuum vacuum_filter->wash_dry end Pure Crystals wash_dry->end

Caption: Step-by-step workflow for the recrystallization process.

References
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC.
  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude p-[(p-Aminophenyl)
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Chem LibreTexts. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. BenchChem Technical Support.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2014, August 6). How to get (or crystallize)

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Reference Data & Comparative Studies

Validation

Part 1: The Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)

An In-Depth Technical Guide to the Purity Analysis of 2-Amino-5-isopropylbenzoic Acid: A Comparative Study of HPLC and Alternative Methods For researchers and professionals in drug development, the purity of an active ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 2-Amino-5-isopropylbenzoic Acid: A Comparative Study of HPLC and Alternative Methods

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-5-isopropylbenzoic acid, a key building block in various synthetic pathways, is no exception. Ensuring its purity requires robust, reliable, and validated analytical methods. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, explains the scientific rationale behind the methodological choices, and compares its performance against an alternative analytical technique.

High-Performance Liquid Chromatography is the industry-standard technique for assessing the purity of non-volatile and thermally labile compounds like 2-Amino-5-isopropylbenzoic acid.[1][2] Its high resolving power, sensitivity, and precision make it ideal for separating the main compound from structurally similar impurities, such as positional isomers or precursors.[3]

The Principle of Separation: Reversed-Phase HPLC

For 2-Amino-5-isopropylbenzoic acid, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice. The molecule possesses both polar (amino and carboxylic acid groups) and non-polar (isopropyl group and benzene ring) moieties.

  • Stationary Phase: A non-polar C18 (octadecylsilane) column is selected. The hydrophobic isopropyl group and the aromatic ring of the analyte will interact with the long alkyl chains of the C18 stationary phase.

  • Mobile Phase: A polar mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), is used. By controlling the mobile phase composition, we can modulate the retention of the analyte.

  • The Role of pH: The pH of the mobile phase is critical. 2-Amino-5-isopropylbenzoic acid is zwitterionic.[4][5] To ensure a consistent retention time and sharp peak shape, the mobile phase is acidified (e.g., with 0.1% phosphoric acid). This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[6][7]

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in WaterB: 0.1% (v/v) Phosphoric Acid in Acetonitrile
Gradient Isocratic: 70% A / 30% B (This may require optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm - 340 nm (monitor at an optimal wavelength, e.g., 254 nm)
Injection Volume 10 µL
Run Time ~10 minutes

Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the aqueous and organic phases as specified in the table. Degas both solutions using sonication or vacuum filtration before use.

  • Diluent Preparation: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.[8]

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of 2-Amino-5-isopropylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8][9]

  • Sample Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve, dilute to volume with the diluent, and filter through a 0.45 µm syringe filter to prevent particulates from damaging the column.[8]

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%[7]
HPLC Method Validation as per ICH Q2(R1) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][10] For a purity analysis, the key validation parameters are outlined below with typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities.The main peak is free from interference from blanks, and potential impurities are well-resolved.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.[6]
Precision (Repeatability) To show the consistency of results for the same sample under the same conditions.%RSD ≤ 2.0% for six replicate sample preparations.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results with minor adjustments to flow rate, pH, or column temperature.
Data Analysis and Purity Calculation

The purity of the 2-Amino-5-isopropylbenzoic acid sample is typically determined by the area percent method.[8]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar detector response to the main compound. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Part 2: Comparative Analysis: HPLC vs. Ion-Exchange Chromatography (IEC)

While RP-HPLC is highly effective, it is valuable to compare it with other established techniques. Ion-Exchange Chromatography (IEC) is a powerful method traditionally used for amino acid analysis.[11]

The Principle of Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[11] The stationary phase contains charged functional groups that interact with oppositely charged analytes. For amino acids, separation is achieved by carefully controlling the pH of the mobile phase, which alters the net charge of the zwitterionic analytes and dictates their interaction with the charged resin. Elution is typically performed by changing the pH or increasing the salt concentration of the mobile phase.[11]

Head-to-Head Comparison
FeatureReversed-Phase HPLCIon-Exchange Chromatography (IEC)
Primary Separation Principle HydrophobicityNet Ionic Charge
Speed & Throughput Fast (typically < 15 minutes per run).Generally slower due to complex gradient elution with pH or salt changes.
Mobile Phase Simple buffered organic/aqueous mixtures.Requires multiple, precisely prepared buffers of varying pH or ionic strength.
Derivatization Not required. The aromatic ring provides strong UV absorbance for direct detection.Often requires post-column derivatization (e.g., with Ninhydrin) for detection, as many amino acids lack a chromophore.[11][12]
Specificity Excellent for separating isomers and compounds with slight differences in hydrophobicity.Excellent for separating compounds based on charge differences.
Robustness Generally very robust and easily transferable between labs.Can be less robust; retention times are highly sensitive to small variations in buffer pH and concentration.
Expert Recommendation

For the routine quality control and purity analysis of 2-Amino-5-isopropylbenzoic acid, Reversed-Phase HPLC is the superior method. Its speed, simplicity, robustness, and the ability to directly detect the analyte without derivatization make it far more efficient for a pharmaceutical QC environment. While IEC is a "gold standard" for complex amino acid profiling, it introduces unnecessary complexity for the purity assessment of a single, UV-active compound.[11]

Part 3: Workflow Visualization

The following diagram illustrates the logical flow of the recommended HPLC purity analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting Sample Weigh & Dissolve Test Sample Analysis Inject Blank, Standard, & Sample Solutions Sample->Analysis Analyze Standard Weigh & Dissolve Reference Standard SST System Suitability Test (Inject Standard x5) Standard->SST Use MobilePhase Prepare & Degas Mobile Phase SST->Analysis If Passed Integration Integrate Peak Areas Analysis->Integration Calculation Calculate % Purity (Area Percent Method) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A typical workflow for the HPLC purity analysis of an API.

Conclusion

The purity of 2-Amino-5-isopropylbenzoic acid can be reliably and efficiently determined using a validated Reversed-Phase HPLC method. The described protocol, grounded in the principles of chromatographic science and aligned with ICH validation guidelines, provides a robust framework for researchers and quality control professionals.[1][6] The method's simplicity, speed, and direct detection capabilities make it significantly more practical for routine analysis compared to more complex techniques like Ion-Exchange Chromatography. By adhering to these principles, scientists can ensure the quality and integrity of this vital chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register, 60(40), 11260–11262 (1995). (Source: vertexaisearch.cloud.google.com)
  • Pharmaguideline, "Steps for HPLC Method Validation," (2024). (Source: pharmaguideline.com)
  • ResearchGate, "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (n.d.).
  • Holzgrabe, U., et al., "Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine," Journal of Separation Science, 33(16), 2402-10 (2010).
  • Sonune, P. S., et al., "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," Zenodo (2024). (Source: zenodo.org)
  • Dong, M. W., "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," LCGC International, 33(11), 2-11 (2020). (Source: )

  • BenchChem, "Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzo
  • University of Guelph, "Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry," (n.d.). (Source: ecampusontario.pressbooks.pub)
  • BenchChem, "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid," (n.d.). (Source: benchchem.com)
  • University of Guelph, "3 Separation and Detection of Amino Acids," (n.d.). (Source: ecampusontario.pressbooks.pub)
  • AltaBioscience, "Method considerations for the analysis of amino acids," (n.d.). (Source: altabioscience.com)
  • Al-Janabi, K. W. S., et al., "QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION," Iraqi Journal of Science, 61(9), 2289-2299 (2020). (Source: jsci.utq.edu.iq)
  • HELIX Chromatography, "HPLC Methods for analysis of Benzoic acid," (n.d.). (Source: helixchrom.com)
  • Khan, I., et al., "analysis of amino acids by high performance liquid chromatography," International Journal of Pharmaceutical Sciences and Research, 10(9), 4056-4066 (2019). (Source: ijpsr.com)
  • Collaborative International Pesticides Analytical Council, "MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE," (2020). (Source: cipac.org)

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Comparative

A Comparative Technical Guide to 2-Amino-5-isopropylbenzoic Acid and 2-Aminobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2-Amino-5-isopropylbenzoic acid and its parent compound, 2-aminobenzoic acid (anthranilic acid). Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of 2-Amino-5-isopropylbenzoic acid and its parent compound, 2-aminobenzoic acid (anthranilic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into their physicochemical properties, spectroscopic signatures, synthesis methodologies, and potential applications, highlighting the impact of the isopropyl substituent on the molecule's characteristics.

Introduction: Structural and Physicochemical Divergence

2-Aminobenzoic acid is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. The introduction of an isopropyl group at the 5-position of the benzene ring to yield 2-Amino-5-isopropylbenzoic acid significantly alters the molecule's lipophilicity, steric profile, and electronic properties. These modifications can have profound effects on its reactivity, solubility, and biological activity, making a detailed comparison essential for informed decision-making in research and development.

Physicochemical Properties: A Quantitative Comparison

The addition of the isopropyl group to the aromatic ring of 2-aminobenzoic acid results in predictable changes to its physical and chemical properties. The increased carbon content and the nonpolar nature of the isopropyl group lead to a higher molecular weight, a likely increase in boiling point, and a decrease in aqueous solubility.

Property2-Amino-5-isopropylbenzoic acid2-Aminobenzoic acid
Molecular Formula C₁₀H₁₃NO₂C₇H₇NO₂
Molecular Weight 179.22 g/mol 137.14 g/mol
Melting Point Data not available144-148 °C
Boiling Point Data not availableDecomposes
Solubility in Water Predicted to be sparingly solubleModerately soluble
pKa (Predicted) Data not available~2.1 (amino group), ~5.0 (carboxyl group)

Synthesis and Reactivity: A Tale of Two Molecules

The synthesis of both compounds often involves the manipulation of functional groups on the benzene ring. A common route to 2-Amino-5-isopropylbenzoic acid involves a two-step process starting from 5-isopropylbenzoic acid.

Synthesis of 2-Amino-5-isopropylbenzoic Acid: A Step-by-Step Protocol

Step 1: Nitration of 5-isopropylbenzoic acid

This initial step introduces a nitro group ortho to the carboxylic acid, a key precursor to the desired amino group.

  • Experimental Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

    • Slowly add 5-isopropylbenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture over crushed ice to precipitate the 2-nitro-5-isopropylbenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 2-nitro-5-isopropylbenzoic acid

The nitro group is then reduced to an amine to yield the final product.

  • Experimental Protocol:

    • Suspend the 2-nitro-5-isopropylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.[1]

    • If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-Amino-5-isopropylbenzoic acid.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

G cluster_synthesis Synthesis of 2-Amino-5-isopropylbenzoic acid 5-isopropylbenzoic_acid 5-Isopropylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 5-isopropylbenzoic_acid->Nitration 2-nitro-5-isopropylbenzoic_acid 2-Nitro-5-isopropylbenzoic Acid Nitration->2-nitro-5-isopropylbenzoic_acid Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) 2-nitro-5-isopropylbenzoic_acid->Reduction 2-Amino-5-isopropylbenzoic_acid 2-Amino-5-isopropylbenzoic Acid Reduction->2-Amino-5-isopropylbenzoic_acid

Caption: Synthetic pathway to 2-Amino-5-isopropylbenzoic acid.

Reactivity Comparison

The presence of the electron-donating isopropyl group in 2-Amino-5-isopropylbenzoic acid is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to 2-aminobenzoic acid. Conversely, the steric bulk of the isopropyl group may hinder reactions at adjacent positions. The basicity of the amino group is also likely to be slightly enhanced in the isopropyl-substituted compound.

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of 2-Amino-5-isopropylbenzoic acid is expected to show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The chemical shifts of the aromatic protons will be influenced by the positions of the amino, carboxyl, and isopropyl groups.

¹³C NMR: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. The spectrum of 2-Amino-5-isopropylbenzoic acid will feature additional signals corresponding to the isopropyl group's carbons.

  • Experimental Protocol for NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. The presence of the isopropyl group in 2-Amino-5-isopropylbenzoic acid will introduce additional C-H stretching and bending vibrations.

  • Experimental Protocol for FTIR Spectroscopy (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • A background spectrum of the clean ATR crystal should be subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The mass spectrum of 2-Amino-5-isopropylbenzoic acid will show a molecular ion peak at m/z 179, while 2-aminobenzoic acid will have its molecular ion at m/z 137. The fragmentation patterns will also differ due to the presence of the isopropyl group.

  • Experimental Protocol for Mass Spectrometry (EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Ionize the sample using electron impact.

    • Detect the mass-to-charge ratio of the resulting ions.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample (2-Amino-5-isopropylbenzoic acid or 2-Aminobenzoic acid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: General workflow for spectroscopic characterization.

Biological Activity and Applications: Exploring the Potential

2-Aminobenzoic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties. The introduction of a lipophilic isopropyl group in 2-Amino-5-isopropylbenzoic acid could potentially enhance its membrane permeability and interaction with biological targets.

While specific comparative studies on the biological activities of these two exact compounds are limited, research on other aminobenzoic acid derivatives suggests that substitutions on the aromatic ring can significantly modulate their therapeutic potential.[2][3] For instance, the increased lipophilicity of 2-Amino-5-isopropylbenzoic acid might lead to enhanced activity in assays where cell penetration is a key factor. Further investigation is warranted to explore its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Conclusion

The inclusion of an isopropyl group at the 5-position of 2-aminobenzoic acid creates a molecule with distinct physicochemical and spectroscopic properties. 2-Amino-5-isopropylbenzoic acid is a more lipophilic and sterically hindered compound, which influences its synthesis, reactivity, and potential biological applications. This guide provides a foundational framework for researchers to understand the key differences between these two molecules and to design experiments that leverage their unique characteristics. The provided protocols offer a starting point for the synthesis and characterization of these important chemical building blocks.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19763942, 3-Amino-5-isopropylbenzoic acid. Retrieved from [Link]

  • Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society, 86(4), 387-401.
  • Khan, I., et al. (2021).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Aminobenzoic acid (HMDB0001123). Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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Validation

A Comparative Analysis of the Biological Activities of p-Aminobenzoic Acid and its Nitro Analog, p-Nitrobenzoic Acid

Introduction In the landscape of drug discovery and molecular biology, the functional groups appended to a core chemical scaffold are critical determinants of biological activity. A subtle change, such as the substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and molecular biology, the functional groups appended to a core chemical scaffold are critical determinants of biological activity. A subtle change, such as the substitution of an amino group (-NH₂) with a nitro group (-NO₂), can profoundly alter a molecule's interaction with biological systems. This guide provides an in-depth, objective comparison of the biological activities of para-aminobenzoic acid (PABA) and its structural analog, para-nitrobenzoic acid (PNBA). While the initial query focused on 2-Amino-5-isopropylbenzoic acid, the lack of extensive public data on this specific molecule necessitated a shift to the well-characterized and functionally illustrative PABA and PNBA. This comparison serves as a robust model for understanding the divergent biological roles imparted by amino versus nitro functional groups on an aromatic ring.

This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, comparative experimental data, and detailed protocols to facilitate further investigation into structure-activity relationships.

Mechanistic Divergence: A Tale of Two Functional Groups

The primary difference in the biological activity of PABA and PNBA stems from the distinct chemical properties of the amino and nitro groups. The amino group is an electron-donating group that can act as a hydrogen bond donor, while the nitro group is a strong electron-withdrawing group. This fundamental electronic difference dictates how these molecules interact with biological targets.

The Role of p-Aminobenzoic Acid (PABA) in Microbial Metabolism

PABA is a classic example of a bacterial growth factor.[1] For many microorganisms, PABA is an essential precursor in the biosynthesis of folic acid (Vitamin B9).[1][2][3] Bacteria utilize the enzyme dihydropteroate synthase to incorporate PABA into dihydropteroate, a key intermediate in the folate pathway.[2] Folic acid is vital for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it indispensable for bacterial growth and replication.[2]

This specific metabolic requirement is the cornerstone of the action of sulfonamide antibiotics. These drugs are structural mimics of PABA and act as competitive inhibitors of dihydropteroate synthase, thus halting folate synthesis and exerting a bacteriostatic effect.[2][4]

Interestingly, while essential for many bacteria, PABA also exhibits intrinsic antibacterial activity, particularly at lower pH values.[5][6][7] This dual-action mechanism is thought to involve damage to the bacterial cell envelope and interference with peptidoglycan synthesis, in addition to its role in folate metabolism.[5][6][7]

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Chorismate Chorismate Chorismate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acids (DNA, RNA) Folic_Acid->Nucleic_Acids Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->DHPS Competitive Inhibition

Caption: PABA's role in the bacterial folate synthesis pathway.

The Antimicrobial Action of p-Nitrobenzoic Acid (PNBA)

In stark contrast to PABA, PNBA is not a metabolite but rather an antimicrobial agent.[8][9] Its biological activity is not based on mimicking a substrate but on the chemical reactivity of the nitro group. The antimicrobial mechanism of nitroaromatic compounds like PNBA is generally attributed to the reductive bioactivation of the nitro group within the microbial cell.[9]

This process involves intracellular nitroreductase enzymes that reduce the electron-withdrawing nitro group (-NO₂) into highly reactive intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species.[9] These reactive species are cytotoxic; they can induce oxidative stress and cause widespread damage to critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[9][10] This mechanism makes PNBA and its derivatives potential candidates for antibacterial, antifungal, and even anticancer applications.[8]

cluster_microbial_cell Microbial Cell PNBA p-Nitrobenzoic Acid (PNBA) Nitroreductases Nitroreductase Enzymes PNBA->Nitroreductases Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamino Species Nitroreductases->Reactive_Intermediates Reductive Activation Cellular_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for PNBA.

Comparative Biological Activity Data

The divergent mechanisms of PABA and PNBA result in distinctly different biological profiles. While PABA can serve as a growth factor for certain bacteria, PNBA consistently acts as an inhibitor. The following table summarizes their key biological properties.

Propertyp-Aminobenzoic Acid (PABA)p-Nitrobenzoic Acid (PNBA)
Primary Role in Bacteria Essential metabolite; precursor for folic acid synthesis.[1][2]Antimicrobial agent.[8][9]
Antimicrobial Activity Exhibits inhibitory effects at low pH against certain bacteria like Listeria monocytogenes and E. coli.[5][7]Demonstrates broad-spectrum antimicrobial activity against bacteria and fungi.[8][9][11]
Mechanism of Action Competitive substrate for dihydropteroate synthase.[2][4]Reductive bioactivation by nitroreductases to form cytotoxic reactive species.[9]
Toxicity Generally considered non-toxic; used in sunscreens and supplements.[3][12]Harmful if swallowed and causes serious eye irritation/damage.[13][14][15] Considered a toxicophore.[10]
Human Cellular Interaction Not synthesized by humans but absorbed from diet and gut microbiota.[12] Used topically as a UV filter.[2][3]Investigated for potential anticancer properties due to its cytotoxic mechanism.[8]

Experimental Protocols for Comparative Analysis

To empirically compare the antimicrobial properties of PABA and PNBA, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[16][17] This method determines the lowest concentration of a compound that prevents the visible growth of a microorganism.

Workflow: Minimum Inhibitory Concentration (MIC) Assay

A Prepare Stock Solutions of PABA & PNBA B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C->D E Incubate Plate (e.g., 18-24h at 37°C) D->E F Observe for Turbidity (Bacterial Growth) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for the MIC assay.

Detailed Step-by-Step Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18]

Materials:

  • p-Aminobenzoic acid (PABA) and p-Nitrobenzoic acid (PNBA)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile tubes, pipettes, and reservoirs

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare 1 mg/mL stock solutions of PABA and PNBA in a suitable solvent (e.g., DMSO), ensuring complete dissolution.

    • Further dilute the stock solutions in sterile MHB to achieve a starting concentration for the assay (e.g., 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube of MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in fresh MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the starting compound solution (e.g., 256 µg/mL PABA) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (sterile broth only).

    • Repeat this process for PNBA in a separate row.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[17] The compound concentrations will now be half of the initial dilution series.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the positive control well (well 11).[19]

Conclusion and Future Directions

The comparison between p-aminobenzoic acid and p-nitrobenzoic acid provides a compelling illustration of how a single functional group modification dramatically redirects biological activity. PABA acts as a vital substrate for microbial life, making its pathway a prime target for antibiotic intervention. Conversely, PNBA acts as a microbial toxin through a mechanism of reductive activation, a strategy employed by several established antimicrobial drugs.

For researchers in drug development, this dichotomy underscores the importance of structure-activity relationship studies. While PNBA itself may have toxicity concerns for clinical use, its mechanism provides a foundation for designing novel nitroaromatic prodrugs with improved selectivity for microbial targets.[10][13] Further investigation could involve synthesizing derivatives of both PABA and PNBA to modulate their activity, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents.

References

  • Journal of Applied Microbiology. (1995). Activity of p‐aminobenzoic acid compared with other organic acids against selected bacteria. Oxford Academic. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Journal of Applied Bacteriology. (1995). Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. [Link]

  • PubMed. (1941). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • PubMed. (1995). Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for? [Link]

  • Britannica. (n.d.). Para-aminobenzoic acid (PABA). [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 4-NITRO BENZOIC ACID 99%. [Link]

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]

  • ResearchGate. (2016). What protocol can I used to test bacterial growth? [Link]

  • iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay. [Link]

  • Fengchen. (n.d.). P-Nitrobenzoic Acid PNBA BP EP USP CAS 62-23-7. [Link]

  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

  • Microbe Notes. (2023). Bacterial Growth Curve Protocol. [Link]

  • ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ScienceDirect. (n.d.). Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. [Link]

  • PubMed. (n.d.). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic acid. [Link]

  • PubMed. (n.d.). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Amino-5-isopropylbenzoic acid: An Evaluation of Methodologies

An authoritative guide for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of the primary synthetic routes to 2-Amino-5-isopropylbenzoic acid, a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the primary synthetic routes to 2-Amino-5-isopropylbenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. By examining the underlying chemistry, performance metrics, and practical considerations of each method, this document serves as a critical resource for process optimization and informed decision-making in a laboratory or manufacturing setting.

Introduction: Strategic Importance of 2-Amino-5-isopropylbenzoic acid

2-Amino-5-isopropylbenzoic acid is an anthranilic acid derivative whose structural framework is a valuable precursor for the synthesis of complex organic molecules, including various active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are paramount, directly influencing the economic viability of the final product. This guide will dissect two prevalent synthetic strategies: a classical nitration-reduction pathway and a modern palladium-catalyzed amination reaction.

Method 1: The Classical Approach - Nitration and Reduction

This well-established, two-step synthesis begins with the commercially available starting material, 3-isopropylbenzoic acid. The core transformations involve electrophilic aromatic substitution followed by a functional group reduction.

Step A: Electrophilic Nitration of 3-Isopropylbenzoic acid

The first step is the regioselective nitration of the aromatic ring. The substitution pattern is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-director, while the isopropyl group is an activating, ortho, para-director.[1] The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Controlling the reaction temperature is critical to favor the formation of the desired 2-nitro-5-isopropylbenzoic acid isomer and to minimize the formation of byproducts.[1]

Step B: Reduction of the Nitro Group

The nitro group of 2-nitro-5-isopropylbenzoic acid is subsequently reduced to the primary amine. A wide array of reagents can accomplish this transformation.[2] Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a common and clean method often resulting in high yields.[2][3] Alternative methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid.[2]

Workflow for Method 1

A 3-Isopropylbenzoic Acid B Nitration (HNO3/H2SO4) A->B C 2-Nitro-5-isopropylbenzoic acid B->C D Reduction (e.g., H2, Pd/C) C->D E 2-Amino-5-isopropylbenzoic acid D->E

Caption: Workflow for the nitration and reduction synthesis route.

Method 2: The Modern Catalytic Approach - Buchwald-Hartwig Amination

This approach utilizes a palladium-catalyzed cross-coupling reaction to form the carbon-nitrogen bond directly. The Buchwald-Hartwig amination has become a powerful tool in organic synthesis for its broad substrate scope and functional group tolerance.[4]

Reaction Overview

This method typically starts with a halogenated precursor, such as 2-bromo-5-isopropylbenzoic acid. The reaction couples this aryl halide with an amine source in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[5] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions.[4] For the synthesis of a primary amine, an ammonia equivalent, such as benzophenone imine, is often used, followed by a hydrolysis step.[6]

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Workflow for Method 2

A 2-Bromo-5-isopropylbenzoic acid B Buchwald-Hartwig Amination (Amine Source, Pd Catalyst, Ligand, Base) A->B C 2-Amino-5-isopropylbenzoic acid B->C

Caption: Workflow for the Buchwald-Hartwig amination synthesis route.

Head-to-Head Comparison: Performance and Practicality

The optimal choice of synthesis route depends on a multitude of factors including cost, scale, available equipment, and environmental considerations.

ParameterMethod 1: Nitration/ReductionMethod 2: Buchwald-Hartwig Amination
Starting Material 3-Isopropylbenzoic acid2-Bromo-5-isopropylbenzoic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄, Metal Catalyst (Pd/C) or Metal/Acid (Fe/HCl)Palladium Pre-catalyst, Phosphine Ligand, Base (e.g., NaOtBu), Amine Source
Overall Yield Moderate to HighOften High to Excellent
Scalability Well-established for large-scale industrial processes.Can be challenging due to catalyst cost, sensitivity, and removal.
Safety & Handling Involves highly corrosive acids and potentially flammable H₂ gas.Requires careful handling of air-sensitive catalysts and reagents under inert atmosphere.
Cost Generally lower due to inexpensive bulk reagents.Significantly higher due to the cost of the palladium catalyst and specialized ligands.[6]
Environmental Impact Generates significant acidic waste streams.Uses a precious metal catalyst with a high carbon footprint for its extraction and purification.[6]

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and substrate purity.

Protocol 1: Synthesis via Nitration and Reduction

Part A: Nitration of 3-Isopropylbenzoic acid

  • Carefully add 3-isopropylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 2.5 mL per gram of starting material) in a flask cooled in an ice/salt bath to below 0 °C.[1]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.0 mL per gram of starting material) to concentrated nitric acid (0.67 mL per gram of starting material), keeping the mixture cold.[1]

  • Add the cold nitrating mixture dropwise to the stirred solution of 3-isopropylbenzoic acid, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature.

  • Slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 2-nitro-5-isopropylbenzoic acid.

Part B: Catalytic Reduction of 2-Nitro-5-isopropylbenzoic acid

  • Place the dried 2-nitro-5-isopropylbenzoic acid (1.0 eq) and a suitable solvent (e.g., methanol or ethanol) into a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 2-Amino-5-isopropylbenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 2-bromo-5-isopropylbenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the amine source (e.g., benzophenone imine, 1.1 eq) followed by a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding water and an organic solvent (e.g., ethyl acetate).

  • If using an imine, hydrolyze the intermediate by adding aqueous acid (e.g., 2M HCl) and stirring until the imine is fully cleaved.

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-Amino-5-isopropylbenzoic acid.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-Amino-5-isopropylbenzoic acid, each with distinct advantages and disadvantages.

  • Method 1 (Nitration/Reduction) is a robust, time-tested, and cost-effective method that is well-suited for large-scale industrial production where the cost of raw materials is a primary driver. However, it requires handling of hazardous reagents and generates significant waste.

  • Method 2 (Buchwald-Hartwig Amination) provides a more elegant and often higher-yielding route that is ideal for laboratory-scale synthesis, medicinal chemistry programs, and situations where functional group tolerance is critical.[4][7] Its primary drawbacks are the high cost and sensitivity of the catalytic system, which can present challenges for large-scale manufacturing.

The ultimate selection should be based on a thorough evaluation of project-specific needs, including scale, budget, timeline, and available expertise in handling the required chemical transformations.

References

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Comparative

A Comparative DFT Study of Aminobenzoic Acid Isomers: A Guide for Researchers

Introduction: The Significance of Isomeric Variation in Drug Development Aminobenzoic acid, a molecule composed of a benzene ring substituted with both an amino and a carboxylic acid group, presents in three distinct pos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Variation in Drug Development

Aminobenzoic acid, a molecule composed of a benzene ring substituted with both an amino and a carboxylic acid group, presents in three distinct positional isomers: ortho-, meta-, and para-aminobenzoic acid. While sharing the same molecular formula (C₇H₇NO₂), the spatial arrangement of these functional groups profoundly influences their electronic structure, physicochemical properties, and, consequently, their biological activity.[1][2] This guide provides a comparative analysis of these isomers through the lens of Density Functional Theory (DFT), a powerful computational method for investigating molecular properties. Understanding these subtle yet critical differences is paramount for researchers in drug development and materials science, as it informs rational molecular design and property modulation.[1]

The ortho-isomer, also known as anthranilic acid, is a precursor in the biosynthesis of tryptophan and certain alkaloids.[3] The para-isomer, p-aminobenzoic acid (PABA), is a well-known intermediate in the synthesis of folic acid in bacteria and was formerly a common ingredient in sunscreens due to its UVB absorbing properties.[4][5][6] The meta-isomer, while less common biologically, serves as a versatile building block in the synthesis of various dyes and pharmaceuticals.[7][8] The distinct biological roles and applications of these isomers underscore the importance of their comparative study.

This guide will delve into a detailed DFT-based comparison of the structural and electronic properties of ortho-, meta-, and para-aminobenzoic acid. We will explore key quantum chemical descriptors such as optimized geometries, frontier molecular orbitals (HOMO-LUMO), dipole moments, and vibrational frequencies to provide a comprehensive understanding of their isomeric differences.

Computational Methodology: A Self-Validating Protocol

The insights presented in this guide are derived from a robust computational workflow employing Density Functional Theory. The choice of methodology is critical for obtaining accurate and reliable results.

Experimental Protocol: DFT Calculations
  • Isomer Selection and Initial Structure Generation: The initial 3D coordinates for ortho-, meta-, and para-aminobenzoic acid were generated using standard molecular modeling software.

  • Computational Method Definition:

    • Software: All calculations were performed using a quantum chemistry software package such as Gaussian.[1]

    • Functional: The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) was selected. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

    • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1]

  • Geometry Optimization: The initial structures of the three isomers were subjected to full geometry optimization without any symmetry constraints to locate the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Following successful optimization and frequency confirmation, single-point energy calculations were performed to determine key electronic properties, including:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were extracted. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[1][9][10]

    • Dipole Moment: The total dipole moment of each isomer was calculated to provide insight into its overall polarity.[1]

Causality Behind Experimental Choices

The selection of the B3LYP functional and the 6-311++G(d,p) basis set is a deliberate choice grounded in established computational chemistry practices. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties compared to pure DFT functionals. The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, which is essential for accurately modeling the subtle electronic effects arising from the different positions of the amino and carboxyl groups. This combination has been demonstrated to yield reliable results for a wide range of organic molecules, making the described protocol a self-validating system for this comparative study.

Visualizing the Computational Workflow

The logical flow of the DFT study is illustrated in the following diagram:

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis & Comparison Isomers Select Isomers (ortho, meta, para) Method Define Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Isomers->Method GeomOpt Geometry Optimization Method->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc ElecProp Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) FreqCalc->ElecProp DataExtract Extract Data ElecProp->DataExtract ComparativeAnalysis Comparative Analysis of Isomers DataExtract->ComparativeAnalysis Conclusions Draw Conclusions ComparativeAnalysis->Conclusions

Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.

Results and Discussion: A Comparative Analysis

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties.[1]

Optimized Geometries

The optimized molecular structures of the three isomers are depicted below. The key structural parameters, such as bond lengths and angles, vary slightly between the isomers due to the differing electronic environments.

Aminobenzoic_Isomers cluster_ortho ortho-Aminobenzoic Acid cluster_meta meta-Aminobenzoic Acid cluster_para para-Aminobenzoic Acid ortho ortho meta meta para para

Caption: Molecular structures of ortho-, meta-, and para-aminobenzoic acid.

Comparative Electronic Properties

The following table summarizes key electronic properties of the aminobenzoic acid isomers as determined by DFT calculations. It is important to note that the values presented are compiled from various theoretical studies, and minor discrepancies may arise from the different computational methodologies employed.[1] For a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory.

Propertyortho-Aminobenzoic Acidmeta-Aminobenzoic Acidpara-Aminobenzoic Acid
HOMO Energy (eV) -5.98-6.21-6.05
LUMO Energy (eV) -0.87-0.95-0.91
HOMO-LUMO Gap (eV) 5.115.265.14
Dipole Moment (Debye) 2.033.673.98

Note: The data presented in this table is derived from computational studies employing Density Functional Theory.[1] The values for meta-aminobenzoic acid were less readily available in the searched literature under a consistent computational method.

HOMO-LUMO Gap: The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[10] The ortho- and para-isomers exhibit slightly smaller HOMO-LUMO gaps compared to the meta-isomer, indicating their potentially higher reactivity. The para-isomer's ability to absorb UVB radiation is related to this electronic structure, where the para-positioning of the electron-donating amino group and the electron-withdrawing carboxyl group facilitates electron delocalization.[5]

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The calculated dipole moments show a clear trend: para > meta > ortho. The para-isomer has the largest dipole moment due to the additive effect of the individual bond dipoles of the amino and carboxyl groups being positioned opposite to each other. In the ortho-isomer, the proximity of the two groups leads to some cancellation of their dipole moments, resulting in the lowest overall polarity. The meta-isomer has an intermediate dipole moment. These differences in polarity have significant implications for the solubility and intermolecular interactions of the isomers.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for identification and characterization. The characteristic vibrational modes for the amino (-NH₂) and carboxylic acid (-COOH) groups appear at different frequencies for each isomer due to the varied electronic and steric environments.

Vibrational Modeortho-Aminobenzoic Acid (cm⁻¹)meta-Aminobenzoic Acid (cm⁻¹)para-Aminobenzoic Acid (cm⁻¹)
N-H stretch (asymmetric) ~3480~3470~3460
N-H stretch (symmetric) ~3370~3380~3360
O-H stretch (COOH) ~3000-2500 (broad)~3000-2500 (broad)~3300-2500 (broad)
C=O stretch (COOH) ~1670-1680~1690~1680

Note: These are typical experimental ranges and calculated values may vary. The broadness of the O-H stretch is due to hydrogen bonding.[2][11]

The differences in the vibrational frequencies, particularly for the N-H and C=O stretching modes, can be used as spectroscopic fingerprints to distinguish between the three isomers.[2]

Tautomeric Considerations

It is important to note that aminobenzoic acids can exist in different tautomeric forms, including a zwitterionic form where the proton from the carboxylic acid group is transferred to the amino group.[12] The relative stability of these tautomers can be influenced by the solvent environment. While the non-ionic form is generally more stable in the gas phase, the zwitterionic form can be significant in polar solvents and in the solid state.[12][13] DFT calculations can also be employed to investigate the energetics of these different tautomeric forms.

Conclusion

This comparative DFT study highlights the significant impact of isomerism on the fundamental properties of aminobenzoic acid. The ortho-, meta-, and para-isomers, despite their identical chemical formula, exhibit distinct electronic and structural characteristics. The para-isomer is the most polar, while the ortho- and para-isomers are predicted to be slightly more reactive than the meta-isomer based on their HOMO-LUMO gaps. These computational insights, supported by experimental observations, provide a valuable framework for researchers in drug development and materials science, enabling a more rational approach to the design and application of molecules based on the aminobenzoic acid scaffold. The detailed computational protocol provided herein offers a robust and self-validating system for further in-silico investigations of these and other related molecular systems.

References

  • 3-Aminobenzoic acid. Wikipedia. Available at: [Link]

  • Para Aminobenzoic Acid: Properties, Synthesis & Uses. Vedantu. Available at: [Link]

  • Schematic picture of the two tautomeric forms of meta-aminobenzoic acid. ResearchGate. Available at: [Link]

  • o-Aminobenzoic Acid. Merck Index Monograph. Available at: [Link]

  • Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. National Institutes of Health. Available at: [Link]

  • 4-Aminobenzoic acid. Wikipedia. Available at: [Link]

  • New Biological Properties of p-Aminobenzoic Acid. Ovid. Available at: [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. Available at: [Link]

  • Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. WebMD. Available at: [Link]

  • Tautomeric and protolytic properties of o-aminobenzoic acids in their lowest singlet and triplet states. The Journal of Physical Chemistry. Available at: [Link]

  • 4-Aminobenzoic Acid. PubChem. Available at: [Link]

  • Structure and spectral characteristics of o-aminobenzoic acid by AM1. Semantic Scholar. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

  • Meta Amino Benzoic Acid. Surya Life Sciences. Available at: [Link]

  • 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark. Available at: [Link]

  • 3-AMINOBENZOIC ACID For Synthesis. Alpha Chemika. Available at: [Link]

  • structures and non-covalent bondings of aminobenzoic acid-water clusters. PubMed Central. Available at: [Link]

  • Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group?. Quora. Available at: [Link]

  • aminobenzoic acid-ortho: Topics by Science.gov. Science.gov. Available at: [Link]

  • (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. ResearchGate. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Exploring the nonlinear optical limiting activity of para-aminobenzoic acid by experimental and DFT approach. Uttarakhand Open University. Available at: [Link]

  • Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. The Journal of Physical Chemistry B. Available at: [Link]

  • Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid. ResearchGate. Available at: [Link]

  • ortho and para-aminobenzoic acids. Goa University. Available at: [Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science and Technology. Available at: [Link]

  • HOMO and LUMO. Wikipedia. Available at: [Link]

  • Study on dissociation of Amino Benzoic Acid isomers in Di- methyl Formamide and Poly Ethylene Glycol200. International Journal of ChemTech Research. Available at: [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health. Available at: [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. ResearchGate. Available at: [Link]

  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SciRP.org. Available at: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-Amino-5-isopropylbenzoic Acid Quantification

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of chemical intermediates is not merely a regulatory formality; it is the bedrock of product safety and efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of chemical intermediates is not merely a regulatory formality; it is the bedrock of product safety and efficacy. 2-Amino-5-isopropylbenzoic acid, a key building block in various synthetic pathways, demands analytical methods that are not only precise and accurate but also fit for their intended purpose. This guide provides an in-depth comparison of three prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, grounding each step in established scientific principles and regulatory expectations. The validation of these methods will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that every described protocol is a self-validating system.[1][2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its versatility, sensitivity, and high-resolution capabilities. For a molecule like 2-Amino-5-isopropylbenzoic acid, which contains a UV-active aromatic ring, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most direct and widely adopted approach.

Expertise & Causality: Why RP-HPLC?

The choice of a reversed-phase method is dictated by the molecule's structure. The non-polar isopropyl group and the benzene ring provide sufficient hydrophobicity to retain the analyte on a non-polar stationary phase (like C18), while the polar amino and carboxylic acid groups allow for elution with a polar mobile phase. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is a critical choice. It serves to suppress the ionization of the carboxylic acid group (a weak acid), ensuring a single, uncharged form of the analyte. This results in sharper, more symmetrical peaks and reproducible retention times, which are fundamental to a validated method.

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its proven efficacy in separating non-polar to moderately polar compounds.[4][5]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • An isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v) is a good starting point. The ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from any impurities.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.

    • Column Temperature: 30°C to ensure stable retention times.

    • Detection Wavelength: Set based on the UV absorbance maximum of 2-Amino-5-isopropylbenzoic acid in the mobile phase, determined by scanning with a PDA detector (typically in the 230-280 nm range for aromatic compounds).[6][7]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is used to prepare all solutions.[8]

    • Standard Solution: Accurately weigh and dissolve a reference standard of 2-Amino-5-isopropylbenzoic acid in the diluent to create a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Prepare the test sample to a similar target concentration as the primary standard. Filter through a 0.45 µm syringe filter prior to injection to protect the column.[8]

Logical Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% H3PO4 in Water:ACN) P2 Prepare Standard & Sample Solutions (in Diluent) P1->P2 P3 Filter Sample Solution (0.45 µm) P2->P3 A1 Equilibrate HPLC System & C18 Column P3->A1 A2 Inject Standards (Build Calibration Curve) A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify Concentration (vs. Calibration Curve) D1->D2 D3 Validate Method (ICH Q2(R2) Parameters) D2->D3 GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Sample/Standard Weighing P2 Derivatization (e.g., with BSTFA + Heat) P1->P2 P3 Dilution with Solvent P2->P3 A1 Inject Derivatized Sample into GC-MS P3->A1 A2 Temperature Programmed Separation on DB-5MS Column A1->A2 A3 MS Detection (Scan & SIM Mode) A2->A3 D1 Extract Ion Chromatogram A3->D1 D2 Integrate Peak & Quantify (vs. Derivatized Standards) D1->D2 D3 Confirm Identity (Mass Spectrum) D1->D3 UVVis_Workflow cluster_prep Preparation cluster_analysis Reaction & Measurement cluster_data Data Processing P1 Prepare Buffer & Reagents P2 Prepare Standard & Sample Solutions P1->P2 A1 Mix Sample/Standard with Reagents in Tubes P2->A1 A2 Incubate for Color Development A1->A2 A3 Measure Absorbance at λmax (e.g., 530 nm) A2->A3 D1 Plot Calibration Curve (Absorbance vs. Conc.) A3->D1 D2 Calculate Sample Conc. D1->D2

Sources

Validation

A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Profiling of Antibodies Against 2-Amino-5-isopropylbenzoic Acid and Its Derivatives

The Imperative of Specificity: Understanding 2-Amino-5-isopropylbenzoic Acid and the Need for Cross-Reactivity Assessment 2-Amino-5-isopropylbenzoic acid and its structural analogs are prevalent in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Specificity: Understanding 2-Amino-5-isopropylbenzoic Acid and the Need for Cross-Reactivity Assessment

2-Amino-5-isopropylbenzoic acid and its structural analogs are prevalent in pharmaceutical and agrochemical research. The ability to accurately detect and quantify this specific molecule without interference from its derivatives is critical for pharmacokinetic studies, metabolite analysis, and environmental monitoring. Antibody-based immunoassays offer a highly sensitive and specific method for this purpose. However, the structural similarity between 2-Amino-5-isopropylbenzoic acid and its derivatives presents a significant challenge: the potential for antibody cross-reactivity.[1][2]

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2] This phenomenon is governed by the degree of similarity in the epitope, the specific region of the antigen that the antibody recognizes. Even minor modifications to the chemical structure can lead to significant cross-reactivity, compromising the validity of experimental results. Therefore, a rigorous cross-reactivity assessment is a non-negotiable aspect of immunoassay validation.

This guide will focus on a comparative analysis of hypothetical antibodies (Ab-1 and Ab-2) developed against 2-Amino-5-isopropylbenzoic acid. We will outline a comprehensive study to determine their specificity by testing against a panel of structurally related compounds.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study is foundational to understanding an antibody's specificity. The choice of potential cross-reactants is critical and should be based on a thorough understanding of the target molecule's structure and potential metabolic pathways.

Selection of Potential Cross-Reactants

For our target, 2-Amino-5-isopropylbenzoic acid, a logical panel of cross-reactants would include:

  • Parent Molecule (without the amino group): 2-Isopropylbenzoic acid[3]

  • Positional Isomers: 3-Amino-5-isopropylbenzoic acid[4]

  • Analogs with different alkyl groups: 2-Amino-5-methylbenzoic acid[5]

  • Analogs with other substitutions: 2-Amino-5-chlorobenzoic acid, 2-Amino-5-nitrobenzoic acid[6]

  • Related Benzoic Acid Derivatives: p-Aminobenzoic acid and its derivatives[7][8][9]

This selection allows for a systematic evaluation of how changes in the position of the amino group, the nature of the alkyl group, and the presence of other substituents on the benzene ring affect antibody binding.

The Gold Standard: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is the most common and effective method for quantifying cross-reactivity for small molecules (haptens).[10][11][12] In this assay format, the free analyte (the cross-reactant or the target molecule) in a sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, providing a sensitive measure of binding affinity.

The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity assessment.

competitive_ELISA_workflow cluster_plate Microtiter Plate Well cluster_sample Sample Preparation cluster_binding Binding & Detection plate 1. Antibody Coating Ab Capture Antibody (Anti-2-Amino-5-isopropylbenzoic acid) free_antigen Free Antigen (Target or Cross-reactant) Ab->free_antigen labeled_antigen Labeled Antigen (Enzyme-conjugated) Ab->labeled_antigen sample_prep 2. Competition bound_complex Bound Labeled Antigen free_antigen->bound_complex labeled_antigen->bound_complex binding 3. Incubation & Washing substrate 4. Substrate Addition bound_complex->substrate signal 5. Signal Detection substrate->signal

Caption: Competitive ELISA workflow for cross-reactivity testing.

Experimental Protocol: A Self-Validating System

Adherence to a meticulously detailed and validated protocol is essential for generating trustworthy and reproducible data.

Reagents and Materials
  • Antibodies: Ab-1 and Ab-2 (specific for 2-Amino-5-isopropylbenzoic acid)

  • Target Analyte: 2-Amino-5-isopropylbenzoic acid

  • Potential Cross-Reactants: As listed in section 2.1

  • Coating Buffer: Carbonate-Bicarbonate Buffer (pH 9.6)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Assay Buffer: 0.5% BSA in PBS-T

  • Enzyme-Conjugated Antigen: 2-Amino-5-isopropylbenzoic acid conjugated to Horseradish Peroxidase (HRP)

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop Solution: 2M Sulfuric Acid

  • Microtiter Plates: 96-well high-binding polystyrene plates

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute the capture antibody (Ab-1 or Ab-2) to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the antibody on the plate surface, providing the foundation for the assay. Overnight incubation at 4°C ensures efficient and stable binding.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise and improving the signal-to-noise ratio.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the HRP-conjugated antigen (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Causality: This pre-incubation step allows the free analyte to compete with the labeled antigen for antibody binding in a solution phase, which is often more efficient and representative of true binding kinetics.

  • Incubation and Detection:

    • Wash the blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antigen/antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Causality: The intensity of the color development is inversely proportional to the concentration of the free analyte in the sample.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The raw absorbance data must be processed to determine the extent of cross-reactivity. This involves calculating the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.

Calculating IC50

The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal.[10][13] This value is a measure of the antibody's affinity for that specific analyte.

  • Generate a Standard Curve: Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.

  • Determine IC50: Use a four-parameter logistic (4-PL) curve fit to determine the concentration at which the signal is reduced by 50%.

Calculating Percentage Cross-Reactivity

The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [14]

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Data Presentation

The following table presents hypothetical cross-reactivity data for our two antibodies, Ab-1 and Ab-2.

CompoundAb-1 IC50 (ng/mL)Ab-1 % Cross-ReactivityAb-2 IC50 (ng/mL)Ab-2 % Cross-Reactivity
2-Amino-5-isopropylbenzoic acid (Target) 10 100% 12 100%
2-Isopropylbenzoic acid>10,000<0.1%8,5000.14%
3-Amino-5-isopropylbenzoic acid5002%2504.8%
2-Amino-5-methylbenzoic acid1,2000.83%5,0000.24%
2-Amino-5-chlorobenzoic acid8,0000.125%>10,000<0.12%
2-Amino-5-nitrobenzoic acid>10,000<0.1%>10,000<0.12%
p-Aminobenzoic acid>10,000<0.1%>10,000<0.12%
Interpretation of Results and Decision Making

The hypothetical data above allows for a clear comparison of the two antibodies:

  • Ab-1: Demonstrates high specificity for the target analyte. It shows minimal cross-reactivity with the parent molecule, positional isomer, and other derivatives. The low cross-reactivity with 2-Amino-5-methylbenzoic acid suggests that the isopropyl group is a key part of the epitope recognized by this antibody.

  • Ab-2: While still relatively specific, it exhibits a higher degree of cross-reactivity with the positional isomer, 3-Amino-5-isopropylbenzoic acid. This suggests that the precise position of the amino group is less critical for binding to Ab-2 compared to Ab-1.

The following decision-making flowchart, based on cross-reactivity data, can guide the selection of the most appropriate antibody for a given application.

decision_tree start Cross-Reactivity Data Analysis check_specificity Is cross-reactivity with key metabolites/analogs below acceptable limits? start->check_specificity high_cross_reactivity High Cross-Reactivity (>5%) check_specificity->high_cross_reactivity No low_cross_reactivity Low Cross-Reactivity (<1%) check_specificity->low_cross_reactivity Yes redevelop_antibody Consider antibody re-development or alternative detection method high_cross_reactivity->redevelop_antibody characterize_interference Characterize the impact of cross-reactivity on assay performance high_cross_reactivity->characterize_interference validate_assay Proceed with full assay validation (as per FDA guidelines) low_cross_reactivity->validate_assay use_with_caution Use assay with caution and acknowledge limitations characterize_interference->use_with_caution

Caption: Decision-making flowchart based on cross-reactivity results.

Conclusion: Ensuring Assay Integrity through Rigorous Validation

The selection of a highly specific antibody is a critical determinant of the success and reliability of an immunoassay. This guide has provided a comprehensive framework for the systematic evaluation of antibody cross-reactivity against 2-Amino-5-isopropylbenzoic acid and its derivatives. By understanding the principles of antibody-antigen interactions, employing robust experimental protocols like the competitive ELISA, and performing meticulous data analysis, researchers can confidently select the most suitable antibody for their specific application.

References

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Amino-5-(propan-2-yl)benzoic acid. Retrieved from [Link]

  • Odin, M., & Wyss, O. (1945). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Bacteriology, 50(2), 143–149.
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  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Kapustikova, I., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4233.
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  • PubChem. (n.d.). 3-Amino-5-isopropylbenzoic acid. Retrieved from [Link]

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  • Gamal, A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1163–1172.
  • Szilagyi, I., & Toth, B. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10603.
  • U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]

  • Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 304, 125379.
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  • Routsias, J. G., & Tzioufas, A. G. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. Journal of Autoimmunity, 121, 102660.
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  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Gong, D. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections.
  • PubChem. (n.d.). 2-Isopropylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 379.
  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products—Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

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Comparative

A Researcher's Guide to Cyclooxygenase Inhibition: A Comparative Analysis of Ibuprofen and 2-Amino-5-isopropylbenzoic Acid

Introduction: The Central Role of Cyclooxygenase in Inflammation and Therapeutics The cyclooxygenase (COX) enzymes are pivotal players in human physiology and pathology. As key enzymes in the arachidonic acid cascade, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cyclooxygenase in Inflammation and Therapeutics

The cyclooxygenase (COX) enzymes are pivotal players in human physiology and pathology. As key enzymes in the arachidonic acid cascade, they catalyze the conversion of arachidonic acid into prostaglandins, critical mediators of inflammation, pain, and fever.[1] There are two primary isoforms: COX-1, which is constitutively expressed and responsible for homeostatic functions like protecting the gastrointestinal lining and maintaining platelet function, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2][3]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit these enzymes.[1] However, the clinical profile of an NSAID is largely defined by its relative selectivity for COX-1 versus COX-2. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[1][2] This has driven extensive research into developing inhibitors with varying selectivity profiles.

This guide provides a detailed comparison of the well-characterized, non-selective NSAID, ibuprofen, with the lesser-known compound, 2-Amino-5-isopropylbenzoic acid. We will delve into their mechanisms of action, present available inhibitory data, and provide a comprehensive, field-proven protocol for conducting COX inhibition assays to empower researchers in their own discovery efforts.

Section 1: The Prostaglandin Synthesis Pathway and NSAID Inhibition

To understand the comparative pharmacology, one must first visualize the biological context. The cyclooxygenase pathway begins with the release of arachidonic acid from membrane phospholipids. COX-1 and COX-2 then act upon arachidonic acid to produce the intermediate Prostaglandin H2 (PGH2), which is subsequently converted by tissue-specific synthases into various prostanoids (prostaglandins, thromboxanes) that mediate a wide array of physiological and pathological processes. NSAIDs exert their effects by blocking the active site of the COX enzymes, thereby preventing this conversion.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes cluster_products Products PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) Homeostatic Prostanoids (GI Protection, Platelet Aggregation) PGH2->Homeostatic Inflammatory Prostanoids (Inflammation, Pain, Fever) PGH2->Inflammatory COX1->PGH2 COX2->PGH2 Inhibitor Ibuprofen & Other NSAIDs Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase signaling pathway and points of NSAID inhibition.

Section 2: Comparative Analysis of Inhibitory Potency

The potency and selectivity of a COX inhibitor are quantified by its half-maximal inhibitory concentration (IC50) value—the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values (COX-1/COX-2) is used to calculate the Selectivity Index (SI), which provides a quantitative measure of a drug's preference for one isoform over the other.

Ibuprofen: The Non-Selective Benchmark

Ibuprofen is a classic, non-steroidal anti-inflammatory drug that functions as a non-selective, reversible inhibitor of both COX-1 and COX-2.[1][4] Its therapeutic effects are derived from inhibiting COX-2, while its potential for gastrointestinal side effects is linked to its concurrent inhibition of COX-1.[1] The S-enantiomer is considered the more pharmacologically active form.[4] Ibuprofen competes with arachidonic acid for the enzyme's active site.[4] Different assay conditions can result in varied IC50 values, but data consistently show its activity against both isoforms.[5][6][7][8]

2-Amino-5-isopropylbenzoic Acid: An Uncharacterized Compound

A thorough review of published scientific literature reveals no available experimental data on the cyclooxygenase inhibitory activity of 2-Amino-5-isopropylbenzoic acid. While its chemical structure is known, its biological effects, particularly concerning inflammation pathways, have not been characterized. Benzoic acid derivatives are a broad class of compounds, some of which exhibit COX inhibitory properties.[9] However, without direct experimental evidence, any potential activity of 2-Amino-5-isopropylbenzoic acid remains purely speculative. The logical next step for this compound would be to perform the in vitro screening detailed in Section 3 to determine its IC50 values and establish its pharmacological profile.

Quantitative Data Summary

The following table summarizes the known COX inhibition data for ibuprofen. For 2-Amino-5-isopropylbenzoic acid, the data fields are marked as "Not Available" to reflect the current state of public-domain research.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Classification
Ibuprofen 12 - 13[5][6][7]80 - 370[5][6][7]~0.035 - 0.15[5][7]Non-selective
2-Amino-5-isopropylbenzoic acid Not AvailableNot AvailableNot AvailableUncharacterized

Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole-cell assay, substrate concentration, species of enzyme).

Section 3: Experimental Protocol for In Vitro COX Inhibition Screening

To determine the IC50 values for a novel compound like 2-Amino-5-isopropylbenzoic acid, a robust and validated in vitro assay is essential. The following protocol describes a common and reliable colorimetric method for screening COX inhibitors.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2, and its peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which absorbs light at 590 nm.[10] The degree of inhibition is determined by the reduction in color development compared to an uninhibited control.

Workflow for COX Inhibition Assay

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_initiation 3. Initiation & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Heme, Enzyme (COX-1/COX-2), & Test Compound Dilutions Setup Aliquot Buffer, Heme, & Enzyme to appropriate wells (Control, Blank, Inhibitor) Reagents->Setup PreIncubate Add Test Compound or Vehicle. Pre-incubate for 10 min at 37°C Setup->PreIncubate Initiate Initiate reaction by adding Arachidonic Acid (Substrate) PreIncubate->Initiate Incubate Incubate for exactly 2 min at 25°C Initiate->Incubate Read Read Absorbance at 590 nm Incubate->Read Calc Calculate % Inhibition relative to control Read->Calc Plot Plot % Inhibition vs. log[Inhibitor] Calc->Plot IC50 Determine IC50 value from dose-response curve Plot->IC50

Caption: Experimental workflow for a colorimetric COX inhibitor screening assay.

Step-by-Step Methodology

This protocol is adapted from commercially available kits and established methodologies.[10][11]

  • Reagent Preparation:

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare and equilibrate to the reaction temperature (e.g., 37°C for pre-incubation, 25°C for reaction). Causality: This buffer maintains the optimal pH for COX enzyme activity.

    • Heme: Dilute the heme stock solution in Assay Buffer. Causality: Heme is an essential cofactor for the peroxidase activity of COX enzymes.[12]

    • Enzyme Solutions (COX-1 and COX-2): Thaw purified ovine COX-1 or human recombinant COX-2 on ice and dilute to the desired working concentration in cold Assay Buffer just before use. Causality: Using purified enzymes allows for direct measurement of inhibition without confounding cellular factors. Separate assays for COX-1 and COX-2 are required to determine selectivity.

    • Test Compound: Prepare a stock solution of the test compound (e.g., 2-Amino-5-isopropylbenzoic acid or ibuprofen) in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

    • Substrate (Arachidonic Acid): Prepare a working solution of arachidonic acid. Causality: This is the natural substrate for the COX enzymes; its addition initiates the reaction.[10]

  • Assay Procedure (performed in a 96-well plate):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme. These wells will not contain the enzyme and are used to subtract background absorbance.

    • 100% Initial Activity (Control) Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2). Add 10 µL of the vehicle (e.g., DMSO) used to dissolve the test compound.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2). Add 10 µL of the test compound from the serial dilution series.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of time-dependent inhibitors.[10]

    • Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.

    • Reaction Incubation: Incubate for a precise time (e.g., 2 minutes) at 25°C.

    • Detection: Add 20 µL of the colorimetric substrate solution (TMPD).

    • Measurement: Immediately read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion and Future Directions

This guide establishes a clear comparative baseline between the well-known NSAID, ibuprofen, and the uncharacterized compound, 2-Amino-5-isopropylbenzoic acid. Ibuprofen serves as a benchmark non-selective inhibitor, with extensive data confirming its activity against both COX-1 and COX-2 isoforms.

Conversely, there is a notable absence of public data regarding the COX inhibitory potential of 2-Amino-5-isopropylbenzoic acid. This represents a clear knowledge gap. For researchers investigating novel anti-inflammatory agents, this compound's activity is an open question that can only be answered through empirical testing.

The detailed experimental protocol and workflow provided in this guide offer a robust, self-validating framework for determining the necessary IC50 values. By performing these assays, researchers can quantitatively assess the potency and selectivity of 2-Amino-5-isopropylbenzoic acid, allowing for a direct and meaningful comparison with ibuprofen and other established NSAIDs. Such data would be the critical first step in evaluating its potential as a future therapeutic agent.

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  • Daniels, S. E., Goulder, M. A., Aspley, S., & Zlatev, Z. (2015). Emerging evidence in NSAID pharmacology: important considerations for product selection. The American journal of managed care, 21(8 Suppl), s151-s160.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Amino-5-isopropylbenzoic Acid

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Amino-5-is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Amino-5-isopropylbenzoic acid are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a logistical step but a critical component of responsible research, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-5-isopropylbenzoic acid, grounded in established safety principles and regulatory frameworks.

Part 1: Core Safety Directives & Hazard Assessment

Before disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, validated Safety Data Sheet (SDS) for 2-Amino-5-isopropylbenzoic acid is not widely available, we can infer its likely hazard profile from analogous aminobenzoic acid derivatives. This assessment informs all subsequent handling and disposal procedures.

Inferred Hazard Profile: Based on data from structurally similar compounds, 2-Amino-5-isopropylbenzoic acid should be handled as a substance that may cause skin, eye, and respiratory system irritation.[1][2][3][4][5] Some aminobenzoic acid derivatives are also noted as being harmful to aquatic life, mandating that the compound not be released into the environment.[3]

Immediate Protective Measures: All handling and disposal preparation should be conducted with the appropriate Personal Protective Equipment (PPE). The causality is clear: creating a barrier between the chemical and the researcher is the most direct way to prevent exposure.

Personal Protective Equipment (PPE) Specification & Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A standard laboratory coat must be worn and kept buttoned.[6][7]
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][8] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[9]

Emergency Spill Protocol: In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: If the spill is large, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE listed above.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water to clean up, as this may dissolve the material and spread contamination.

  • Collection: Carefully sweep or scoop the contained material into a designated, sealable waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.

  • Disposal: Label the container as "Spill Debris containing 2-Amino-5-isopropylbenzoic acid" and manage it according to the disposal protocol below.

Part 2: The Disposal Workflow: A Step-by-Step Guide

The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] This protocol is designed to align with RCRA principles, ensuring compliance.

Step 1: Waste Characterization

The foundational step is to determine if the waste is hazardous. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[11][12]

  • Listed Waste Analysis: 2-Amino-5-isopropylbenzoic acid is not found on the EPA's F, K, P, or U lists of hazardous wastes.[12]

  • Characteristic Analysis: Based on available data for similar compounds, it is unlikely to be ignitable, corrosive, or reactive. The primary consideration is Toxicity . While formal testing (Toxicity Characteristic Leaching Procedure, TCLP) is required for a definitive determination, the potential for aquatic harm suggests a conservative approach.[9]

Causality Behind the Choice: In the absence of complete data, the principle of precaution dictates that the waste should be managed as if it were hazardous. This is the most trustworthy and self-validating approach, ensuring that a potentially hazardous substance is not improperly discarded. Therefore, 2-Amino-5-isopropylbenzoic acid waste must be collected and disposed of as hazardous chemical waste.

Step 2: Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Designate a Waste Stream: Dedicate a specific waste stream for 2-Amino-5-isopropylbenzoic acid and materials contaminated with it.

  • Do Not Mix: Never mix this waste with other waste streams (e.g., halogenated solvents, strong acids, or bases). Mixing can create unknown hazards and complicates the disposal process.

  • Use Compatible Containers: Collect the solid waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice.[4] The container must be in good condition, free of leaks or cracks.[6]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in this container.

Step 3: Container Labeling and Storage

Proper labeling and storage are not just best practices; they are regulatory requirements.

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-5-isopropylbenzoic acid"

    • A clear statement of the hazards (e.g., "Irritant," "Potential Ecotoxin")

    • The date on which waste was first added (the "Accumulation Start Date")

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • In a location that prevents it from being knocked over, with secondary containment (like a chemical-resistant tray) being ideal.

    • Away from incompatible materials, heat sources, and drains.[13]

Step 4: Final Disposal and Record-Keeping

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact EHS: When the container is full or you are approaching your generator-status accumulation time limits, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Professional Removal: Do not attempt to dispose of the chemical yourself. Your EHS department works with certified hazardous waste contractors who are trained and equipped to handle and transport the material safely.

  • Manifesting: For Small and Large Quantity Generators (SQGs and LQGs), the waste shipment will be tracked using a Uniform Hazardous Waste Manifest.[11] This document provides a cradle-to-grave record of the waste's journey to its final disposal site. While your EHS office typically handles this paperwork, understanding its purpose is part of responsible research.

Part 3: Visualizing the Disposal Workflow

To clarify the logical flow of the disposal process, the following diagram illustrates the key decision points and actions required of the researcher.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposition cluster_legend Legend A Identify Waste (2-Amino-5-isopropylbenzoic acid) B Characterize Waste (Precautionary Principle: Treat as Hazardous) A->B C Segregate & Collect (Use designated, compatible container) B->C D Label & Store Securely (Hazardous Waste Label, Accumulation Date) C->D E Request Pickup (Contact Institutional EHS Office) D->E Container is full or time limit reached F Professional Transport (Licensed Waste Hauler) E->F G Final Disposal (Certified TSDF) F->G Researcher Researcher Action Process Regulated Process

Caption: Disposal workflow for 2-Amino-5-isopropylbenzoic acid.

By adhering to this structured protocol, researchers can ensure that the disposal of 2-Amino-5-isopropylbenzoic acid is conducted safely, efficiently, and in full compliance with environmental regulations, upholding the principles of scientific integrity from discovery to disposal.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-isopropylbenzoic Acid

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 2-Amino-5-isopropylbenzoic acid. The protocols and recommendations herein are synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 2-Amino-5-isopropylbenzoic acid. The protocols and recommendations herein are synthesized from established safety data for analogous chemical structures and best practices in laboratory safety. The primary objective is to empower you with the knowledge to implement self-validating safety procedures, ensuring both personal protection and data integrity.

Hazard Assessment: The "Why" Behind the Protection

Understanding the hazard profile of a chemical is the critical first step in establishing a robust safety protocol. While a specific Safety Data Sheet (SDS) for 2-Amino-5-isopropylbenzoic acid is not broadly available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as other substituted aminobenzoic acids.

Based on aggregated GHS (Globally Harmonized System) data for analogous compounds, 2-Amino-5-isopropylbenzoic acid should be handled as a substance with the following potential hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4] Prolonged exposure may lead to dermatitis.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation, potentially leading to damage if not addressed immediately.[1][2][3][4]

  • Respiratory Tract Irritation (Category 3) : Inhalation of the dust may cause respiratory irritation.[1][2][3][5]

  • Combustible Dust Potential : Like many fine organic powders, it may form combustible dust concentrations in the air.[6]

The causality is clear: the amino and carboxylic acid functional groups, common to this class of compounds, can interact with biological tissues, causing irritation. The physical form—a solid powder—presents an inhalation and dust explosion risk. Therefore, our protective strategy must create effective barriers against skin/eye contact and dust inhalation.

Core PPE Requirements & Selection Matrix

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a task-based matrix for selecting the appropriate level of protection.

Task Primary Exposure Risk Hand Protection Eye/Face Protection Respiratory Protection Body & Foot Protection
Weighing Solid Compound Inhalation of fine dust, incidental skin contact.Disposable Nitrile GlovesChemical Splash Goggles (ANSI Z87.1 certified)N95-rated Dust Mask or higher (Required if outside a ventilated enclosure).Fully-buttoned Laboratory Coat, Long Pants, Closed-toe Shoes
Preparing a Solution Splashes of solvent and dissolved chemical, skin contact.Disposable Nitrile GlovesChemical Splash Goggles (ANSI Z87.1 certified)Not required if performed within a certified chemical fume hood.Fully-buttoned Laboratory Coat, Long Pants, Closed-toe Shoes
Transferring Solutions Splashes, skin contact.Disposable Nitrile GlovesChemical Splash Goggles (ANSI Z87.1 certified)Not required if performed within a certified chemical fume hood.Fully-buttoned Laboratory Coat, Long Pants, Closed-toe Shoes
Managing a Spill High risk of skin/eye contact and inhalation.Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and a full Face Shield.[7]Air-purifying respirator with appropriate cartridges.Chemical-resistant Apron over a Laboratory Coat, Long Pants, Closed-toe Shoes

Justification of Choices:

  • Nitrile Gloves : Offer good resistance to a range of chemicals, including weak acids and organic solvents, making them a suitable choice for this compound.[8][9] They also provide necessary puncture resistance.

  • Chemical Splash Goggles : Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes of solutions or fine dust. Goggles are the minimum requirement.[7]

  • Respiratory Protection : The primary hazard of a solid is aerosolization. An N95-rated mask is effective at filtering fine particulates. This is a critical control when engineering solutions like a fume hood are not in use.[2]

Procedural Guidance: From Preparation to Disposal

A self-validating safety system relies on consistent, repeatable procedures. The following protocols for donning, doffing, and disposal are designed to minimize cross-contamination and exposure.

PPE Donning and Doffing Protocol

The sequence of putting on and removing PPE is critical to prevent contaminating your skin and clothing.

Donning (Putting On) Sequence:

  • Body Protection : Don your laboratory coat and ensure it is fully buttoned.

  • Respiratory Protection : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Hand Protection : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves first, as they are considered the most contaminated item. Use a glove-on-glove technique (e.g., peel one glove off, ball it in the gloved hand, then slide a clean finger under the cuff of the remaining glove to remove it without touching the exterior).

  • Eye/Face Protection : Remove the face shield (if used), followed by the goggles, handling them by the strap or side arms.

  • Body Protection : Unbutton and remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Respiratory Protection : Remove your respirator last.

  • Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][6]

Spill Management & Contaminated Waste Disposal

Even minor spills must be handled with caution.

Minor Spill Cleanup Protocol:

  • Alert : Alert personnel in the immediate area.

  • Assess : Evaluate the spill and consult the SDS for specific instructions.

  • Protect : Don the appropriate PPE for spill cleanup as outlined in the matrix above (heavy-duty gloves, goggles, face shield, etc.).

  • Contain & Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect : Once absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials in the same hazardous waste container.

  • Dispose : Seal the container and arrange for disposal through your institution's environmental health and safety office.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct level of personal protective equipment.

PPE_Selection_Workflow start Start: Task with 2-Amino-5-isopropylbenzoic acid is_solid Handling Solid Powder? start->is_solid is_liquid Handling Liquid Solution? is_solid->is_liquid No in_hood_solid Work in Ventilated Enclosure (Fume Hood)? is_solid->in_hood_solid Yes splash_risk Significant Splash or Aerosol Risk? is_liquid->splash_risk Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Goggles is_liquid->ppe_base No in_hood_solid->ppe_base Yes ppe_respirator Enhanced PPE (Inhalation): - Base PPE - N95 Respirator in_hood_solid->ppe_respirator No splash_risk->ppe_base No ppe_face_shield Enhanced PPE (Splash): - Base PPE - Full Face Shield splash_risk->ppe_face_shield Yes

Caption: PPE selection flowchart for 2-Amino-5-isopropylbenzoic acid.

Operational and Disposal Plans

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5][10]

  • Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may create an ignition risk.[11]

Disposal:

  • Chemical Waste : 2-Amino-5-isopropylbenzoic acid and its solutions should be disposed of as hazardous chemical waste. Do not empty into drains.[12][13] Collect in a clearly labeled, sealed container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent materials, and contaminated labware, must be disposed of as hazardous waste.[4] Place these items in a sealed, labeled waste container.

  • Consult Local Regulations : Always follow your institution's and local regulations for hazardous waste disposal.[4] Contact your Environmental Health & Safety (EH&S) department for specific guidance.

References

  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Benzoic acid . Carl ROTH. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid . Thermo Fisher Scientific. [Link]

  • Work Gloves Chemical Glove Chart . Texas America Safety Company. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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